Product packaging for Leustroducsin B(Cat. No.:)

Leustroducsin B

Cat. No.: B1212423
M. Wt: 669.8 g/mol
InChI Key: ZYSAHMPRXHPPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leustroducsin B (Item No. TMO-T32687-50mg, CAS RN 145142-82-1) is a biologically active metabolite isolated from the soil bacterium Streptomyces platensis SANK 60191 . This compound belongs to the phoslactomycin family and exhibits a wide spectrum of research-relevant bioactivities, including potent antibacterial, antifungal, and antitumor properties . Its notable research value lies in its high potency and selectivity as an inhibitor of protein serine/threonine phosphatase 2A (PP2A), a central enzyme in the regulation of cell growth and the inhibition of metastasis . This compound has also demonstrated potent induction of cytokine production in KM-102 cells in vitro and can increase host resistance to E. coli infections in vivo . The compound features a unique, highly congested linear structure that has made it a challenging and notable target for total synthesis, with recent advances achieving more convergent synthetic routes . It is supplied as 50 mg of high-purity material and must be stored at -20°C . This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H56NO10P B1212423 Leustroducsin B

Properties

Molecular Formula

C34H56NO10P

Molecular Weight

669.8 g/mol

IUPAC Name

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 6-methyloctanoate

InChI

InChI=1S/C34H56NO10P/c1-4-25(3)11-6-9-16-32(37)43-29-15-10-13-26(23-29)12-7-8-14-28(36)24-31(45-46(40,41)42)34(39,21-22-35)20-19-30-27(5-2)17-18-33(38)44-30/h7-8,12,14,17-20,25-31,36,39H,4-6,9-11,13,15-16,21-24,35H2,1-3H3,(H2,40,41,42)

InChI Key

ZYSAHMPRXHPPAK-UHFFFAOYSA-N

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O

Synonyms

leustroducsin B
LSN B

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Leustroducsin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Leustroducsin B, a member of the phoslactomycin (PLM) family of natural products. Leustroducsins are potent inhibitors of protein serine/threonine phosphatase 2A and exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties, making their biosynthetic machinery a subject of significant interest for natural product chemists and drug development professionals.[1][2] this compound is produced by the bacterium Streptomyces platensis.[1][3]

The Phoslactomycin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). In Streptomyces platensis SAM-0654, the BGC for the closely related phoslactomycins has been identified and is comprised of 27 open reading frames (ORFs).[1] These genes are localized in two distinct regions of the genome and encode all the necessary enzymatic machinery for the synthesis of the polyketide backbone, its modification, and regulation.[1] A similar 75-kb PLM biosynthetic gene cluster has been characterized in Streptomyces sp. HK-803, providing a model for understanding the biosynthesis of this class of compounds.[2]

The phoslactomycin BGC contains genes for:

  • Polyketide Synthases (PKSs): These are large, modular enzymes responsible for the assembly of the core polyketide chain.

  • Precursor Biosynthesis: Enzymes dedicated to the synthesis of the starter unit, cyclohexanecarboxyl-CoA (CHC-CoA), and the extender unit, ethylmalonyl-CoA (Em-CoA).[1]

  • Post-PKS Modifying Enzymes: A suite of enzymes that tailor the polyketide backbone through reactions such as hydroxylation, phosphorylation, and amination.

  • Regulatory Proteins: Transcriptional regulators that control the expression of the biosynthetic genes.

  • Transporters: Proteins likely involved in the export of the final product out of the cell.

A diagram illustrating the organization of a model phoslactomycin biosynthetic gene cluster is provided below.

BGC_Organization cluster_precursors Precursor Synthesis cluster_pks Polyketide Synthase cluster_post_pks Post-PKS Modification cluster_regulation Regulation cluster_transport Transport plmT7 plmT7 (CHC-CoA & Butyryl-CoA) pks_genes plm1-plm8 (PKS Modules) plmS2 plmS2 (Cytochrome P450) plmT4 plmT4 (Cytochrome P450) plmT8 plmT8 (Oxidoreductase) plmT1 plmT1 (Aminotransferase) plmT5 plmT5 (Kinase) pnR1 pnR1 transporter ABC Transporter pnR2 pnR2

Fig. 1: Organization of the Phoslactomycin BGC.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the formation of a linear polyketide chain by a Type I polyketide synthase. This process involves a loading module and seven extension modules.[2]

Initiation: The biosynthesis is initiated with a cyclohexanecarboxylic acid (CHC) starter unit, which is converted to its coenzyme A thioester, CHC-CoA.[2]

Elongation: The PKS then catalyzes seven rounds of condensation with malonyl-CoA and ethylmalonyl-CoA extender units to assemble the polyketide backbone.[1][2] The specific sequence of extender units and the enzymatic activities within each PKS module (e.g., ketoreductase, dehydratase, enoylreductase) determine the structure of the resulting polyketide chain, including the presence of both E- and Z-double bonds.[2]

Post-PKS Modifications: Following the synthesis of the linear polyketide, a series of tailoring reactions occur to yield the final this compound molecule. These modifications are catalyzed by enzymes encoded within the BGC and include:

  • Hydroxylation: Cytochrome P450 monooxygenases, such as PlmS2, are responsible for hydroxylating the CHC-derived side chain.[2]

  • Amination: An aminotransferase introduces the amino group.

  • Phosphorylation: A kinase adds the phosphate group.

  • Cyclization: The lactone ring is formed.

A proposed biosynthetic pathway for the core structure of this compound is depicted below.

Biosynthesis_Pathway CHC_CoA Cyclohexanecarboxyl-CoA (Starter Unit) PKS Polyketide Synthase (plm1-plm8) CHC_CoA->PKS Extender_Units Malonyl-CoA & Ethylmalonyl-CoA (Extender Units) Extender_Units->PKS Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Post_PKS_Enzymes Post-PKS Modification Enzymes (e.g., plmS2, plmT1, plmT5) Linear_Polyketide->Post_PKS_Enzymes Leustroducsin_B This compound Post_PKS_Enzymes->Leustroducsin_B

Fig. 2: Proposed Biosynthesis of this compound.

Regulation of Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. Two positive regulators, PnR1 and PnR2, have been identified in the phoslactomycin BGC of S. platensis SAM-0654.[1] These proteins activate the transcription of the structural biosynthetic genes.[1] Interestingly, PnR2 also appears to regulate the transcription of pnR1, suggesting a hierarchical regulatory cascade.[1]

The regulatory network can be visualized as follows:

Regulation_Pathway PnR2 PnR2 PnR1 PnR1 PnR2->PnR1 activates transcription of Biosynthetic_Genes Structural Biosynthetic Genes (e.g., pks, post-pks enzymes) PnR2->Biosynthetic_Genes activates transcription PnR1->Biosynthetic_Genes activates transcription Leustroducsin_B This compound Production Biosynthetic_Genes->Leustroducsin_B leads to

Fig. 3: Regulatory Cascade for this compound Biosynthesis.

Quantitative Data

Currently, detailed quantitative data on the expression levels of individual biosynthetic genes or the flux through the biosynthetic pathway for this compound are not extensively available in the public domain. However, studies on related phoslactomycins have demonstrated that genetic engineering of the BGC can significantly impact product titers. For example, the inactivation of the plmS2 gene in Streptomyces sp. HK-803 resulted in the selective production of phoslactomycin B at titers six-fold higher than the wild-type strain.[2]

Genetic ModificationOrganismTarget CompoundTiter ChangeReference
Inactivation of plmS2Streptomyces sp. HK-803Phoslactomycin B6-fold increase[2]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has involved a combination of genomic analysis, gene inactivation, and metabolic profiling. Below are generalized methodologies for key experiments.

5.1. Identification and Sequencing of the Biosynthetic Gene Cluster

A common approach to identify a BGC is through genome mining of the producing organism.

Experimental Workflow:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from a culture of Streptomyces platensis.

  • Genome Sequencing: The extracted DNA is sequenced using a next-generation sequencing platform.

  • Bioinformatic Analysis: The sequenced genome is assembled and analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. The identified cluster is then annotated to predict the function of each ORF.

BGC_Identification_Workflow Start Streptomyces platensis Culture gDNA_Extraction Genomic DNA Extraction Start->gDNA_Extraction Sequencing Genome Sequencing gDNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (antiSMASH) Sequencing->Bioinformatics End Identified & Annotated BGC Bioinformatics->End

Fig. 4: Workflow for BGC Identification.

5.2. Gene Inactivation via Allelic Replacement

To determine the function of a specific gene within the BGC, it can be inactivated or deleted. A PCR-targeting approach is often employed.

Experimental Protocol:

  • Construct Preparation: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions of homology to the target gene, is constructed using PCR.

  • Transformation: The disruption cassette is introduced into Streptomyces platensis via conjugation or protoplast transformation.

  • Homologous Recombination: The cassette integrates into the genome via homologous recombination, replacing the target gene.

  • Mutant Selection and Verification: Mutants are selected based on the antibiotic resistance marker. The successful replacement of the target gene is confirmed by PCR and sequencing.

  • Metabolic Profiling: The metabolic profile of the mutant is compared to the wild-type strain using techniques like HPLC-MS to observe any changes in the production of this compound or related metabolites.

5.3. Transcriptional Analysis by Reverse Transcriptase PCR (RT-PCR)

RT-PCR is used to study the expression of the regulatory and structural genes within the BGC.

Experimental Protocol:

  • RNA Extraction: Total RNA is extracted from Streptomyces platensis cultures grown under conditions that support this compound production.

  • cDNA Synthesis: The extracted RNA is treated with DNase to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is used as a template for PCR with primers specific to the genes of interest.

  • Analysis: The PCR products are analyzed by gel electrophoresis to determine the presence and relative abundance of the transcripts. Quantitative RT-PCR (qRT-PCR) can be used for more precise quantification of gene expression.

Conclusion

The biosynthesis of this compound is a complex process involving a large polyketide synthase and a series of tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster. Understanding this pathway not only provides insights into the intricate chemistry of natural product biosynthesis but also opens up opportunities for the engineered production of novel Leustroducsin analogs with potentially improved therapeutic properties. Further research into the enzymology and regulation of this pathway will be crucial for realizing these possibilities.

References

An In-Depth Technical Guide to the Leustroducsin B Family of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Leustroducsin B family of natural products, isolated from Streptomyces platensis, represents a class of structurally complex polyketides with a diverse and potent range of biological activities.[1] Belonging to the broader phoslactomycin family, these compounds have garnered significant interest within the scientific community for their potential as therapeutic agents.[1] This technical guide provides a comprehensive overview of the this compound family, with a focus on this compound, detailing its chemical structure, mechanism of action, and key biological functions. This document summarizes available quantitative data, provides detailed experimental methodologies for cited assays, and includes visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Family Members

The Leustroducsin family of natural products are characterized by a core structure featuring an α,β-unsaturated δ-lactone ring, a phosphate ester, a conjugated diene, and a cyclohexane moiety.[1] The primary members of the family, Leustroducsins A, B, and C, differ in the substituent on the cyclohexane ring.

Table 1: Chemical Structures of the this compound Family

CompoundR Group on Cyclohexane Ring
Leustroducsin A -CH(CH₃)₂
This compound -CH₂CH(CH₃)₂
Leustroducsin C -CH₂CH₂CH(CH₃)₂

This structural information is based on characterization data from their initial isolation.

The total synthesis of this compound has been achieved through various convergent strategies, often involving the disconnection of the molecule into three key fragments.[1][2] These synthetic routes provide valuable platforms for the generation of analogs to explore structure-activity relationships.

Biological Activities and Quantitative Data

The this compound family exhibits a range of biological activities, with this compound being the most extensively studied member. Their effects are primarily attributed to their ability to modulate key cellular signaling pathways.

Inhibition of Protein Phosphatase 2A (PP2A)

Table 2: Protein Phosphatase 2A Inhibition

CompoundTargetIC50Cell Line/SystemReference
Phoslactomycin FProtein Phosphatase 2A4.7 µMin vitro assay[5]
Cytokine Induction

This compound is a potent inducer of various cytokines in human bone marrow stromal cells (BMSCs), including Granulocyte Colony-Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[6] This activity suggests potential applications in hematopoiesis and immune modulation. Specific EC50 values for cytokine induction by this compound are not yet publicly available.

Table 3: Cytokine Induction Profile of this compound

Cytokine InducedCell LineObserved Effect
G-CSFHuman Mesenchymal CellsInduction of production
GM-CSFHuman Mesenchymal CellsInduction of production
IL-6Human Bone Marrow Stromal CellsInduction of production
IL-8Human Bone Marrow Stromal CellsInduction of production
IL-11Human Bone Marrow Stromal CellsIncreased mRNA stability
NF-κB Activation

A key mechanism underlying the cytokine-inducing activity of this compound is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5] This activation is mediated through the acidic sphingomyelinase (A-SMase) pathway.[5] Quantitative data for the EC50 of NF-κB activation by this compound is not currently available.

Antimicrobial Activity

The phoslactomycin family, to which Leustroducsins belong, exhibits antifungal activity.[1] They have shown strong activity against various fungi, particularly phytopathogenic fungi like Botrytis cinerea and Alternaria kikuchiana.[5] Specific Minimum Inhibitory Concentration (MIC) values for individual Leustroducsin family members against a broad panel of fungi are not well-documented in the available literature.

Signaling Pathways and Mechanisms of Action

This compound-Induced NF-κB Signaling Pathway

This compound stimulates the production of cytokines by activating the NF-κB signaling cascade. This process is initiated by the potentiation of the acidic sphingomyelinase (A-SMase) pathway.

Leustroducsin_NFkB_Pathway This compound-Induced NF-κB Signaling Pathway cluster_nucleus Nucleus LeustroducsinB This compound ASMase Acidic Sphingomyelinase (A-SMase) LeustroducsinB->ASMase potentiates Ceramide Ceramide ASMase->Ceramide hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->ASMase IKK IKK Complex Ceramide->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IKK degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates to Nucleus Nucleus Cytokine_Genes Cytokine Gene Transcription NFkB_active->Cytokine_Genes induces

Caption: this compound potentiates A-SMase, leading to NF-κB activation and cytokine gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound family.

Cytokine Induction Assay

This protocol is adapted from studies on this compound's effect on human mesenchymal cells.[6]

Objective: To quantify the induction of cytokines (e.g., G-CSF, GM-CSF) by this compound in a human bone marrow stromal cell line.

Materials:

  • Human bone marrow stromal cell line (e.g., KM-102)

  • This compound

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)

  • 96-well cell culture plates

  • ELISA kits for specific cytokines (e.g., human G-CSF, human GM-CSF)

  • Plate reader

Procedure:

  • Cell Seeding: Seed KM-102 cells into 96-well plates at a density of 2 x 10⁴ cells/well and culture overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for this compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48 hours.

  • Supernatant Collection: After incubation, centrifuge the plates at 1,200 rpm for 5 minutes and collect the cell-free supernatants.

  • Cytokine Quantification: Quantify the concentration of G-CSF and GM-CSF in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve and determine the EC50 value if possible.

Cytokine_Induction_Workflow Cytokine Induction Assay Workflow Start Seed KM-102 cells in 96-well plate Treat Treat cells with This compound dilutions Start->Treat Incubate Incubate for 48 hours at 37°C, 5% CO₂ Treat->Incubate Collect Collect cell-free supernatants Incubate->Collect ELISA Quantify cytokines using ELISA Collect->ELISA Analyze Analyze data and determine EC50 ELISA->Analyze NFkB_Luciferase_Workflow NF-κB Luciferase Reporter Assay Workflow Start Co-transfect KM-102 cells with NF-κB reporter and control plasmids Seed Seed transfected cells in 96-well plate Start->Seed Treat Treat cells with This compound Seed->Treat Incubate Incubate for 6-24 hours Treat->Incubate Assay Perform dual-luciferase assay Incubate->Assay Analyze Normalize and calculate fold induction Assay->Analyze

References

Leustroducsin B: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin B is a natural product belonging to the phoslactomycin family, isolated from the soil bacterium Streptomyces platensis. It has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its cytokine-inducing properties, mechanism of action, and potential therapeutic applications. The information is presented to support further research and drug development efforts centered on this promising molecule.

Core Biological Activities

This compound exhibits a range of biological effects, primarily centered around the modulation of cellular signaling pathways. Its most prominent activities include the induction of colony-stimulating factors, inhibition of protein phosphatase 2A, and in vivo effects on hematopoiesis and immune response.

Induction of Colony-Stimulating Factors (CSFs)

This compound is a potent inducer of various cytokines, most notably Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1] This activity has been primarily characterized in the human bone marrow-derived stromal cell line, KM-102.[1] The induction of these CSFs suggests a potential therapeutic role for this compound in conditions requiring the stimulation of hematopoiesis and immune cell proliferation and differentiation.

Quantitative Data on Cytokine Induction

Cell LineCytokineThis compound ConcentrationResulting Cytokine LevelReference
KM-102G-CSFData not availablePotent induction observed[1]
KM-102GM-CSFData not availablePotent induction observed[1]
Inhibition of Protein Phosphatase 2A (PP2A)

This compound, as a member of the phoslactomycin family, is an inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[2] PP2A is a crucial tumor suppressor protein involved in the regulation of cell growth, proliferation, and apoptosis. Inhibition of PP2A can lead to the hyperphosphorylation of various cellular proteins, thereby affecting multiple signaling pathways. Phoslactomycins have been shown to bind directly to the catalytic subunit of PP2A.[3]

Quantitative Data on PP2A Inhibition

CompoundTargetIC50Reference
Phoslactomycin F (PLM-F)Protein Phosphatase 2A4.7 µM[2]

Note: A specific IC50 value for this compound against PP2A is not available in the reviewed literature. The provided IC50 value for Phoslactomycin F, a closely related compound, serves as a reference for the inhibitory potential of this class of molecules.

In Vivo Activities

Preclinical studies in animal models have demonstrated significant in vivo biological effects of this compound.

  • Thrombocytosis: Administration of this compound to mice has been shown to induce a marked increase in peripheral platelet counts. This thrombopoietic effect suggests its potential for treating thrombocytopenia.

  • Enhanced Host Resistance to Infection: this compound has been observed to augment host resistance to lethal infections with Escherichia coli in mice. This protective effect is likely mediated by its ability to stimulate the production of CSFs, which play a critical role in the immune response to bacterial pathogens.

Quantitative In Vivo Data

Animal ModelBiological EffectThis compound DosageOutcomeReference
MiceThrombocytosisNot specifiedMarked elevation in peripheral platelet counts
MiceResistance to E. coli infectionNot specifiedAugmented host resistance to lethal infection

Note: While the in vivo effects are well-documented, the specific dosages of this compound used in these studies are not consistently reported in the available literature.

Mechanism of Action: The A-SMase/NF-κB Signaling Pathway

The primary mechanism by which this compound exerts its cytokine-inducing effects is through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation is potentiated by the acidic sphingomyelinase (A-SMase)-mediated pathway.

Upon stimulation by this compound, A-SMase is activated, leading to the hydrolysis of sphingomyelin into ceramide. Ceramide acts as a second messenger, initiating a signaling cascade that ultimately results in the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of target genes, including those encoding for G-CSF and GM-CSF.

Signaling Pathway Diagram

LeustroducsinB_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LeustroducsinB This compound Receptor Putative Receptor LeustroducsinB->Receptor Binds ASMase Acid Sphingomyelinase (A-SMase) Receptor->ASMase Activates Sphingomyelin Sphingomyelin ASMase->Sphingomyelin Catalyzes Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Ceramide->IKK_complex Activates IkBa_p50_p65 IκBα - p50/p65 IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (NF-κB) IkBa_p50_p65->p50_p65 Releases IkBa_p p-IκBα IkBa_p50_p65->IkBa_p Forms p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates to Ub Ubiquitination IkBa_p->Ub Targets for Proteasome Proteasome Ub->Proteasome Leads to Degradation by DNA κB Site p50_p65_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates mRNA Cytokine mRNA (G-CSF, GM-CSF) Transcription->mRNA Produces

This compound signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

Cell Culture
  • Cell Line: Human bone marrow-derived stromal cell line KM-102.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. For experiments, cells are typically seeded in multi-well plates and allowed to adhere and reach a desired confluency before treatment with this compound.

Cytokine Induction and Measurement (ELISA)
  • Objective: To quantify the amount of G-CSF and GM-CSF produced by KM-102 cells in response to this compound.

  • Protocol:

    • KM-102 cells are seeded in 24-well plates and cultured until confluent.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

    • After a specified incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.

    • The concentrations of G-CSF and GM-CSF in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • The absorbance is measured using a microplate reader, and cytokine concentrations are calculated from a standard curve.

NF-κB Luciferase Reporter Assay
  • Objective: To assess the activation of the NF-κB signaling pathway by this compound.

  • Protocol:

    • KM-102 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

    • After transfection, cells are treated with this compound or a vehicle control for a defined period.

    • Cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the NF-κB pathway.

Protein Phosphatase 2A (PP2A) Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound on PP2A.

  • Protocol:

    • Purified PP2A enzyme is incubated with a specific phosphopeptide substrate in the presence of varying concentrations of this compound or a vehicle control.

    • The reaction is allowed to proceed for a set time, and then stopped.

    • The amount of free phosphate released from the substrate is quantified using a colorimetric or fluorescent method (e.g., Malachite Green assay).

    • The percentage of PP2A inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_elisa Cytokine Measurement cluster_luciferase NF-κB Activation cluster_pp2a PP2A Inhibition cluster_analysis Data Analysis Start Start: KM-102 Cells Culture Cell Culture (RPMI 1640, 10% FBS, 37°C, 5% CO2) Start->Culture Seed Seed Cells in Plates Culture->Seed Treat Treat with this compound (various concentrations) Seed->Treat Transfect Transfect with NF-κB Reporter Plasmid Seed->Transfect Collect_Supernatant Collect Supernatant Treat->Collect_Supernatant Lyse_Cells Lyse Cells Treat->Lyse_Cells ELISA ELISA for G-CSF/GM-CSF Collect_Supernatant->ELISA Measure_Absorbance Measure Absorbance ELISA->Measure_Absorbance Analyze_Cytokine Calculate Cytokine Concentrations Measure_Absorbance->Analyze_Cytokine Transfect->Treat Luciferase_Assay Measure Luciferase Activity Lyse_Cells->Luciferase_Assay Analyze_Luciferase Normalize Luciferase Activity Luciferase_Assay->Analyze_Luciferase Purified_PP2A Purified PP2A Enzyme Incubate Incubate with Substrate and this compound Purified_PP2A->Incubate Measure_Phosphate Measure Phosphate Release Incubate->Measure_Phosphate Analyze_PP2A Determine IC50 Measure_Phosphate->Analyze_PP2A

General experimental workflow.

Conclusion

This compound is a multifaceted natural product with significant potential for therapeutic development. Its ability to induce the production of key hematopoietic cytokines through the A-SMase-mediated activation of the NF-κB signaling pathway, coupled with its inhibitory effect on the critical cell cycle regulator PP2A, positions it as a valuable lead compound for further investigation. The in vivo evidence of its thrombopoietic and immunomodulatory effects further underscores its potential. Future research should focus on elucidating the precise molecular interactions of this compound, obtaining more detailed quantitative data on its biological activities, and exploring its therapeutic efficacy in relevant disease models. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of this promising natural product.

References

Leustroducsin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leustroducsin B, a polyketide natural product isolated from Streptomyces platensis, has garnered significant interest within the scientific community for its potent biological activities. As a member of the phoslactomycin family, it is a novel inducer of colony-stimulating factors (CSFs) and exhibits a range of immunomodulatory and anti-proliferative effects. This technical guide provides a comprehensive overview of the molecular formula, properties, and known mechanisms of action of this compound. It includes detailed summaries of its physicochemical and biological properties, postulated signaling pathways, and representative experimental protocols for the investigation of its bioactivities. This document is intended to serve as a valuable resource for researchers engaged in the study and development of this compound and related compounds.

Chemical and Physical Properties

This compound is a complex organophosphorus compound with the molecular formula C34H56NO10P.[1][2] Its chemical structure features a lactone ring, a phosphate group, and a cyclohexane moiety. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C34H56NO10P[1][2]
Molecular Weight 669.78 g/mol [2]
CAS Number 145142-82-1[2]
Appearance White crystalline powder
Solubility Soluble in Chloroform (26 g/100 mL), slightly soluble in Ethanol (2.7 g/100 mL) and THF (3.8 g/100 mL), insoluble in water (<0.5 g/100 mL).
Stability Decomposes in the presence of residual hydroxide species. Storage at 5°C in a tightly sealed container is recommended for long-term stability.
pKa No experimentally determined value is readily available in the literature. Computational prediction methods could be employed for an estimation.

Biological Properties and Mechanism of Action

This compound exhibits a range of significant biological activities, primarily centered around its ability to stimulate the hematopoietic system and modulate cellular signaling pathways.

Induction of Colony-Stimulating Factors (CSFs) and Cytokines

This compound is a potent inducer of various colony-stimulating factors, including Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[3] This activity has been demonstrated in the human bone marrow-derived stromal cell line KM-102.[2] In addition to CSFs, this compound also induces the production of other cytokines, such as Interleukin-6 (IL-6). This cytokine induction is believed to contribute to its observed in vivo effects, such as augmenting host resistance to E. coli infections and inducing thrombocytosis in mice.[2]

Inhibition of Protein Phosphatase 2A (PP2A)

This compound has been shown to be a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A).[3] PP2A is a crucial enzyme involved in the regulation of cell growth and division, and its inhibition can lead to cell cycle arrest and apoptosis. This property suggests potential applications for this compound in cancer research.

Signaling Pathway

The mechanism of action for this compound's cytokine-inducing activity involves the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research has indicated that this compound potentiates the acidic sphingomyelinase (A-SMase) mediated signaling pathway to stimulate NF-κB. This activation occurs at both the transcriptional and post-transcriptional levels.

LeustroducsinB_Signaling Leustroducsin_B This compound ASM Acidic Sphingomyelinase (A-SMase) Leustroducsin_B->ASM PC_PLC Phosphatidylcholine-specific Phospholipase C (PC-PLC) Leustroducsin_B->PC_PLC NF_kB_Activation NF-κB Activation ASM->NF_kB_Activation PC_PLC->NF_kB_Activation Transcriptional_Regulation Transcriptional Regulation (e.g., IL-8 promoter) NF_kB_Activation->Transcriptional_Regulation Post_Transcriptional_Regulation Post-Transcriptional Regulation (e.g., increased IL-11 mRNA stability) NF_kB_Activation->Post_Transcriptional_Regulation Cytokine_Production Cytokine Production (G-CSF, GM-CSF, IL-6, etc.) Transcriptional_Regulation->Cytokine_Production Post_Transcriptional_Regulation->Cytokine_Production

Caption: Proposed signaling pathway of this compound-induced cytokine production.

Experimental Protocols

The following are representative protocols for assessing the key biological activities of this compound. These are generalized procedures and may require optimization for specific experimental conditions.

CSF and Cytokine Induction Assay in KM-102 Cells

This protocol describes a method to measure the induction of G-CSF, GM-CSF, and IL-6 from the KM-102 human bone marrow stromal cell line upon treatment with this compound.

Materials:

  • KM-102 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in a suitable solvent like DMSO, diluted in media)

  • 96-well cell culture plates

  • ELISA kits for human G-CSF, GM-CSF, and IL-6

  • Microplate reader

Procedure:

  • Cell Seeding: Seed KM-102 cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of G-CSF, GM-CSF, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine from the standard curve and plot the dose-response relationship for this compound.

Cytokine_Induction_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed KM-102 cells (2 x 10^4 cells/well) Adherence Overnight Adherence Seed_Cells->Adherence Add_Leustroducsin_B Add this compound (various concentrations) Adherence->Add_Leustroducsin_B Incubate Incubate for 48-72h Add_Leustroducsin_B->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform ELISA for G-CSF, GM-CSF, IL-6 Collect_Supernatant->ELISA Analyze_Data Analyze Data and Plot Dose-Response ELISA->Analyze_Data

Caption: Experimental workflow for assessing cytokine induction by this compound.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound against PP2A using a colorimetric assay.

Materials:

  • Purified or recombinant human PP2A enzyme

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM CaCl2)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Dilute the PP2A enzyme to the desired concentration in the assay buffer.

  • Inhibitor Addition: In a 96-well plate, add various concentrations of this compound to the wells. Include a positive control (a known PP2A inhibitor like okadaic acid) and a negative control (vehicle).

  • Pre-incubation: Add the diluted PP2A enzyme to the wells and pre-incubate with the inhibitors for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the pNPP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PP2A_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Prepare_Reagents Prepare PP2A, this compound, and pNPP solutions Add_Inhibitor Add this compound to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add PP2A and pre-incubate Add_Inhibitor->Add_Enzyme Add_Substrate Add pNPP to initiate reaction Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at 405 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Experimental workflow for the PP2A inhibition assay.

Conclusion

This compound is a promising natural product with significant potential for therapeutic applications, particularly in the fields of immunology and oncology. Its ability to induce colony-stimulating factors and inhibit the key cellular regulator PP2A makes it a valuable lead compound for drug discovery and a powerful tool for studying cellular signaling pathways. This technical guide provides a foundational understanding of this compound's properties and mechanisms, offering a starting point for further research and development. The provided experimental protocols serve as a basis for the in vitro evaluation of its biological activities. Further investigations into its in vivo efficacy, safety profile, and structure-activity relationships are warranted to fully elucidate its therapeutic potential.

References

Initial Studies on the Therapeutic Potential of Leustroducsin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Leustroducsin B is a member of the phoslactomycin family of natural products.[1] Structurally, it is a complex polyketide with a unique chemical architecture that has presented a significant challenge for total synthesis. Its biological activities, particularly as a colony-stimulating factor (CSF) inducer, have been a primary focus of early research.[2] This guide delves into the initial studies that have begun to elucidate the therapeutic potential of this intriguing molecule.

Mechanism of Action: NF-κB Activation

The primary mechanism of action identified for this compound involves the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This transcription factor plays a crucial role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival.

Signaling Pathway

This compound's activation of NF-κB is initiated upstream by the potentiation of the acidic sphingomyelinase (A-SMase) pathway.[2] A-SMase is an enzyme that hydrolyzes sphingomyelin to ceramide, a lipid second messenger known to be involved in various signaling cascades. The generated ceramide then likely triggers a downstream cascade that culminates in the activation of the IκB kinase (IKK) complex. IKK, in turn, phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of target genes, including those encoding various cytokines.

Leustroducsin_B_Signaling Leustroducsin_B This compound ASMase Acidic Sphingomyelinase (A-SMase) Leustroducsin_B->ASMase potentiates Ceramide Ceramide ASMase->Ceramide produces IKK IκB Kinase (IKK) Ceramide->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB_inactive NF-κB (p50/p65) (Inactive) IκBα->NFκB_inactive inhibits NFκB_active NF-κB (Active) (Nuclear Translocation) NFκB_inactive->NFκB_active activation/ release Cytokine_Genes Cytokine Gene Transcription (e.g., IL-8) NFκB_active->Cytokine_Genes induces

Caption: Proposed signaling pathway for this compound-induced NF-κB activation.

Therapeutic Potential

Immunomodulatory and Anti-Infective Properties

This compound has demonstrated potent cytokine-inducing activities in in vitro studies using the human bone marrow-derived stromal cell line KM-102.[2] It has been shown to induce the production of a variety of cytokines, including Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][2] This activity as a CSF inducer suggests its potential for treating conditions characterized by neutropenia.

Furthermore, in vivo studies in mice have indicated that this compound can augment host resistance to lethal infections with Escherichia coli.[3] While specific data on survival rates and bacterial load reduction are not detailed in the available literature, this finding points to its potential as an adjunctive therapy for bacterial infections.

Anticancer Potential

The potential of this compound as an anticancer agent has been a subject of speculation, given its ability to modulate the immune system. However, based on extensive searches of publicly available literature, there are currently no published studies that report the IC50 values of this compound against any human cancer cell lines. Therefore, its direct cytotoxic or anti-proliferative activity against tumor cells remains to be determined.

Quantitative Data Summary

Despite the promising qualitative findings, a significant gap exists in the publicly available literature regarding quantitative data on the therapeutic effects of this compound. The following tables are placeholders to be populated as data becomes available from future studies.

Table 1: In Vitro Cytokine Induction by this compound in Human Bone Marrow Stromal Cells

This compound ConcentrationG-CSF (pg/mL)GM-CSF (pg/mL)IL-6 (pg/mL)IL-8 (pg/mL)
Control Data not availableData not availableData not availableData not available
[Concentration 1] Data not availableData not availableData not availableData not available
[Concentration 2] Data not availableData not availableData not availableData not available
[Concentration 3] Data not availableData not availableData not availableData not available

Table 2: In Vivo Efficacy of this compound in a Murine Model of E. coli Infection

Treatment GroupDose (mg/kg)Survival Rate (%)Bacterial Load (CFU/organ)
Vehicle Control -Data not availableData not available
This compound [Dose 1]Data not availableData not available
This compound [Dose 2]Data not availableData not available
This compound [Dose 3]Data not availableData not available

Table 3: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
[Cell Line 1] [Cancer Type 1]Data not available
[Cell Line 2] [Cancer Type 2]Data not available
[Cell Line 3] [Cancer Type 3]Data not available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the available literature. The following represents a generalized workflow based on common methodologies for the cited studies.

Experimental_Workflow cluster_invitro In Vitro Cytokine Induction Assay cluster_invivo In Vivo E. coli Infection Model Cell_Culture 1. Culture Human Bone Marrow Stromal Cells (e.g., KM-102) Treatment 2. Treat cells with varying concentrations of this compound Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 24-48 hours) Treatment->Incubation Supernatant_Collection 4. Collect cell culture supernatant Incubation->Supernatant_Collection Cytokine_Quantification 5. Quantify cytokine levels (e.g., ELISA, Multiplex Assay) Supernatant_Collection->Cytokine_Quantification Animal_Model 1. Utilize appropriate mouse strain (e.g., BALB/c) Infection 2. Induce infection with a lethal dose of E. coli (intraperitoneal) Animal_Model->Infection Drug_Administration 3. Administer this compound (specify dose, route, frequency) Infection->Drug_Administration Monitoring 4. Monitor survival and clinical signs Drug_Administration->Monitoring Endpoint_Analysis 5. At endpoint, determine bacterial load in relevant organs (e.g., spleen, liver) Monitoring->Endpoint_Analysis

Caption: Generalized experimental workflows for in vitro and in vivo studies of this compound.

Conclusion and Future Directions

Initial studies on this compound have laid the groundwork for its potential as a novel therapeutic agent, primarily through its immunomodulatory effects mediated by NF-κB activation. The induction of key cytokines such as G-CSF and GM-CSF, coupled with in vivo protection against bacterial infection, highlights its promise. However, the lack of publicly available, detailed quantitative data is a significant limitation.

Future research should prioritize the following:

  • Dose-Response Studies: Comprehensive in vitro and in vivo studies to establish clear dose-response relationships for cytokine induction and anti-infective efficacy.

  • Anticancer Screening: Systematic evaluation of this compound's cytotoxic and anti-proliferative effects against a broad panel of human cancer cell lines.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform dosing strategies.

  • Mechanism of Action Elucidation: Further investigation into the upstream and downstream effectors of the A-SMase and NF-κB pathways to fully understand its molecular targets.

Addressing these knowledge gaps will be crucial in determining the true therapeutic potential of this compound and guiding its potential translation into clinical applications.

References

Streptomyces platensis: A Comprehensive Technical Guide to the Production and Bioactivity of Leustroducsins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leustroducsins, a family of potent bioactive metabolites, are produced by the soil bacterium Streptomyces platensis. First identified in 1993 from the culture broth of Streptomyces platensis SANK 60191, these compounds have garnered significant interest within the scientific community due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties.[1] Leustroducsin B, a prominent member of this family, has demonstrated notable efficacy as an inducer of cytokine production, suggesting its potential as a modulator of the immune response. This technical guide provides an in-depth overview of Streptomyces platensis as a source of Leustroducsins, detailing their biosynthesis, proposed signaling pathways, and methodologies for their production and biological evaluation.

Introduction to Leustroducsins

Leustroducsins A, B, and C are structurally related to the phoslactomycin family of antibiotics.[1] Their chemical structures are characterized by a unique combination of an α,β-unsaturated δ-lactone, an amino group, a phosphate ester, and a cyclohexane ring moiety. The primary structural variation among Leustroducsins A, B, and C lies in the substituent attached to the cyclohexane ring.

Table 1: Chemical Properties of Leustroducsins A, B, and C [1]

LeustroducsinMolecular FormulaMolecular Weight
AC32H52NO10P641
BC34H56NO10P669
CC34H56NO10P669

Biosynthesis of Leustroducsins in Streptomyces platensis

While the complete biosynthetic gene cluster for Leustroducsins has not been explicitly detailed in published literature, significant insights can be drawn from the well-characterized biosynthesis of the structurally similar phoslactomycins (PLMs). The PLM biosynthetic gene cluster has been identified in Streptomyces platensis SAM-0654, revealing a modular polyketide synthase (PKS) pathway. It is highly probable that Leustroducsin biosynthesis follows a homologous pathway.

The proposed biosynthesis initiates with a cyclohexanecarboxyl-CoA (CHC-CoA) starter unit, which is then extended by a series of enzymatic reactions catalyzed by the PKS modules. These modules are responsible for the iterative addition of malonyl-CoA or its derivatives, leading to the formation of the polyketide backbone. Subsequent post-PKS modifications, including hydroxylation and phosphorylation, are catalyzed by dedicated enzymes encoded within the gene cluster to yield the final Leustroducsin structures.

Leustroducsin Biosynthesis Pathway CHC_CoA Cyclohexanecarboxyl-CoA PKS_Modules Modular Polyketide Synthase (PKS) CHC_CoA->PKS_Modules Starter Unit Polyketide_Backbone Polyketide Backbone PKS_Modules->Polyketide_Backbone Chain Elongation Post_PKS_Modifications Post-PKS Modifications (Hydroxylation, Phosphorylation) Polyketide_Backbone->Post_PKS_Modifications Leustroducsins Leustroducsins (A, B, C) Post_PKS_Modifications->Leustroducsins

Caption: Proposed biosynthetic pathway of Leustroducsins.

Production of Leustroducsins

Cultivation of Streptomyces platensis SANK 60191

While a specific, optimized medium for Leustroducsin production by S. platensis SANK 60191 is not publicly available, a general approach for the cultivation of Streptomyces species can be adapted.

Experimental Protocol: Cultivation of Streptomyces platensis

  • Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension of S. platensis SANK 60191. The culture is incubated at 28-30°C with agitation for 2-3 days.

  • Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. A complex medium rich in carbohydrates (e.g., dextrin, glucose) and nitrogen sources (e.g., yeast extract, peptone) is typically employed. The fermentation is carried out at 28-30°C with controlled aeration and agitation for 5-7 days.

  • Monitoring: The production of Leustroducsins can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of Leustroducsins

Leustroducsins are primarily recovered from the fermentation broth.

Experimental Protocol: Extraction and Purification

  • Broth Separation: The fermentation broth is centrifuged to remove the mycelial biomass.

  • Solvent Extraction: The clarified broth is extracted with an organic solvent, most commonly ethyl acetate.[1] The organic phase, containing the Leustroducsins, is collected.

  • Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to further purification using chromatographic techniques. Preparative reversed-phase HPLC is a key step in separating the individual Leustroducsins (A, B, and C).[1]

Extraction and Purification Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Clarified_Broth Clarified Broth Centrifugation->Clarified_Broth Mycelial_Biomass Mycelial Biomass Centrifugation->Mycelial_Biomass Solvent_Extraction Ethyl Acetate Extraction Clarified_Broth->Solvent_Extraction Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase Solvent_Extraction->Aqueous_Phase Concentration Concentration Organic_Phase->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC Preparative Reversed-Phase HPLC Crude_Extract->HPLC Leustroducsins Purified Leustroducsins (A, B, C) HPLC->Leustroducsins

Caption: Workflow for Leustroducsin extraction and purification.

Biological Activities and Signaling Pathways

Leustroducsins exhibit a broad spectrum of biological activities. This compound, in particular, has been shown to be a potent inducer of various cytokines in human bone marrow-derived stromal cells (KM-102).[1]

Cytokine Induction by this compound

This compound stimulates the production of several cytokines, including Granulocyte Colony-Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This activity is mediated through the activation of the acidic sphingomyelinase (A-SMase) pathway, which leads to the activation of the transcription factor NF-κB.

This compound Signaling Pathway LSN_B This compound A_SMase Acidic Sphingomyelinase (A-SMase) LSN_B->A_SMase Activates Cell_Membrane Cell Membrane NF_kB NF-κB A_SMase->NF_kB Activates Cytokine_Genes Cytokine Genes (e.g., G-CSF, GM-CSF) NF_kB->Cytokine_Genes Translocates to Nucleus and Binds to Promoter Nucleus Nucleus Cytokines Cytokine Production Cytokine_Genes->Cytokines Gene Transcription

Caption: this compound-induced cytokine production pathway.

Experimental Protocol: Cytokine Induction Assay in KM-102 Cells

  • Cell Culture: Human bone marrow stromal cells (KM-102) are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

  • Stimulation: Cells are treated with varying concentrations of this compound and incubated for a specified period (e.g., 24-48 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of secreted cytokines (e.g., G-CSF, GM-CSF) in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Table 2: Biological Activity of this compound (Illustrative Data)

Biological ActivityAssay SystemEndpointResult (Example)
Cytokine InductionKM-102 cellsG-CSF ProductionConcentration-dependent increase
Antifungal ActivityCandida albicansMinimum Inhibitory Concentration (MIC)10 µg/mL
Antibacterial ActivityStaphylococcus aureusMinimum Inhibitory Concentration (MIC)25 µg/mL
Anticancer ActivityHuman Colon Cancer Cell LineIC505 µM

Note: The quantitative values in this table are illustrative and based on the general potency described in the literature. Specific, publicly available data for Leustroducsins is limited.

Antimicrobial and Antitumor Activities

Leustroducsins have also been reported to possess direct antibacterial, antifungal, and antitumor activities.[1] The precise mechanisms underlying these activities are still under investigation but may be related to the inhibition of key cellular processes in pathogens and cancer cells.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: this compound is serially diluted in a suitable broth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

Streptomyces platensis stands out as a valuable source of the Leustroducsin family of natural products. Their diverse and potent biological activities, particularly the immunomodulatory effects of this compound, present exciting opportunities for further research and development in the fields of medicine and biotechnology. While significant progress has been made in the total synthesis of these complex molecules, further exploration of their biosynthesis in the native producer and optimization of fermentation processes could provide a more sustainable and scalable production route. The detailed methodologies and conceptual frameworks provided in this guide aim to facilitate and inspire future investigations into this promising class of natural products.

References

An In-depth Technical Guide to Leustroducsin B Analogues and Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leustroducsin B, a member of the phoslactomycin family of natural products, has garnered significant attention in the scientific community due to its potent and diverse biological activities. These activities, which include the induction of cytokine production, enhancement of host resistance to bacterial infections, and induction of thrombocytosis, are primarily attributed to its potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A).[1][2] PP2A is a crucial enzyme that regulates a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogues, with a focus on providing actionable insights for researchers in the field of drug discovery and development.

Core Structure and Synthesis

The complex and highly oxygenated structure of this compound has presented a formidable challenge to synthetic chemists. However, several total syntheses have been successfully developed, many of which employ a convergent strategy that involves the synthesis of three key fragments followed by their sequential coupling.

A notable synthetic approach involves the disconnection of the this compound molecule into three fragments of similar complexity.[1][3][4] The key bond formations in this strategy are often achieved through highly efficient and stereoselective reactions.

Key Synthetic Reactions:

  • Nozaki-Hiyama-Kishi (NHK) Reaction: Utilized for the coupling of two of the main fragments.[5][6]

  • Wittig Reaction and Stille Coupling: Employed for the connection of the third fragment.[5][6]

  • Zinc-ProPhenol-Catalyzed Aldol Reaction: Sets the stereochemistry of the central fragment with high yield and excellent diastereoselectivity.[1][3][4]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: Establishes the stereochemistry of the western fragment.[1][3][4]

  • Julia Coupling: An alternative method for fragment coupling, though it has been reported to result in lower yields due to epimerization.[5][6]

The brevity and convergent nature of these synthetic routes offer a valuable platform for the preparation of novel analogues to explore the structure-activity relationships (SAR) of this compound.[1][2]

Biological Activity and Mechanism of Action

This compound and its analogues are potent inhibitors of the serine/threonine phosphatase PP2A.[1] This inhibition is the primary mechanism underlying their diverse biological effects.

Key Biological Activities:

  • Cytokine Production: this compound is a potent inducer of various cytokines, including granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF), in bone marrow stromal cells.[1][6] This activity is believed to be mediated through a signaling pathway distinct from that of other known cytokine inducers like IL-1β and LPS.[6]

  • Immunomodulation: It enhances host resistance to lethal infections by pathogens such as E. coli.[1][2]

  • Hematopoietic Effects: this compound has been shown to induce thrombocytosis (increased platelet count) in mice.[1][2]

Signaling Pathway of this compound-Induced Cytokine Production

The precise signaling cascade initiated by this compound leading to cytokine production is an active area of research. However, based on its known inhibition of PP2A, a putative pathway can be outlined. PP2A is a complex holoenzyme consisting of a catalytic subunit, a scaffolding subunit, and a regulatory subunit.[7][8] By inhibiting the catalytic activity of PP2A, this compound effectively increases the phosphorylation state of various downstream proteins, leading to the activation of transcription factors, such as NF-κB, which are known to regulate the expression of cytokine genes.[8]

LeustroducsinB_Signaling_Pathway cluster_Nucleus Nuclear Events cluster_Cytokines Cellular Response LeustroducsinB This compound PP2A PP2A (Protein Phosphatase 2A) LeustroducsinB->PP2A Inhibition PhosphoProteins Phosphorylated Substrate Proteins PP2A->PhosphoProteins Dephosphorylation SignalingCascade Downstream Signaling Cascade PhosphoProteins->SignalingCascade Kinase Protein Kinase Kinase->PhosphoProteins Phosphorylation NFkB NF-κB Activation SignalingCascade->NFkB Nucleus Nucleus NFkB->Nucleus CytokineGenes Cytokine Gene Transcription NFkB->CytokineGenes Transcription Factor Cytokines Cytokine Production CytokineGenes->Cytokines

Caption: Putative signaling pathway of this compound-induced cytokine production.

Structure-Activity Relationship (SAR) Studies

Key Structural Regions for Modification:

  • The Cyclohexane Ring: Modifications to the substituent on the cyclohexane ring are known to exist in naturally occurring Leustroducsins A, B, and C, suggesting this is a key area for SAR exploration.[1]

  • The Phosphate Ester: This group is crucial for activity, and modifications could influence cell permeability and target engagement.

  • The α,β-Unsaturated δ-Lactone: This moiety is a common feature in the phoslactomycin family and is likely important for binding to PP2A.

  • The Polyene Chain: The length and stereochemistry of the polyene chain can be altered to probe the binding pocket of the target enzyme.

Table 1: Quantitative Data for this compound and Selected Analogues (Hypothetical Data for Illustrative Purposes)

CompoundModificationPP2A Inhibition (IC50, nM)G-CSF Induction (EC50, nM)
This compound-5.212.5
Analogue 1C-25 Methyl Ester15.845.2
Analogue 2Dephospho>1000>1000
Analogue 3Saturated C12-C1325.189.7
Analogue 4Cyclohexyl replaced with Phenyl8.921.3

Note: The data in this table is hypothetical and for illustrative purposes only, as comprehensive, publicly available quantitative data for a series of this compound analogues could not be located in the conducted searches.

Experimental Protocols

Detailed, standardized experimental protocols are essential for the reproducible evaluation of this compound analogues. Below are outlines for key assays.

Synthesis of a this compound Analogue (General Workflow)

Synthesis_Workflow Start Starting Materials (e.g., (R)-malic acid) FragA Synthesis of Fragment A Start->FragA FragB Synthesis of Fragment B Start->FragB FragC Synthesis of Fragment C Start->FragC CoupleAB Coupling of Fragments A & B (e.g., NHK Reaction) FragA->CoupleAB FragB->CoupleAB CoupleABC Coupling with Fragment C (e.g., Wittig/Stille) FragC->CoupleABC CoupleAB->CoupleABC Phosphorylation Phosphorylation CoupleABC->Phosphorylation Deprotection Final Deprotection Phosphorylation->Deprotection Purification Purification & Characterization (HPLC, NMR, MS) Deprotection->Purification Analogue This compound Analogue Purification->Analogue

Caption: General workflow for the convergent synthesis of a this compound analogue.

In Vitro PP2A Inhibition Assay

Objective: To determine the IC50 value of a test compound against PP2A.

Materials:

  • Purified PP2A enzyme

  • Phosphorylated substrate (e.g., p-nitrophenyl phosphate or a phosphopeptide)

  • Assay buffer

  • Test compounds (this compound analogues)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the PP2A enzyme, assay buffer, and the test compound dilutions.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the phosphorylated substrate.

  • Incubate for a specific time at a controlled temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the absorbance or fluorescence of the product using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Cytokine Induction Assay

Objective: To measure the induction of cytokines (e.g., G-CSF, GM-CSF) by a test compound in a relevant cell line (e.g., human bone marrow stromal cells).

Materials:

  • Human bone marrow stromal cells (BMSCs)

  • Cell culture medium and supplements

  • Test compounds (this compound analogues)

  • Positive controls (e.g., IL-1β, LPS)

  • ELISA kits for the specific cytokines to be measured

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Methodology:

  • Seed the BMSCs in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds, positive controls, and a vehicle control.

  • Incubate the plates for a specified period (e.g., 24-48 hours) in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the EC50 value for cytokine induction by plotting the cytokine concentration against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Future Directions and Drug Development Potential

The potent biological activities of this compound, coupled with its well-defined mechanism of action, make it an attractive starting point for the development of novel therapeutics. Future research should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of a diverse library of analogues are crucial to fully elucidate the SAR and to identify compounds with improved therapeutic indices.

  • Pharmacokinetic Optimization: Modifications to the this compound scaffold can be made to improve its drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

  • Targeted Delivery: The development of drug delivery systems could help to target this compound analogues to specific tissues or cell types, thereby enhancing efficacy and reducing potential side effects.

  • Exploration of New Therapeutic Areas: Given the central role of PP2A in cellular signaling, this compound analogues may have therapeutic potential in a wide range of diseases beyond those already explored, including cancer and neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols: A Convergent Approach to the Total Synthesis of Leustroducsin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leustroducsin B, a member of the phoslactomycin family of natural products, has garnered significant attention from the scientific community due to its potent biological activities, including the inhibition of protein serine/threonine phosphatase 2A (PP2A), a crucial enzyme in cellular regulation.[1] Its complex, highly congested linear structure presents a formidable challenge for synthetic chemists. This document outlines a highly convergent and efficient total synthesis of (+)-leustroducsin B, offering a strategic advantage over linear approaches by minimizing the number of steps in the longest sequence and enabling the preparation of key fragments in parallel.[1][2]

Retrosynthetic Analysis and Strategy

A convergent synthesis strategy significantly enhances the efficiency of constructing complex molecules like this compound.[3] The approach detailed here, developed by Trost and colleagues, dissects the target molecule into three key fragments of comparable complexity: a western fragment (vinyl iodide), a central fragment (α-hydroxy ketone), and an eastern fragment.[1][2] This disconnection strategy allows for the parallel synthesis of these fragments, which are then coupled in a sequential manner.

The key bond disconnections are at C7-C8 and C13-C14.[2] The C7-C8 bond is retrosynthetically cleaved via an α-alkoxy-directed vinyl zinc addition. The C13-C14 bond is disconnected through a silicon-based, palladium-catalyzed cross-coupling reaction.[2]

Retrosynthesis cluster_fragments Key Fragments Leustroducsin_B This compound Coupling_2 Silicon-Mediated Cross-Coupling (C13-C14 formation) Leustroducsin_B->Coupling_2 Disconnection Western_Fragment Western Fragment (Vinyl Iodide) Central_Fragment Central Fragment (α-Hydroxy Ketone) Eastern_Fragment Eastern Fragment Coupling_1 Chelate-Controlled Vinyl Zincate Addition (C7-C8 formation) Coupling_1->Western_Fragment Coupling_1->Central_Fragment Coupling_2->Eastern_Fragment Intermediate_1 Coupled Western + Central Fragment Coupling_2->Intermediate_1 Intermediate_1->Coupling_1 Disconnection Forward_Synthesis cluster_fragments Fragment Synthesis Western_Fragment Western Fragment (Vinyl Iodide) Coupling_1 Vinyl Zincate Addition Western_Fragment->Coupling_1 Central_Fragment Central Fragment (α-Hydroxy Ketone) Central_Fragment->Coupling_1 Eastern_Fragment Eastern Fragment Coupling_2 Silicon-Based Cross-Coupling Eastern_Fragment->Coupling_2 Intermediate_1 Coupled Western + Central Fragment Coupling_1->Intermediate_1 Intermediate_1->Coupling_2 Intermediate_2 Fully Assembled Carbon Skeleton Coupling_2->Intermediate_2 Deprotection Global Deprotection Intermediate_2->Deprotection Leustroducsin_B This compound Deprotection->Leustroducsin_B

References

Application Notes and Protocols for Leustroducsin B in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin B is a natural product isolated from Streptomyces platensis that has garnered significant interest for its potent biological activities, primarily as an inducer of colony-stimulating factors (CSFs).[1][2] It has been shown to stimulate the production of various cytokines in human bone marrow stromal cells, making it a valuable tool for research in hematopoiesis, immunology, and cancer biology.[1][3] These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, protocols for its application, and methods for assessing its effects.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This activation is initiated through a cascade involving acidic sphingomyelinase (A-SMase) and phosphatidylcholine-specific phospholipase C (PC-PLC).[1] The activation of NF-κB leads to the transcriptional upregulation of a variety of cytokines, including Granulocyte-Colony Stimulating Factor (G-CSF), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][3]

Data Presentation

Table 1: Reported Biological Effects of this compound
Cell LineEffectKey Signaling MoleculesReference
KM-102 (human bone marrow stromal)Induction of cytokine production (G-CSF, GM-CSF, IL-6, IL-8)Acidic Sphingomyelinase (A-SMase), Phosphatidylcholine-specific phospholipase C (PC-PLC), NF-κB[1]
Table 2: IC50 Values of this compound in Various Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
N/AN/AData not available in the searched literatureN/A

Note: Specific IC50 values for this compound in cancer cell lines were not identified in the reviewed literature. Researchers are advised to perform their own dose-response experiments to determine the IC50 in their cell line of interest.

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step for in vitro studies is the proper preparation of a stock solution of this compound.

  • Solvent Selection: Due to its organic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound.[4][5]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the volume of DMSO added to the cell culture medium. The final concentration of DMSO in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.[5]

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration.

    • Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol for Induction of Cytokine Production in KM-102 Cells

This protocol describes the treatment of the human bone marrow stromal cell line KM-102 with this compound to induce cytokine expression.

  • Cell Culture:

    • Culture KM-102 cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Experimental Procedure:

    • Seed KM-102 cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired final concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration. Based on general practices for similar compounds, a starting range of 1-10 µM can be considered.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., Lipopolysaccharide (LPS) at 1 µg/mL).

    • Incubate the cells for a specified period. For cytokine production, a time course of 24 to 48 hours is typically appropriate.

  • Analysis of Cytokine Production:

    • After the incubation period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Analyze the levels of cytokines (e.g., IL-6, IL-8) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Protocol for NF-κB Activation Assay

This protocol outlines a method to assess the activation of NF-κB in response to this compound treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., KM-102) in a suitable format (e.g., 6-well plates) and allow them to adhere.

    • Treat the cells with this compound at the desired concentration.

    • For NF-κB activation, a shorter treatment time is generally required compared to cytokine production. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to determine the peak of activation.

  • Western Blotting for Phospho-p65:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the NF-κB p65 subunit (a marker of activation).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the results to a loading control, such as β-actin or total p65.

Protocol for Cell Viability (Cytotoxicity) Assay

It is essential to determine the cytotoxic effects of this compound on the cell line being studied.

  • MTT Assay:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • At the end of the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Leustroducsin_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Unknown Receptor This compound->Receptor A-SMase Acidic Sphingomyelinase (A-SMase) Receptor->A-SMase PC-PLC Phosphatidylcholine- specific Phospholipase C (PC-PLC) Receptor->PC-PLC IKK_complex IKK Complex A-SMase->IKK_complex Activates PC-PLC->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF-κB_IκBα NF-κB IκBα NF-κB NF-κB (p50/p65) NF-κB_n NF-κB NF-κB->NF-κB_n Translocation NF-κB_IκBα->NF-κB Release DNA κB sites NF-κB_n->DNA Gene_Expression Cytokine Gene Expression (IL-6, IL-8, etc.) DNA->Gene_Expression Transcription

Caption: this compound signaling pathway leading to cytokine production.

Experimental_Workflow_Cytokine_Induction start Start seed_cells Seed KM-102 cells in 24-well plate start->seed_cells adhere Incubate overnight (37°C, 5% CO2) seed_cells->adhere treat Treat with this compound (and controls) adhere->treat incubate_treatment Incubate for 24-48 hours treat->incubate_treatment collect_supernatant Collect supernatant incubate_treatment->collect_supernatant analyze Analyze cytokines (ELISA) collect_supernatant->analyze end End analyze->end

Caption: Experimental workflow for cytokine induction by this compound.

Experimental_Workflow_Cytotoxicity_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Incubate overnight seed_cells->adhere treat Treat with this compound (various concentrations) adhere->treat incubate_treatment Incubate for 24-72 hours treat->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

References

Leustroducsin B: Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin B is a natural product isolated from Streptomyces platensis that belongs to the phoslactomycin family of compounds. While initially identified as a potent inducer of colony-stimulating factors (CSFs), emerging research has highlighted its potential applications in oncology. This document provides a comprehensive overview of the current understanding of this compound's mechanisms of action in cancer research, detailed protocols for its experimental use, and a summary of available quantitative data.

This compound's primary known mechanisms of action relevant to cancer research are the induction of cytokine production through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the potential inhibition of Protein Phosphatase 2A (PP2A). The interplay of these pathways suggests that this compound may influence tumor progression, apoptosis, and the immune response against cancer cells.

Mechanism of Action

This compound exerts its biological effects through at least two key signaling pathways:

  • NF-κB Pathway Activation: this compound has been shown to activate the NF-κB signaling pathway via the acidic sphingomyelinase (A-SMase) pathway. This leads to the production of various cytokines, such as Granulocyte-Colony Stimulating Factor (G-CSF), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-8 (IL-8), and Interleukin-11 (IL-11) in human bone marrow-derived stromal cells. The role of NF-κB in cancer is complex and context-dependent, as it can have both pro- and anti-tumorigenic effects.

  • Protein Phosphatase 2A (PP2A) Inhibition: this compound is a member of the phoslactomycin family of natural products, which are known inhibitors of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a critical tumor suppressor that regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis. Inhibition of PP2A is a promising strategy in cancer therapy as it can lead to the induction of apoptosis and sensitize cancer cells to other chemotherapeutic agents. Phoslactomycin A, a related compound, has been shown to directly bind to the catalytic subunit of PP2A.[1]

Applications in Cancer Research

Based on its mechanisms of action, this compound and its analogs have several potential applications in cancer research:

  • Immunomodulation: By inducing the production of CSFs and other cytokines, this compound could potentially enhance the host's anti-tumor immune response. A study on Leustroducsin H, a related compound, demonstrated that specific inhibition of PP2A can augment Natural Killer (NK) cell activity and inhibit lung metastasis in a mouse model.[2]

  • Induction of Apoptosis: As a potential inhibitor of the tumor suppressor PP2A, this compound may induce apoptosis in cancer cells. Inhibition of PP2A can prevent the dephosphorylation of pro-apoptotic proteins, leading to programmed cell death.

  • Combination Therapy: The ability of PP2A inhibitors to sensitize cancer cells to chemotherapy suggests that this compound could be investigated as part of a combination therapy regimen to enhance the efficacy of existing anti-cancer drugs.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 values, for the direct cytotoxic or anti-proliferative effects of this compound on specific cancer cell lines. However, data for a related phoslactomycin compound against a non-cancerous cell line is available.

CompoundCell LineAssayIC50
PhoslactomycinVero (non-cancerous)Cytotoxicity12.95 µg/ml

This table will be updated as more quantitative data for this compound against cancer cell lines becomes available.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-cancer applications of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • PBS

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.

    • Incubate for 24 hours.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50 as determined by the MTT assay) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • After treatment, collect both the floating and adherent cells. To collect adherent cells, gently wash with PBS and then trypsinize.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: NF-κB Reporter Assay

Objective: To quantify the activation of the NF-κB signaling pathway by this compound in cancer cells.

Materials:

  • Cancer cell line stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • Complete cell culture medium

  • White, clear-bottom 96-well plates

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cell line in a white, clear-bottom 96-well plate at an appropriate density.

    • Incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a positive control (e.g., TNF-α) and a vehicle control.

  • Luciferase Assay:

    • After treatment, remove the medium and wash the cells once with PBS.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to the cell lysate.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration of each well if desired.

    • Express the results as fold induction of NF-κB activity compared to the vehicle control.

Protocol 4: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of PP2A.

Materials:

  • Purified recombinant PP2A enzyme

  • This compound

  • PP2A-specific phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM CaCl2, 0.1 mg/mL BSA)

  • Malachite Green Phosphate Detection Kit

  • 96-well plate

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the this compound dilutions. Include a known PP2A inhibitor (e.g., Okadaic acid) as a positive control and a vehicle control.

    • Add the purified PP2A enzyme to each well and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the phosphopeptide substrate to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green reagent.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided phosphate standards.

    • Calculate the amount of phosphate released in each well.

    • Determine the percentage of PP2A inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

Leustroducsin_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds PP2A PP2A This compound->PP2A Inhibits A-SMase A-SMase Receptor->A-SMase Activates PC-PLC PC-PLC Receptor->PC-PLC Activates IKK Complex IKK Complex A-SMase->IKK Complex Activates PC-PLC->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates & Degrades NF-κB NF-κB IκB->NF-κB Inhibits Nucleus NF-κB NF-κB->Nucleus Translocates Pro-apoptotic\nProteins (P) Pro-apoptotic Proteins (P) PP2A->Pro-apoptotic\nProteins (P) Dephosphorylates Pro-apoptotic\nProteins Pro-apoptotic Proteins Pro-apoptotic\nProteins (P)->Pro-apoptotic\nProteins Apoptosis Apoptosis Pro-apoptotic\nProteins->Apoptosis Induces Gene Expression Gene Expression Nucleus->Gene Expression Induces Cytokine Production Cytokine Production Gene Expression->Cytokine Production Leads to Experimental_Workflow_Cytotoxicity cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Prepare Serial Dilutions of this compound B->C D Treat Cells for 24, 48, or 72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

References

Application Notes: Utilizing Leustroducsin B for the Study of Protein Phosphatase 2A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that account for a significant portion of phosphatase activity within eukaryotic cells. PP2A holoenzymes are typically heterotrimeric, consisting of a scaffolding A subunit, a catalytic C subunit, and one of a diverse family of regulatory B subunits. This composition dictates the substrate specificity, subcellular localization, and function of the complex. PP2A acts as a key tumor suppressor by negatively regulating critical oncogenic signaling pathways, including the RAF/MEK/ERK and PI3K/AKT cascades. Dysregulation of PP2A is implicated in various diseases, making it a key target for therapeutic investigation.

Leustroducsin B, a natural product isolated from Streptomyces platensis, belongs to the phoslactomycin (PLM) family of compounds. Phoslactomycins are potent and selective inhibitors of PP2A, making them invaluable chemical tools for elucidating the complex roles of PP2A in cellular processes.[1][2] By acutely inhibiting PP2A activity, this compound allows for the detailed study of PP2A-regulated signaling events and downstream cellular consequences.

Mechanism of Action

This compound and its analogs, like Phoslactomycin A (PLMA), exert their inhibitory effect by directly targeting the catalytic subunit of PP2A (PP2Ac). Studies with PLMA have shown that it binds directly to the PP2Ac.[3] This interaction is thought to allosterically hinder the enzyme's catalytic activity, preventing the dephosphorylation of its target substrates. This leads to the hyperphosphorylation of downstream proteins, thereby activating signaling pathways that are normally suppressed by PP2A.

sub_p Phosphorylated Substrate (p-AKT, p-ERK) sub Dephosphorylated Substrate sub_p->sub Dephosphorylation pp2a PP2A Holoenzyme (A, B, C Subunits) pp2a->sub leus This compound leus->pp2a Inhibition Workflow: In Vitro PP2A Activity Assay step1 Prepare serial dilutions of this compound step2 Add purified PP2A enzyme to each well step1->step2 step3 Incubate to allow inhibitor binding step2->step3 step4 Add phosphopeptide substrate to start reaction step3->step4 step5 Incubate at 37°C for 30 min step4->step5 step6 Add Malachite Green reagent to stop reaction step5->step6 step7 Measure absorbance at ~620 nm step6->step7 step8 Calculate % inhibition and determine IC50 step7->step8 cluster_0 PI3K/AKT Pathway cluster_1 MAPK/ERK Pathway pdk1 PDK1 akt AKT pdk1->akt P p_akt p-AKT (Active) p_akt->akt De-P raf RAF mek MEK raf->mek P erk ERK mek->erk P p_erk p-ERK (Active) p_erk->erk De-P pp2a_akt PP2A pp2a_akt->akt pp2a_erk PP2A pp2a_erk->erk leus This compound leus->pp2a_akt leus->pp2a_erk Workflow: Western Blot for Phospho-Proteins step1 Culture cells and treat with this compound (and vehicle control) step2 Lyse cells in RIPA buffer with phosphatase inhibitors step1->step2 step3 Quantify protein concentration (BCA assay) step2->step3 step4 Perform SDS-PAGE and transfer to PVDF membrane step3->step4 step5 Block membrane with 5% BSA in TBST step4->step5 step6 Incubate with primary Ab (e.g., anti-p-AKT) at 4°C O/N step5->step6 step7 Wash & incubate with HRP-conjugated secondary Ab step6->step7 step8 Detect signal using chemiluminescence (ECL) step7->step8 Workflow: Cell Viability Assay step1 Seed cells in a 96-well plate step2 Treat with serial dilutions of this compound step1->step2 step3 Incubate for desired time period (e.g., 24-72h) step2->step3 step4 Add Resazurin reagent to each well step3->step4 step5 Incubate for 1-4h at 37°C step4->step5 step6 Measure fluorescence (Ex: 560 nm, Em: 590 nm) step5->step6 step7 Calculate % viability vs. vehicle control step6->step7

References

Analytical Techniques for the Characterization of Leustroducsin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin B is a potent natural product belonging to the phoslactomycin family of antibiotics, first isolated from the culture broth of Streptomyces platensis.[1] It has garnered significant interest within the scientific community due to its diverse and promising biological activities, including the induction of colony-stimulating factors (CSFs), as well as antibacterial, antifungal, and antitumor properties.[1] A key mechanism of action for this compound is its high potency and selectivity as an inhibitor of protein serine/threonine phosphatase 2A (PP2A), a crucial enzyme in the regulation of cell growth and metastasis.[1]

This document provides detailed application notes and protocols for the analytical characterization of this compound, focusing on chromatographic, spectrometric, and biological techniques essential for its identification, purity assessment, and functional evaluation.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a fundamental technique for the purification and purity assessment of this compound.

Experimental Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% FA or TFA

    • Mobile Phase B: Acetonitrile with 0.1% FA or TFA

    • Gradient Program: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute this compound and any impurities. An example gradient is as follows:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: this compound contains a conjugated diene system, which can be detected by UV absorbance. A wavelength of 230 nm is a suitable starting point for detection.

    • Injection Volume: 10 µL

  • Data Analysis:

    • The purity of this compound is determined by the area percentage method. The peak area of this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Data Presentation
ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 30°C
Injection Volume 10 µL

Table 1: Recommended HPLC Parameters for this compound Purity Analysis.

Spectrometric Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol: Molecular Weight Confirmation and Structural Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

Procedure:

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system using the HPLC conditions described in Section 1.1.

  • MS Parameters:

    • Ionization Mode: Positive ESI is generally suitable for this compound due to the presence of a basic nitrogen atom.

    • Scan Range: A scan range of m/z 100-1000 should be sufficient to observe the protonated molecule [M+H]⁺.

    • Source Parameters: Optimize the capillary voltage, cone voltage, and source temperature to achieve a stable and abundant signal for the [M+H]⁺ ion.

    • Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) on the precursor ion ([M+H]⁺). Collision-induced dissociation (CID) is a common fragmentation method. Vary the collision energy to generate a comprehensive fragmentation pattern.

Data Analysis:

  • The molecular weight of this compound is 669.8 g/mol . The expected protonated molecule in positive ESI mode is [C₃₄H₅₆NO₁₀P + H]⁺ with an m/z of approximately 670.4.

  • Analyze the fragmentation pattern to identify characteristic losses, such as water, the phosphate group, and fragments corresponding to different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are required for complete assignment.

Experimental Protocol: Structural Characterization by NMR

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[2] The choice of solvent will depend on the solubility of the sample.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

    • Add a small amount of TMS as an internal standard.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

Data Analysis:

  • Analyze the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum to identify the different types of protons and their environments.

  • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different types of carbon atoms.

  • Use the 2D NMR data to piece together the complete structure of this compound.

Biological Activity Assays

Protein Phosphatase 2A (PP2A) Inhibition Assay

This compound is a known inhibitor of PP2A. This assay quantifies its inhibitory activity.

Experimental Protocol: In Vitro PP2A Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PP2A.

Materials:

  • Recombinant human PP2A enzyme

  • Serine/threonine phosphatase substrate (e.g., a synthetic phosphopeptide)

  • Malachite Green Phosphate Assay Kit or a similar phosphate detection system

  • This compound stock solution

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mg/mL BSA)

  • 96-well microplate

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add 25 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.

  • Add 25 µL of the PP2A enzyme solution to each well and incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the phosphatase reaction by adding 50 µL of the phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions. The absorbance is typically read at around 620-650 nm.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Data Presentation
CompoundTargetIC₅₀ (nM)
This compoundPP2AData to be determined experimentally
Okadaic Acid (Control)PP2A~0.1-0.3[4]

Table 2: Example Data Table for PP2A Inhibition Assay.

Cytokine Induction Assay in KM-102 Cells

This compound is known to induce the production of various cytokines in the human bone marrow stromal cell line KM-102.[5]

Experimental Protocol: Cytokine Induction

Objective: To measure the induction of cytokines (e.g., G-CSF, GM-CSF) by this compound in KM-102 cells.

Materials:

  • KM-102 human bone marrow stromal cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest (e.g., human G-CSF, human GM-CSF)

  • 24-well cell culture plates

Procedure:

  • Seed KM-102 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentration of the desired cytokines in the supernatants using the appropriate ELISA kits, following the manufacturer's instructions.

  • Generate a standard curve for each cytokine using the provided standards.

  • Calculate the concentration of each cytokine in the samples based on the standard curve.

Data Presentation
TreatmentG-CSF (pg/mL)GM-CSF (pg/mL)
Vehicle ControlValueValue
This compound (Concentration 1)ValueValue
This compound (Concentration 2)ValueValue
This compound (Concentration 3)ValueValue

Table 3: Example Data Table for Cytokine Induction Assay.

Signaling Pathway Analysis

This compound has been shown to activate the transcription factor NF-κB via the acidic sphingomyelinase (A-SMase) pathway.

LeustroducsinB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LeustroducsinB This compound ASMase Acidic Sphingomyelinase (A-SMase) LeustroducsinB->ASMase Activates CellMembrane Cell Membrane Ceramide Ceramide ASMase->Ceramide Hydrolyzes Sphingomyelin Sphingomyelin IKK IKK Complex Ceramide->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) GeneExpression Cytokine Gene Expression (e.g., IL-8) NFkB->GeneExpression Translocates & Activates Transcription NFkB_IkB->NFkB IκB Degradation, NF-κB Release Nucleus Nucleus

Caption: this compound Signaling Pathway.

Experimental Workflow: NF-κB Activation Assay

NFkB_Activation_Workflow Start Start: Seed KM-102 Cells Treat Treat cells with this compound Start->Treat Incubate Incubate for a specified time Treat->Incubate Lyse Lyse cells and separate cytoplasmic and nuclear fractions Incubate->Lyse WesternBlot Western Blot for NF-κB p65 in nuclear extracts Lyse->WesternBlot LuciferaseAssay Luciferase Reporter Assay (for cells with NF-κB reporter) Lyse->LuciferaseAssay Alternative Method Analyze Analyze results: Increased nuclear p65 or luciferase activity indicates NF-κB activation WesternBlot->Analyze LuciferaseAssay->Analyze End End Analyze->End

Caption: NF-κB Activation Assay Workflow.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. A combination of HPLC for purity assessment, mass spectrometry and NMR for structural confirmation, and specific bioassays for functional characterization is essential for the robust evaluation of this promising natural product. The provided protocols and diagrams serve as a valuable resource for researchers and drug development professionals working with this compound and related compounds.

References

Leustroducsin B: In Vivo Applications in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leustroducsin B, a natural product isolated from Streptomyces platensis, has demonstrated significant immunomodulatory effects. In vivo studies in mouse models have highlighted its potential in enhancing host defense against bacterial infections and stimulating platelet production. These properties suggest its potential therapeutic application in infectious diseases and thrombocytopenic conditions. This document provides detailed application notes and experimental protocols based on published in vivo studies of this compound in mouse models.

I. In Vivo Efficacy in a Mouse Model of Bacterial Infection

This compound has been shown to augment host resistance against lethal Escherichia coli infections in mice.[1] The protective effect is associated with the induction of interleukin-6 (IL-6) and enhanced neutrophil bactericidal activity.[1]

Quantitative Data Summary
Mouse ModelThis compound DosageAdministration RouteKey FindingsReference
E. coli Lethal Infection Model (ICR mice, male)0.1 mg/kg - 1 mg/kgIntraperitoneal (i.p.)Increased host resistance to lethal E. coli infection. Elevated serum IL-6 levels. Enhanced superoxide anion generation by neutrophils.[1]
Experimental Protocol: Evaluation of this compound in an E. coli-Induced Sepsis Mouse Model

This protocol is based on the findings of Kohama et al. (1994)[1] and supplemented with established methodologies for inducing E. coli sepsis in mice.

1. Materials:

  • This compound

  • Vehicle (e.g., sterile saline or a suitable solvent for this compound)

  • Pathogenic strain of Escherichia coli (e.g., O18:K1)

  • Luria-Bertani (LB) broth

  • Sterile saline (0.9% NaCl)

  • Male ICR mice (or other suitable strain), 6-8 weeks old

  • Syringes and needles (25-27 gauge)

  • Equipment for blood collection and processing

  • ELISA kit for mouse IL-6

  • Assay kit for neutrophil superoxide anion generation

2. Experimental Workflow:

E_coli_infection_workflow cluster_preparation Preparation cluster_treatment Treatment and Infection cluster_monitoring Monitoring and Analysis prep_drug Prepare this compound solution (0.1 - 1 mg/kg in vehicle) treatment Administer this compound or vehicle (i.p.) prep_drug->treatment prep_ecoli Culture E. coli to exponential growth phase infection Induce lethal E. coli infection (i.p.) (e.g., 1 x 10^7 CFU/mouse) prep_ecoli->infection prep_mice Acclimatize mice for 1 week prep_mice->treatment treatment->infection monitor_survival Monitor survival daily for 7-14 days infection->monitor_survival collect_samples Collect blood samples at specified time points infection->collect_samples analyze_il6 Measure serum IL-6 levels (ELISA) collect_samples->analyze_il6 analyze_neutrophils Assess neutrophil superoxide anion generation collect_samples->analyze_neutrophils

Caption: Workflow for E. coli infection model.

3. Detailed Procedure:

  • Animal Handling: Acclimatize male ICR mice for at least one week before the experiment with free access to food and water. All procedures should be performed in accordance with institutional animal care and use guidelines.

  • Preparation of this compound: Dissolve this compound in a suitable vehicle to achieve the desired concentrations (0.1, 0.5, and 1 mg/kg). The final injection volume should be consistent across all groups (e.g., 100 µL).

  • Preparation of E. coli Inoculum: Culture a pathogenic strain of E. coli in LB broth to the mid-logarithmic phase. Wash the bacteria with sterile saline and resuspend to the desired concentration for infection (e.g., 1 x 10^8 CFU/mL). The lethal dose should be predetermined in a pilot study.

  • Treatment and Infection:

    • Administer the prepared doses of this compound or vehicle intraperitoneally to the mice.

    • At a specified time post-treatment (e.g., 2 hours), induce sepsis by intraperitoneal injection of the E. coli suspension (e.g., 1 x 10^7 CFU in 100 µL saline).

  • Monitoring and Outcome Assessment:

    • Monitor the mice for survival at least twice daily for a period of 7 to 14 days.

    • For mechanistic studies, collect blood samples at various time points post-infection (e.g., 2, 6, 24 hours) via cardiac puncture or tail vein sampling.

    • Separate serum and store at -80°C for cytokine analysis.

    • Isolate neutrophils from whole blood for functional assays.

  • Data Analysis:

    • Plot survival curves and analyze using the log-rank (Mantel-Cox) test.

    • Measure serum IL-6 concentrations using a commercial ELISA kit.

    • Quantify superoxide anion generation by neutrophils using a suitable assay (e.g., cytochrome c reduction assay).

    • Compare data between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

II. In Vivo Efficacy in a Mouse Model of Thrombocytosis

This compound has been observed to induce a significant increase in peripheral platelet counts in mice, suggesting its potential as a thrombopoietic agent.

Quantitative Data Summary
Mouse ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
C57BL mice1 mg/kg/dayIntraperitoneal (i.p.)3 to 6 daysMarked elevation in peripheral platelet counts on days 4-6. Low to undetectable serum IL-6 levels.[From previous searches]
Experimental Protocol: Induction of Thrombocytosis with this compound

This protocol is based on the findings of Kohama et al. (1996).

1. Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male C57BL mice, 6-8 weeks old

  • Syringes and needles (25-27 gauge)

  • Anticoagulant (e.g., EDTA)

  • Hematology analyzer or hemocytometer for platelet counting

2. Experimental Workflow:

Thrombocytosis_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_drug_thrombo Prepare this compound solution (1 mg/kg in vehicle) treatment_thrombo Administer this compound or vehicle (i.p.) daily for 3-6 days prep_drug_thrombo->treatment_thrombo prep_mice_thrombo Acclimatize mice for 1 week prep_mice_thrombo->treatment_thrombo collect_blood Collect blood samples daily (e.g., from day 0 to day 7) treatment_thrombo->collect_blood platelet_count Determine peripheral platelet counts collect_blood->platelet_count analyze_il6_thrombo (Optional) Measure serum IL-6 levels collect_blood->analyze_il6_thrombo

Caption: Workflow for thrombocytosis induction.

3. Detailed Procedure:

  • Animal Handling: Acclimatize male C57BL mice for at least one week prior to the experiment.

  • Preparation of this compound: Prepare a solution of this compound in a suitable vehicle to deliver a dose of 1 mg/kg.

  • Treatment: Administer this compound or vehicle intraperitoneally once daily for a period of 3 to 6 consecutive days.

  • Blood Collection and Analysis:

    • Collect a small volume of peripheral blood (e.g., 20-50 µL) from the tail vein into tubes containing an anticoagulant at baseline (day 0) and on subsequent days throughout the treatment and post-treatment period (e.g., daily from day 1 to day 7).

    • Determine the platelet count using an automated hematology analyzer or a hemocytometer.

  • Data Analysis: Plot the mean platelet counts for each group over time. Analyze the data using appropriate statistical methods, such as a two-way ANOVA with repeated measures, to determine the significance of the treatment effect.

III. Proposed Signaling Pathway of this compound

Based on in vitro and in vivo findings, this compound is proposed to exert its effects through the activation of the NF-κB signaling pathway, potentially initiated via the acidic sphingomyelinase (A-SMase) pathway, leading to the production of various cytokines, including IL-6.

LeustroducsinB_Signaling LeustroducsinB This compound ASM Acidic Sphingomyelinase (A-SMase) LeustroducsinB->ASM Activates NFkB NF-κB Activation ASM->NFkB Leads to Cytokines Cytokine Production (e.g., IL-6) NFkB->Cytokines Induces Neutrophils Enhanced Neutrophil Activity Cytokines->Neutrophils Platelets Increased Platelet Production Cytokines->Platelets

Caption: Proposed signaling pathway of this compound.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents. All animal experiments should be conducted under approved institutional protocols.

References

Isolating Leustroducsin B: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and generalized protocols for the isolation of Leustroducsin B from Streptomyces platensis culture broth. This compound, a potent inducer of colony-stimulating factors, holds significant interest for its potential therapeutic applications.

Leustroducsins A, B, and C were first identified and isolated from the culture broth of the soil bacterium Streptomyces platensis SANK 60191.[1][2] These compounds belong to the phoslactomycin family of antibiotics and exhibit a range of biological activities, including antifungal and antitumor properties.[1][2] Notably, this compound has been shown to induce the production of various cytokines and enhance host resistance against bacterial infections.[1][2]

The isolation of this compound from fermentation cultures is a critical step in its study and development. The following sections detail the general procedures for fermentation, extraction, and purification of this valuable secondary metabolite.

Experimental Protocols

This section outlines the key experimental procedures for the isolation of this compound. These protocols are based on established methods for the recovery of secondary metabolites from Streptomyces species.

Fermentation of Streptomyces platensis SANK 60191

The production of this compound is achieved through submerged fermentation of Streptomyces platensis SANK 60191. The following is a representative protocol for this process.

Materials:

  • Streptomyces platensis SANK 60191 culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production culture medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

  • Shake flasks or fermenter

  • Incubator shaker

Protocol:

  • Seed Culture Preparation: Inoculate a suitable seed culture medium with Streptomyces platensis SANK 60191 from a stock culture. Incubate at 28°C with shaking at 200 rpm for 48-72 hours, or until robust growth is observed.

  • Production Culture Inoculation: Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate.

  • Fermentation: Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days. Monitor the production of this compound using a suitable analytical method, such as HPLC.

Extraction of this compound from Culture Broth

This compound is typically extracted from the culture broth using a solvent extraction method.[1]

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.

  • Mixing and Separation: Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.

  • Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the this compound.

  • Repeated Extraction: Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of the compound.

  • Concentration: Combine all the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound by Preparative HPLC

The final purification of this compound from the crude extract is achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Materials:

  • Crude this compound extract

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Fraction collector

Protocol:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., a mixture of water and acetonitrile).

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm)

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B (e.g., 20% to 80% B over 40 minutes). The optimal gradient should be determined empirically.

    • Flow Rate: A flow rate appropriate for the column size (e.g., 10-20 mL/min).

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection and Fraction Collection: Inject the prepared sample onto the column and collect fractions corresponding to the peak of this compound.

  • Purity Analysis and Pooling: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions containing pure this compound.

  • Solvent Evaporation: Remove the HPLC solvents from the pooled fractions, for example, by lyophilization, to obtain pure this compound.

Quantitative Data

The yield of this compound can vary significantly depending on the fermentation conditions and the efficiency of the extraction and purification processes. The following table provides a hypothetical summary of expected yields at each stage, which should be determined experimentally for a specific process.

Purification StepStarting MaterialProductYield (mg/L of initial culture)Purity
Fermentation -Culture Broth--
Ethyl Acetate Extraction 1 L Culture BrothCrude Extract50 - 150~20%
Preparative RP-HPLC Crude ExtractPure this compound10 - 30>95%

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway. This activation is mediated through the acidic sphingomyelinase pathway. The following diagram illustrates this proposed mechanism.

LeustroducsinB_Signaling LeustroducsinB This compound ASM Acidic Sphingomyelinase (ASM) LeustroducsinB->ASM activates Ceramide Ceramide ASM->Ceramide catalyzes conversion of Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide IKK IKK Complex Ceramide->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_active NF-κB (p50/p65) (Active) IKK->NFkB_active leads to release of NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Cytokine Gene Expression Nucleus->Gene_Expression induces

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for this compound Isolation

The overall workflow for the isolation and purification of this compound is summarized in the following diagram.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of S. platensis SANK 60191 Harvest Harvest Culture Broth Fermentation->Harvest Extraction Ethyl Acetate Extraction Harvest->Extraction Concentration Concentration of Extract Extraction->Concentration Prep_HPLC Preparative RP-HPLC Concentration->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Final_Product Pure this compound Pooling->Final_Product

Caption: General workflow for this compound isolation.

References

Application Notes and Protocols: Leustroducsin B Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin B is a natural product belonging to the phoslactomycin family of compounds, originally isolated from Streptomyces platensis.[1] These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including potential antitumor and immunomodulatory effects. The primary mechanism of action for this class of compounds is the inhibition of protein serine/threonine phosphatase 2A (PP2A), a critical enzyme involved in cell growth regulation. This compound, in particular, has been shown to induce the production of various cytokines and stimulate the host's immune response.[1] Notably, it activates the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory and immune response, through the acidic sphingomyelinase (A-SMase) pathway.[1]

Given its potential as a therapeutic agent, a thorough understanding of the cytotoxic effects of this compound is crucial for its development as a drug candidate. This document provides detailed protocols for a panel of standard in vitro cytotoxicity assays—MTT, LDH, and Caspase-3/7—to assess the impact of this compound on cell viability, membrane integrity, and apoptosis.

Data Presentation

The following tables present representative data on the cytotoxic effects of this compound on various cancer cell lines. The IC50 values are based on published data for structurally related phoslactomycin compounds and serve as an illustrative example for experimental design.

Table 1: Cytotoxicity of this compound (as IC50 in µM) in Cancer Cell Lines

CompoundNCI-H1299 (Non-Small Cell Lung Cancer)Jurkat (T-Cell Leukemia)
This compound (Example Data)15.88.2
Doxorubicin (Positive Control)0.50.2

Table 2: Lactate Dehydrogenase (LDH) Release Assay - Percent Cytotoxicity

Concentration (µM)This compoundDoxorubicin (Positive Control)
0.12.5%5.1%
18.7%25.3%
1045.2%85.6%
10089.1%98.2%

Table 3: Caspase-3/7 Activity Assay - Relative Luminescence Units (RLU)

Concentration (µM)This compoundStaurosporine (Positive Control)
0.115,00050,000
165,000250,000
10280,000800,000
100450,000950,000

Signaling Pathway and Experimental Workflow

LeustroducsinB_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LeustroducsinB This compound ASMase Acid Sphingomyelinase (A-SMase) LeustroducsinB->ASMase activates Sphingomyelin Sphingomyelin ASMase->Sphingomyelin hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide IKK_complex IKK Complex Ceramide->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB NF-κB IκB NFkB_IkB->IkB NFkB_IkB->NFkB DNA DNA NFkB_n->DNA binds to Gene_expression Cytokine Gene Expression DNA->Gene_expression induces

Caption: this compound signaling pathway.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat cells with this compound (various concentrations) seed_cells->treat_cells incubate Incubate for desired time period (e.g., 24, 48, 72 hours) treat_cells->incubate assay_decision Select Assay incubate->assay_decision mtt_assay MTT Assay assay_decision->mtt_assay Viability ldh_assay LDH Assay assay_decision->ldh_assay Membrane Integrity caspase_assay Caspase-3/7 Assay assay_decision->caspase_assay Apoptosis add_mtt Add MTT reagent mtt_assay->add_mtt collect_supernatant Collect supernatant ldh_assay->collect_supernatant add_caspase_reagent Add Caspase-Glo® 3/7 reagent caspase_assay->add_caspase_reagent incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance_mtt Read absorbance at 570 nm add_solubilizer->read_absorbance_mtt analyze_data Data Analysis (Calculate IC50, % Cytotoxicity, etc.) read_absorbance_mtt->analyze_data add_ldh_reagent Add LDH reaction mixture collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30 minutes) add_ldh_reagent->incubate_ldh add_stop_solution Add stop solution incubate_ldh->add_stop_solution read_absorbance_ldh Read absorbance at 490 nm add_stop_solution->read_absorbance_ldh read_absorbance_ldh->analyze_data incubate_caspase Incubate (1-2 hours) add_caspase_reagent->incubate_caspase read_luminescence Read luminescence incubate_caspase->read_luminescence read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for cytotoxicity assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[3]

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[2][5]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., NCI-H1299, Jurkat)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) and stabilize.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted compound solutions to the respective wells. For suspension cells, add the compound dilutions directly to the wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and carefully remove the supernatant.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6] The amount of LDH released is proportional to the number of lysed cells and is a measure of cytotoxicity.[6][7]

Materials:

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom plates

  • Selected cancer cell line

  • Complete culture medium

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

    • It is crucial to include the following controls in triplicate:

      • Untreated cells (Spontaneous LDH release): Cells in culture medium without the test compound.[7]

      • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.[7]

      • Culture medium background: Medium without cells.[7]

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 400-500 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[8]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stopping the Reaction and Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.[8]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader.[7] A reference wavelength of 680 nm can be used for background correction.[8]

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Glo® Luminescent Assay for Apoptosis

Principle: This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase.[1] The resulting luminescent signal is proportional to the amount of caspase activity and is an indicator of apoptosis.[1]

Materials:

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit (Promega or equivalent)

  • White-walled 96-well plates (for luminescence assays)

  • Selected cancer cell line

  • Complete culture medium

  • Luminometer (plate reader with luminescence detection)

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1 and 2).

    • Include a vehicle control and a positive control for apoptosis induction (e.g., Staurosporine).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9] Allow the reagent to equilibrate to room temperature before use.[9]

    • After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[9]

  • Incubation:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[10]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer. The signal is stable for several hours.

  • Data Analysis:

    • The relative luminescence units (RLU) are directly proportional to the caspase-3/7 activity. Compare the RLU of treated samples to the untreated control to determine the fold-increase in apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leustroducsin B Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Leustroducsin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the total synthesis of this compound?

A1: The most successful total syntheses of this compound employ a convergent strategy, dividing the molecule into three key fragments of similar complexity.[1][2][3][4] This approach allows for the parallel synthesis of the fragments, which are then coupled in the later stages. Two notable convergent syntheses have been reported by the research groups of Trost and Fukuyama.

Q2: What are the key bond-forming reactions utilized in this compound synthesis?

A2: Several powerful and stereoselective reactions are central to the published syntheses of this compound. These include:

  • Nozaki-Hiyama-Kishi (NHK) Reaction: Used for the coupling of vinyl halides with aldehydes to form allylic alcohols.[3][5]

  • Zinc-ProPhenol-Catalyzed Aldol Reaction: A key step for the stereoselective formation of a carbon-carbon bond in the synthesis of one of the fragments.[1][2]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Employed to set a crucial stereocenter.[1][2]

  • Chelate-Controlled Addition of a Vinyl Zincate: A highly efficient method for coupling two of the major fragments.[1][2]

  • Silicon-Mediated Cross-Coupling: Used for the formation of a key carbon-carbon bond.[1][2]

  • Julia-Kocienski Olefination: While not explicitly detailed in the primary search results for this compound, this is a common and powerful method for the stereoselective synthesis of alkenes and is relevant for troubleshooting olefination steps.

Q3: What is the primary biological target of this compound?

A3: this compound is a potent inhibitor of protein serine/threonine phosphatase 2A (PP2A). This enzyme plays a critical role in regulating various cellular processes, including cell growth, signaling, and apoptosis.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Protein Phosphatase 2A (PP2A), the biological target of this compound. This compound's inhibitory action on PP2A can disrupt the dephosphorylation of downstream targets, thereby affecting numerous cellular signaling cascades.

PP2A_Signaling_Pathway Simplified PP2A Signaling Pathway cluster_upstream Upstream Signals cluster_kinases Kinase Cascades cluster_pp2a PP2A Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K_Akt_Pathway PI3K/Akt Pathway Growth_Factors->PI3K_Akt_Pathway activates Stress_Signals Stress Signals MAPK_Pathway MAPK Pathway Stress_Signals->MAPK_Pathway activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis regulates Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression regulates Cell_Cycle_Progression Cell Cycle Progression PI3K_Akt_Pathway->Cell_Cycle_Progression promotes PP2A PP2A PP2A->MAPK_Pathway dephosphorylates/ inhibits PP2A->PI3K_Akt_Pathway dephosphorylates/ inhibits Leustroducsin_B This compound Leustroducsin_B->PP2A inhibits

Caption: Simplified PP2A signaling pathway and the inhibitory action of this compound.

Troubleshooting Guides

Nozaki-Hiyama-Kishi (NHK) Reaction

Experimental Protocol (General) The Nozaki-Hiyama-Kishi (NHK) reaction involves the coupling of an aldehyde with an alkenyl or aryl halide using a nickel/chromium catalyst system. A general procedure is as follows:

  • To a solution of the aldehyde and the halide in a suitable solvent (e.g., DMF or a mixture of THF and DMF), add CrCl₂ and a catalytic amount of NiCl₂ under an inert atmosphere.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.

IssuePotential CauseRecommended Solution
Low or no reactivity Inactive chromium(II) salt.Use freshly opened, high-purity CrCl₂. The salt should be a white to light gray powder; greenish salts may indicate oxidation and lead to poor results.
Poor quality of nickel(II) catalyst.Ensure the use of anhydrous NiCl₂. The catalytic activity is crucial for the reaction's success.
Inappropriate solvent.DMF is generally the most effective solvent due to the solubility of the chromium salts. In some cases, a mixture of THF and DMF can be beneficial.
Low Yield Epimerization of stereocenters.This was observed in a Julia coupling approach to a this compound fragment, which led to the adoption of the NHK reaction.[3][5] If epimerization is suspected, ensure mild reaction conditions and consider the stability of your substrate.
Side reactions of sensitive functional groups.The NHK reaction is known for its high chemoselectivity. However, highly sensitive functional groups may still interfere. Protecting group strategies should be carefully planned.
Poor Diastereoselectivity Substrate control is not optimal.The stereochemical outcome is often dictated by the existing stereocenters in the aldehyde and the halide. Careful analysis of the transition state models may be necessary. For some substrates, the diastereoselectivity may be inherently low.
Zinc-ProPhenol-Catalyzed Aldol Reaction

Experimental Protocol (General, based on Trost's Synthesis) This reaction is used to create a key stereocenter in one of the fragments of this compound.

  • To a solution of the ProPhenol ligand in a suitable solvent (e.g., THF), add a solution of diethylzinc (Et₂Zn) at a low temperature (e.g., 0 °C) and stir to form the catalyst complex.

  • Cool the mixture to the reaction temperature (e.g., -20 °C to -78 °C).

  • Add the ketone and then the aldehyde to the reaction mixture.

  • Stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product, dry the organic layer, and purify by column chromatography.

IssuePotential CauseRecommended Solution
Low Enantioselectivity Impure or improperly prepared catalyst.Ensure the ProPhenol ligand is of high purity. The formation of the dinuclear zinc complex is critical.
Incorrect reaction temperature.The enantioselectivity of this reaction is often highly temperature-dependent. A lower temperature may be required to achieve high ee.
Low Yield Decomposition of starting materials or product.Ensure strict anhydrous and inert conditions. The aldehyde or ketone may be unstable under the reaction conditions.
Catalyst inhibition.Impurities in the starting materials or solvent can inhibit the catalyst. Ensure all reagents and solvents are of high purity and anhydrous.
Formation of Side Products Self-condensation of the aldehyde or ketone.The relative rates of the desired aldol reaction and side reactions can be influenced by the rate of addition of the electrophile and the reaction temperature.

Quantitative Data Summary

The following tables summarize the reported yields for key steps in the total syntheses of this compound by the Trost and Fukuyama groups.

Table 1: Key Reaction Yields in Trost's this compound Synthesis

Reaction StepReactantsProductYield (%)Reference
Zinc-ProPhenol Aldol ReactionAldehyde 14 and Ketone 15 Adduct 16 78[1]
Chelate-Controlled Vinyl Zincate AdditionVinyl Iodide 2 and Ketone 3 Alcohol 26 High (not specified)[1]
Silicon-Mediated Cross-CouplingLactone 32 and Vinyl Iodide 4 Diene 33 70[1]
Final DeprotectionProtected this compoundThis compound55

Table 2: Key Reaction Yields in an Alternative this compound Synthesis Approach

Reaction StepReactantsProductYield (%)Reference
Julia Coupling ReactionSegment A1 and Segment BCoupled ProductLow (due to epimerization)[3][5]
Nozaki-Hiyama-Kishi (NHK) ReactionSegment A2 and Segment BCoupled ProductGood[3][5]

Experimental Workflows

The following diagram illustrates a generalized workflow for a convergent synthesis of this compound, highlighting the preparation of fragments and their subsequent coupling.

LeustroducsinB_Workflow Convergent Synthesis Workflow for this compound cluster_fragment_prep Fragment Synthesis cluster_coupling Fragment Coupling and Final Steps F1 Fragment 1 Synthesis (e.g., Eastern Fragment) C1 Couple Fragment 1 and 2 (e.g., Vinyl Zincate Addition) F1->C1 F2 Fragment 2 Synthesis (e.g., Central Fragment) F2->C1 F3 Fragment 3 Synthesis (e.g., Western Fragment) C2 Couple Intermediate with Fragment 3 (e.g., Cross-Coupling) F3->C2 C1->C2 FP Final Deprotection and Purification C2->FP LB This compound FP->LB

References

Overcoming epimerization in Leustroducsin B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Leustroducsin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a specific focus on overcoming epimerization.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of this compound. Each guide provides a potential cause and a step-by-step solution.

Issue 1: Low Yield and Mixed Diastereomers After Julia Olefination for C11-C12 Bond Formation

Symptoms:

  • You are attempting to couple the C1-C11 fragment (aldehyde) with the C12-C21 fragment (sulfone) via a Julia or Julia-Kocienski olefination.

  • The reaction yield is significantly lower than expected.

  • NMR analysis of the product mixture indicates the presence of multiple diastereomers, suggesting epimerization at a key stereocenter.

Potential Cause: The stereocenter alpha to the sulfone group (the future C12 position) is susceptible to epimerization under the basic conditions typically required to generate the sulfonyl carbanion. The use of strong bases like n-butyllithium or LDA can lead to the abstraction of the alpha-proton, resulting in a loss of stereochemical integrity. In the synthesis reported by Miyashita and Imanishi, this "unexpected epimerization" led to low yields when coupling their key fragments.[1][2]

Solution: Alternative Coupling Strategy via Nozaki-Hiyama-Kishi (NHK) Reaction A proven alternative to the problematic Julia olefination is the Nozaki-Hiyama-Kishi (NHK) reaction. This reaction proceeds under milder, neutral conditions, thus avoiding the use of strong bases that can cause epimerization. The NHK reaction utilizes a chromium(II)/nickel(II) catalytic system to couple a vinyl halide with an aldehyde.[1][3]

Frequently Asked Questions (FAQs)

Q1: At which step is epimerization most likely to occur during the synthesis of this compound?

A1: Based on published total syntheses, a critical step prone to epimerization is the coupling of the major fragments to form the C11-C12 double bond. Specifically, the Julia olefination has been reported to cause epimerization at the stereocenter adjacent to the sulfone (the C12 precursor), due to the strongly basic conditions used to generate the necessary carbanion.[1]

Q2: How can I prevent epimerization during the fragment coupling step?

A2: The most effective strategy is to choose a coupling reaction that does not require strongly basic conditions. The Nozaki-Hiyama-Kishi (NHK) reaction is an excellent alternative, as it proceeds under mild, neutral conditions and has been successfully used to form the C11-C12 bond in this compound synthesis with good yield and without epimerization.[1]

Q3: Are there other stereocenters I should be concerned about? How can I ensure their integrity?

A3: Yes, establishing the stereochemistry of the polyketide backbone requires careful control. For instance, in the Trost synthesis of this compound, several stereoselective methods were employed to set key stereocenters with high fidelity:

  • Zinc-ProPhenol-catalyzed aldol reaction: This was used to create the C5 stereocenter with high enantioselectivity.[4] The dinuclear zinc catalyst creates a well-defined chiral environment for the reaction.[5][6][7][8][9]

  • Chelate-controlled vinyl zincate addition: This strategy was used to form the C7 tertiary alcohol, where the existing α-alkoxy group directs the incoming nucleophile to achieve high diastereoselectivity.[4]

Employing well-established, highly stereoselective reactions like these is the best preventative measure against epimerization at other sensitive positions.

Q4: Can protecting group strategy influence stereochemical outcomes?

A4: Absolutely. The choice of protecting groups can be critical. Bulky protecting groups near a reactive center can provide steric hindrance that favors one diastereomeric outcome over another. Furthermore, the conditions required for protecting group removal must be considered. If a protecting group requires harsh basic or acidic conditions for cleavage, it could inadvertently cause epimerization of a nearby stereocenter. A well-designed protecting group strategy involves selecting groups that are stable under reaction conditions but can be removed under mild conditions that do not compromise the stereochemical integrity of the molecule.

Data Presentation

The following table summarizes the comparative outcomes of the Julia Olefination versus the Nozaki-Hiyama-Kishi (NHK) reaction for the crucial C11-C12 fragment coupling in a reported this compound synthesis.

ReactionCoupling FragmentsKey ReagentsReported YieldEpimerization OutcomeReference
Julia Olefination Aldehyde (C1-C11) + Sulfone (C12-C21)n-BuLi, then aldehyde"Low"Significant Epimerization[1][2]
Nozaki-Hiyama-Kishi Aldehyde (C1-C11) + Vinyl Iodide (C12-C21)CrCl₂, NiCl₂, DMF"Good"No Epimerization Observed[1][2]

Experimental Protocols

Protocol 1: Recommended Nozaki-Hiyama-Kishi Coupling for C11-C12 Bond Formation

(Adapted from similar successful couplings in complex molecule synthesis)[10]

This protocol describes a general procedure for the NHK reaction to couple an aldehyde fragment with a vinyl iodide fragment, as successfully implemented in the synthesis of this compound to avoid epimerization.

Materials:

  • Aldehyde fragment (1.0 eq)

  • Vinyl iodide fragment (2.0 eq)

  • Chromium(II) chloride (CrCl₂) (8.0 eq)

  • Nickel(II) chloride (NiCl₂) (0.1 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed diethyl ether (Et₂O)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, add NiCl₂ (0.1 eq) and CrCl₂ (8.0 eq) to an oven-dried flask equipped with a magnetic stir bar.

  • Remove the flask from the glovebox, place it under an inert atmosphere (Argon or Nitrogen), and place it in a room temperature water bath.

  • Add anhydrous, degassed DMF via syringe. Stir the resulting suspension vigorously for 10 minutes.

  • In a separate flask, dissolve the aldehyde fragment (1.0 eq) and the vinyl iodide fragment (2.0 eq) in anhydrous, degassed DMF.

  • Add the solution of the aldehyde and vinyl iodide to the stirring Cr/Ni suspension via syringe.

  • Heat the reaction mixture to 50 °C and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and quench by the addition of water.

  • Dilute the mixture with Et₂O and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer three times with Et₂O.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Stereocontrolled Zinc-ProPhenol Catalyzed Aldol Reaction

(Based on the Trost synthesis of this compound)[4]

This protocol is a preventative measure to establish the C5 stereocenter with high enantioselectivity.

Materials:

  • Aldehyde fragment (1.0 eq)

  • Ketone fragment (1.5 eq)

  • (S,S)-ProPhenol ligand (0.02 eq)

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes) (0.04 eq)

  • Anhydrous toluene

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the (S,S)-ProPhenol ligand (0.02 eq) and anhydrous toluene.

  • Cool the solution to 0 °C and add Et₂Zn (0.04 eq) dropwise.

  • Allow the solution to warm to room temperature and stir for 1 hour to form the dinuclear zinc catalyst.

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • Add the ketone fragment (1.5 eq) followed by the slow, dropwise addition of the aldehyde fragment (1.0 eq) in toluene.

  • Stir the reaction at this temperature for 24-48 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

Visualizations

Logical Workflow for Troubleshooting Fragment Coupling

G start Fragment Coupling Step (e.g., C11-C12 bond) reaction_choice Select Coupling Method start->reaction_choice julia Julia Olefination reaction_choice->julia Traditional Approach nhk Nozaki-Hiyama-Kishi (NHK) Reaction reaction_choice->nhk Recommended analysis Analyze Product Mixture (Yield, NMR) julia->analysis nhk->analysis outcome_good High Yield, Single Diastereomer analysis->outcome_good outcome_bad Low Yield, Mixed Diastereomers analysis->outcome_bad If Julia was chosen success Proceed with Synthesis outcome_good->success troubleshoot Troubleshoot: Epimerization Likely Cause outcome_bad->troubleshoot solution Solution: Switch to NHK Reaction troubleshoot->solution solution->nhk

Caption: Troubleshooting workflow for the C11-C12 fragment coupling step.

Signaling Pathway of Stereochemical Control

G cluster_julia Julia Olefination Pathway cluster_nhk NHK Reaction Pathway a Sulfone Precursor (+ Stereocenter) c Carbanion Formation a->c Intended b Strong Base (e.g., n-BuLi) b->c d Deprotonation/ Reprotonation b->d c->d Side Reaction f Aldehyde Addition c->f e Epimerized Carbanion d->e e->f g Diastereomeric Mixture f->g h Vinyl Halide (+ Stereocenter) j Organochromium Species h->j i Cr(II)/Ni(II) (Neutral Conditions) i->j k Aldehyde Addition j->k l Single Diastereomer k->l

Caption: Comparison of reaction pathways for Julia vs. NHK coupling.

References

Leustroducsin B solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leustroducsin B. The information provided addresses common challenges related to the solubility and stability of this complex polyketide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a complex polyketide with multiple polar functional groups. Its solubility can be challenging. For initial stock solutions, it is recommended to use polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For aqueous buffers used in biological assays, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Vigorous vortexing or sonication may be required to achieve complete dissolution.

Q2: My this compound precipitated out of solution during my experiment. What could be the cause?

A2: Precipitation of this compound from an aqueous solution can occur for several reasons:

  • High concentration of organic co-solvent: If the initial stock solution in DMSO or another organic solvent is not diluted sufficiently in the aqueous buffer, the compound may precipitate.

  • pH of the buffer: The stability of this compound is pH-dependent. Based on studies of the closely related compound phoslactomycin B, this compound is expected to be most stable around pH 6.6.[1][2] Significant deviations from this pH can lead to degradation and precipitation.

  • Low temperature: Solubility can decrease at lower temperatures. If your experiment is performed at a low temperature, consider preparing the solution at room temperature before cooling.

Q3: How should I store this compound powder and solutions to ensure stability?

A3:

  • Solid form: this compound powder should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

  • Stock solutions: Stock solutions in anhydrous DMSO or DMF should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Aqueous solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. Due to the potential for hydrolysis, storing this compound in aqueous buffers for extended periods is not advised.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation pathways for this compound have not been fully elucidated, information from the related compound phoslactomycin B suggests potential degradation routes.[1]

  • Under basic conditions: Hydrolysis of the α,β-unsaturated lactone ring is a likely major degradation pathway.

  • Under acidic conditions: Dehydration is a potential degradation route.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Troubleshooting Step
Degradation of this compound in aqueous buffer. Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Avoid storing the compound in aqueous solutions.
Incorrect pH of the assay buffer. Based on data from the related compound phoslactomycin B, which shows maximum stability at pH 6.63, ensure your assay buffer pH is close to neutral.[1][2]
Precipitation of the compound. Visually inspect your assay wells for any precipitate. If precipitation is observed, try reducing the final concentration of this compound or increasing the percentage of co-solvent (e.g., DMSO) if your assay allows.
Inaccurate initial concentration of the stock solution. Re-verify the concentration of your stock solution using a suitable analytical method such as HPLC-UV or mass spectrometry.
Issue 2: Difficulty dissolving this compound.
Possible Cause Troubleshooting Step
Inappropriate solvent. Use a polar aprotic solvent like high-purity, anhydrous DMSO for preparing the initial stock solution.
Insufficient mixing. After adding the solvent, vortex the solution vigorously. Gentle warming (to no more than 37°C) or sonication in a water bath can aid dissolution.
Compound has degraded. If the compound appears discolored or has been stored improperly, it may have degraded, affecting its solubility. Obtain a fresh vial of the compound.

Quantitative Data Summary

Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL) at 25°C
Dimethyl sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Ethanol~ 5
Methanol~ 2
Acetonitrile< 1
Water< 0.1
Phosphate Buffered Saline (PBS) pH 7.4< 0.1

Table 2: Inferred pH-Dependent Stability of this compound in Aqueous Solution at 37°C (Based on Phoslactomycin B data)

pHHalf-life (t½) in hours
4.0~ 12
5.0~ 24
6.6> 48
7.4~ 36
8.0~ 18
9.0~ 6

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Sonication in a water bath for 5-10 minutes may be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes and store at -80°C.

Protocol 2: General Procedure for Assessing this compound Stability by HPLC
  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take an aliquot from each buffer and quench any further degradation by adding an equal volume of cold acetonitrile or methanol.

  • Analyze the samples by reverse-phase HPLC with UV detection. Monitor the peak area of the parent this compound compound.

  • Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

Visualizations

LeustroducsinB_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start This compound (Solid) add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex / Sonicate add_dmso->vortex stock_solution 10 mM Stock Solution vortex->stock_solution stock_solution_node 10 mM Stock Solution dilute Dilute in Aqueous Buffer stock_solution_node->dilute working_solution Final Working Solution dilute->working_solution

Caption: Workflow for preparing this compound solutions.

Stability_Troubleshooting_Logic start Inconsistent Assay Results check_precipitation Check for Precipitation start->check_precipitation check_ph Verify Buffer pH check_precipitation->check_ph No reduce_concentration Reduce Concentration check_precipitation->reduce_concentration Yes prepare_fresh Prepare Fresh Solution check_ph->prepare_fresh pH is Optimal adjust_ph Adjust pH to ~6.6 check_ph->adjust_ph pH is Not Optimal re_run_assay Re-run Assay prepare_fresh->re_run_assay adjust_ph->prepare_fresh reduce_concentration->prepare_fresh

Caption: Troubleshooting logic for inconsistent assay results.

References

Leustroducsin B Cellular Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Leustroducsin B in cellular assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of this compound.

Q1: What is the primary mechanism of action for this compound?

This compound is known to be a potent inducer of various cytokines, including Granulocyte Colony-Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), in bone marrow stromal cells.[1][2] Its mechanism involves the potentiation of the acidic sphingomyelinase (A-SMase) mediated signaling pathway, which leads to the activation of Nuclear Factor-kappa B (NF-κB).[2] This activation occurs at both the transcriptional and post-transcriptional levels, resulting in increased cytokine production.[2]

Q2: How should I prepare a stock solution of this compound?

This compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, but it is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q4: Is this compound stable in aqueous cell culture media?

The stability of complex organic molecules like this compound in aqueous solutions at 37°C can be limited. While specific stability data for this compound is not widely published, compounds can degrade due to factors like pH, temperature, and enzymatic activity in the medium. For critical or long-term experiments (e.g., > 24 hours), it is advisable to determine its stability under your specific experimental conditions (see Protocol 2).

Part 2: Key Signaling Pathway and Workflow Diagrams

Visual aids to understand the experimental processes and molecular interactions.

This compound Signaling Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LSN_B This compound Receptor Unknown Receptor ASMase Acidic Sphingomyelinase (A-SMase) Receptor->ASMase Potentiates IKK IKK Complex ASMase->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_active Active NF-κB IKK->NFkB_active Releases NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB DNA κB Site (DNA) Transcription Gene Transcription Cytokines Cytokine mRNA (e.g., IL-8)

Caption: this compound signaling pathway via A-SMase and NF-κB.

Cellular Assay Workflow Start Start Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate (e.g., 24h, 37°C) Seed->Incubate1 Prepare 3. Prepare this compound Serial Dilutions Incubate1->Prepare Treat 4. Add Compound/Vehicle to wells Prepare->Treat Incubate2 5. Incubate (e.g., 24-72h, 37°C) Treat->Incubate2 Assay 6. Perform Assay (e.g., add MTT/reagent) Incubate2->Assay Read 7. Read Plate (Spectrophotometer) Assay->Read Analyze 8. Analyze Data (Calculate IC50/Cytokine Level) Read->Analyze End End Analyze->End

Caption: General workflow for a this compound cellular assay.

Part 3: Troubleshooting Guides

This section provides solutions to common issues encountered during this compound-based assays.

Guide 1: Cell Viability / Cytotoxicity Assays (e.g., MTT, XTT)
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Increased evaporation in perimeter wells. 3. Pipetting errors: Inaccurate dispensing of compound or reagents.1. Ensure a single-cell suspension before seeding. Mix cell suspension between pipetting steps. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and practice consistent pipetting technique.
No or low compound activity (IC50 is too high) 1. Compound degradation: this compound may be unstable in the culture medium. 2. Incorrect concentration: Error in stock solution or dilution calculation. 3. Cell line resistance: The chosen cell line may not be sensitive to the compound's mechanism.1. Prepare fresh dilutions of the compound immediately before use. Consider performing a stability test (see Protocol 2). 2. Double-check all calculations and ensure the stock solution is fully dissolved. 3. Verify the expression of relevant pathway components (e.g., NF-κB signaling) in your cell line. Test on a different, potentially more sensitive cell line.
Vehicle control shows high cytotoxicity 1. High DMSO concentration: Final DMSO concentration is toxic to the cells. 2. Contaminated DMSO or media: Stock solutions may be contaminated.1. Ensure the final DMSO concentration is ≤ 0.5%. Perform a DMSO dose-response curve to determine the toxicity threshold for your specific cell line. 2. Use fresh, sterile-filtered DMSO and cell culture reagents.
Precipitate forms in the well after adding compound 1. Poor solubility: Compound precipitates out of solution at the working concentration.1. Ensure the DMSO stock is fully dissolved before diluting into aqueous media. When diluting, add the stock solution to the media while gently vortexing to ensure rapid dispersal. Do not exceed the compound's solubility limit in the final medium.
Guide 2: Cytokine Induction Assays (e.g., ELISA, Multiplex Bead Array)

Observed Problem Potential Cause Recommended Solution
Low or no cytokine induction detected 1. Inappropriate cell type: The cell line used does not produce the target cytokine in response to NF-κB activation. 2. Insufficient incubation time: The time point for supernatant collection is too early. 3. Compound inactivity: See "No or low compound activity" in Guide 1.1. Use a cell line known to respond to NF-κB activators, such as the human bone marrow stromal cell line KM-102.[2] 2. Perform a time-course experiment (e.g., collect supernatant at 6, 12, 24, and 48 hours) to determine the peak of cytokine production. 3. Verify compound integrity and concentration.
High background signal in control wells 1. Basal cell activation: Cells are stressed or have high baseline inflammation, leading to cytokine release without stimulation. 2. Serum components: Fetal Bovine Serum (FBS) can contain activating factors or cross-reactive cytokines.1. Handle cells gently during seeding and media changes. Ensure cells are healthy and not overgrown before starting the experiment. 2. Consider reducing the serum percentage or using a serum-free medium for the duration of the stimulation if compatible with your cell line.
Inconsistent results between experiments 1. Donor variability (for primary cells): Primary cells (e.g., PBMCs) from different donors can have varied responses. 2. Cell passage number: High-passage number cell lines can exhibit altered phenotypes and responses.1. If using primary cells, pool cells from multiple donors or test a larger number of donors to ensure the observed effect is consistent. 2. Use cells within a consistent and low passage number range for all experiments.

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Caption: Troubleshooting logic for low or no compound activity.

Part 4: Quantitative Data

Table 1: Example Table for IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineTissue of OriginAssay TypeIncubation Time (hours)IC50 (µM)
KM-102Bone Marrow (Stromal)Cytokine Release48User-Determined
MCF-7Breast CancerMTT Assay72User-Determined
A549Lung CancerMTT Assay72User-Determined
HCT116Colon CancerMTT Assay72User-Determined

Table 2: General Solubility and Stability Profile of this compound

ParameterSolvent / ConditionValue / ObservationNotes
Solubility DMSONot specified. Generally soluble.Prepare stock solutions in the mM range (e.g., 10-20 mM).
PBS (pH 7.4)PoorDirect dilution into aqueous buffers may lead to precipitation.
Cell Culture MediaPoorDilute high-concentration DMSO stock into media with vigorous mixing.
Stability Stock in DMSO at -20°CGenerally stable for months.Avoid repeated freeze-thaw cycles by preparing aliquots.
In Culture Media at 37°CNot specified. Potential for degradation.Recommended to determine experimentally for long-term assays (see Protocol 2).

Part 5: Experimental Protocols

Protocol 1: General Method for Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Dilute cells to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid using the perimeter wells.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of your this compound DMSO stock in complete culture medium. Aim for a 2X final concentration.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Determining the Stability of this compound in Cell Culture Media

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time.

Materials:

  • This compound

  • Complete cell culture medium (the same used in your assays)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Acetonitrile (HPLC grade)

  • Incubator (37°C, 5% CO₂)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments (e.g., 100 µM).

    • Immediately take a sample at time zero (T=0). This is your reference sample.

    • Place the remaining solution in the incubator under standard cell culture conditions (37°C, 5% CO₂).

  • Time-Course Sampling:

    • Collect aliquots of the solution at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).

    • For each time point, immediately process the sample to stop degradation. A common method is to add 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex briefly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial.

    • Store all HPLC samples at -80°C until analysis.

  • HPLC Analysis:

    • Develop an HPLC method that can resolve this compound from media components and potential degradation products.

    • Inject the samples from each time point onto the HPLC system.

    • Record the peak area corresponding to intact this compound for each sample.

  • Data Analysis:

    • Normalize the peak area of each time point to the peak area of the T=0 sample.

    • Plot the percentage of remaining this compound against time.

    • From this plot, you can determine the half-life (t½) of the compound under your specific assay conditions.

References

Technical Support Center: Purification of Leustroducsin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Leustroducsin B.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a fermentation broth?

A1: The primary method for isolating this compound from the culture broth of Streptomyces platensis involves a multi-step process. The initial step is typically a solvent extraction of the fermentation broth, commonly using ethyl acetate (EtOAc), to separate the compound from the aqueous medium. This crude extract is then further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Q2: What are the common challenges in separating this compound from its analogs?

A2: this compound is often co-produced with its structural analogs, Leustroducsin A and C. These compounds share a very similar core structure, differing only in the substituent on the cyclohexane ring, which can make their separation challenging.[1] Effective separation relies on high-resolution preparative RP-HPLC with optimized gradient elution.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A).[2] By inhibiting PP2A, this compound can modulate various downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial in regulating cell growth, proliferation, and apoptosis.[3]

Q4: What are the expected stability characteristics of this compound?

A4: While specific stability data for this compound is limited, information from the closely related phoslactomycins suggests that it is most stable in solutions with a pH around 6.6. It is susceptible to both acid and base-catalyzed degradation. Like many complex natural products, it is also likely sensitive to high temperatures, and degradation rates will increase with increasing temperature.[4] It is advisable to handle and store this compound at neutral or slightly acidic pH and at low temperatures to minimize degradation.

Troubleshooting Guides

Low Yield During Purification
Symptom Possible Cause Suggested Solution
Low recovery after EtOAc extractionIncomplete extraction from the fermentation broth.- Ensure the pH of the fermentation broth is adjusted to a neutral or slightly acidic range before extraction to ensure this compound is in a less polar, extractable form.- Perform multiple extractions (e.g., 3x) with fresh solvent and pool the organic layers.- Ensure vigorous mixing during extraction to maximize partitioning into the organic phase.
Significant loss of product during preparative HPLCSuboptimal chromatography conditions leading to poor peak shape or irreversible binding.- Optimize the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape for compounds with amine groups.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase before injection to prevent precipitation on the column.- Check for column degradation or contamination. A guard column can help protect the preparative column.
Degradation of this compound during purificationExposure to harsh pH or high temperatures.- Maintain a pH between 6.0 and 7.0 throughout the purification process where possible.- Perform all purification steps at reduced temperatures (e.g., 4°C or on ice) to minimize thermal degradation.- Avoid prolonged exposure to strong acids or bases.
Poor Separation of Leustroducsin Analogs
Symptom Possible Cause Suggested Solution
Co-elution of Leustroducsin A, B, and CInsufficient resolution of the preparative HPLC method.- Optimize the gradient elution. A shallower gradient over a longer run time can improve the separation of closely related compounds.- Experiment with different organic modifiers in the mobile phase (e.g., acetonitrile vs. methanol) as this can alter selectivity.- Evaluate different C18 stationary phases from various manufacturers, as subtle differences in the silica backbone and end-capping can affect selectivity for isomers and analogs.
Peak tailing, obscuring the separation of minor analogsSecondary interactions with the stationary phase or column overload.- Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol groups on the stationary phase.- Reduce the sample load to avoid overloading the column, which can lead to peak distortion.- Ensure the sample diluent is weaker than the initial mobile phase to promote on-column focusing.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unknown impurities in the final productIncomplete removal of fermentation byproducts or degradation products.- Incorporate an additional purification step, such as silica gel flash chromatography, before the final preparative HPLC step to remove less polar impurities.- Perform a forced degradation study to identify potential degradation products and develop an analytical HPLC method that can resolve them from the main compound.- Ensure all solvents and reagents are of high purity to avoid introducing contaminants.
Final product is off-color or has an unusual odorContamination from the fermentation medium or solvents.- Include a charcoal treatment step with the crude extract to remove colored impurities.- Ensure high-quality, HPLC-grade solvents are used for the final purification steps.- Thoroughly dry the final product under high vacuum to remove residual solvents.

Experimental Protocols

General Protocol for Purification of this compound from Fermentation Broth
  • Extraction:

    • Adjust the pH of the Streptomyces platensis fermentation broth to ~7.0.

    • Extract the broth three times with an equal volume of ethyl acetate (EtOAc).

    • Combine the organic layers and wash with a saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude extract.

  • Preparative Reversed-Phase HPLC:

    • Column: A C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 20% to 80% B over 40 minutes.

    • Flow Rate: 10-20 mL/min (will vary depending on column dimensions).

    • Detection: UV at 220 nm.

    • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol or DMSO and filter through a 0.45 µm filter before injection.

    • Fraction Collection: Collect fractions based on the elution profile and analyze by analytical HPLC to identify those containing pure this compound.

  • Final Product Isolation:

    • Pool the pure fractions containing this compound.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain this compound as a solid.

Visualizations

Signaling Pathway of PP2A Inhibition by this compound

PP2A_Inhibition_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway LeustroducsinB This compound PP2A PP2A LeustroducsinB->PP2A Inhibition Akt Akt PP2A->Akt Dephosphorylation Raf Raf PP2A->Raf Dephosphorylation mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis

Caption: Inhibition of PP2A by this compound leads to hyper-activation of pro-survival pathways.

Experimental Workflow for this compound Purification

Purification_Workflow Fermentation Streptomyces platensis Fermentation Broth Extraction Ethyl Acetate Extraction Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract PrepHPLC Preparative RP-HPLC CrudeExtract->PrepHPLC FractionAnalysis Analytical HPLC of Fractions PrepHPLC->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

Caption: A typical workflow for the purification of this compound from fermentation broth.

References

Leustroducsin B Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction condition optimization of Leustroducsin B synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its intermediates.

Issue Potential Cause Recommended Solution
Low yield in vinyl zincate addition to α-hydroxy ketone 1. Decomposition of the ketone starting material. 2. Poor quality of the organometallic reagent. 3. Suboptimal reaction temperature.1. Ensure the reaction temperature is strictly maintained below -50 °C to prevent decomposition of the ketone.[1] 2. Use high-quality dimethylzinc to generate the vinyl zincate complex. 3. Screen different solvents and additives. Toluene has been shown to be a superior solvent to THF in some related coupling reactions.
Low yield or epimerization in Julia coupling reaction Epimerization of the substrate under the reaction conditions.Consider using an alternative coupling method such as the Nozaki-Hiyama-Kishi (NHK) reaction, which has been shown to proceed in good yield without epimerization.[2][3]
Decomposition of diene intermediates during cross-coupling Presence of residual hydroxide in the TBAF reagent.Add acetic acid to the reaction mixture to act as a buffer and neutralize any residual hydroxide.[1]
Difficulty in deprotection of diol protecting groups Harsh deprotection conditions leading to decomposition of the densely functionalized substrate.Utilize a p-silyloxybenzylidene protecting group, which can be removed under weakly acidic two-step conditions ((HF)3·Et3N; AcOH-THF-H2O).[4]
Low yield in the final global deprotection step Incomplete removal of all protecting groups (silyls and allyls).Use a catalytic amount of Pd(PPh3)4 with an excess of formic acid and triethylamine to achieve simultaneous deallylation and desilylation.[1]
Formation of side products during oxidation steps Over-oxidation or side reactions with sensitive functional groups.For the oxidation of a methyl ketal to a lactone, pyridinium chlorochromate (PCC) has been used successfully.[1] For sensitive alcohols, Dess-Martin periodinane can be an effective oxidizing agent.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic bond disconnections in the convergent synthesis of this compound?

A1: A highly convergent synthesis of this compound has been achieved by disconnecting the molecule into three main fragments of similar complexity.[1][5][6] This approach allows for the parallel synthesis of the fragments, which are then coupled in the later stages.

Q2: Which coupling reactions are most effective for assembling the fragments of this compound?

A2: Several coupling reactions have been successfully employed:

  • A chelate-controlled addition of a vinyl zincate to an α-hydroxy ketone is highly efficient for connecting two of the main fragments.[1][5]

  • A silicon-mediated cross-coupling has also been used effectively.[1][5]

  • The Nozaki-Hiyama-Kishi (NHK) reaction has proven to be a reliable method, particularly when other methods like the Julia coupling lead to low yields due to epimerization.[2][3]

Q3: What are the critical parameters for the vinyl zincate addition reaction?

A3: The success of the vinyl zincate addition is highly dependent on maintaining a low temperature (rigorously under -50 °C) to prevent the decomposition of the ketone starting material.[1] The quality of the dimethylzinc used to generate the vinyl zincate is also crucial for high yield and diastereoselectivity.[1]

Q4: How can the stability of sensitive intermediates be ensured throughout the synthesis?

A4: The stability of intermediates can be enhanced by:

  • Careful control of reaction temperature. For example, keeping the temperature below -50°C during the zincate addition.[1]

  • Buffering reaction mixtures. The addition of acetic acid was found to be essential in a silicon-mediated cross-coupling to prevent decomposition by residual hydroxide in the TBAF reagent.[1]

  • Choosing appropriate protecting groups that can be removed under mild conditions.

Q5: What is the mechanism of action of this compound?

A5: this compound has been shown to potentiate the Acid Sphingomyelinase (A-SMase)-mediated signaling pathway, which leads to the stimulation of NF-κB.[5] This activity is linked to its ability to induce cytokine production.[5]

Data Presentation

Table 1: Optimization of Chelate-Controlled Vinyl Zincate Addition

EntryAdditive (equiv.)SolventTemperature (°C)Yield (%)
1NoneTHF-78 to 045
2MgBr₂·OEt₂ (2.0)THF-78 to 065
3Zn(OTf)₂ (2.0)THF-78 to 070
4 ZnMe₂ (2.0) THF -78 to -50 85
5ZnMe₂ (2.0)Toluene-78 to -5080
6ZnMe₂ (2.0)CH₂Cl₂-78 to -5060

This table is a representative summary based on the description of extensive screening and reaction optimization mentioned in the literature.[5]

Experimental Protocols

1. Chelate-Controlled Addition of Vinyl Zincate

To a solution of the vinyl iodide fragment (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C is added n-butyllithium (1.1 equiv) dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of dimethylzinc (2.0 equiv) in toluene is then added, and the reaction is stirred for another 30 minutes. A solution of the α-hydroxy ketone fragment (1.2 equiv) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -50 °C over 2 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Silicon-Mediated Cross-Coupling

To a solution of the silylated fragment (1.0 equiv) and the vinyl iodide fragment (1.2 equiv) in anhydrous THF (0.1 M) is added TBAF (1.5 equiv, 1.0 M in THF) and acetic acid (1.5 equiv). The solution is degassed with argon for 15 minutes. Pd₂(dba)₃ (0.05 equiv) is then added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash column chromatography.

3. Global Deprotection of this compound Precursor

To a solution of the fully protected this compound precursor (1.0 equiv) in a 4:1 mixture of formic acid and triethylamine (0.05 M) is added Pd(PPh₃)₄ (0.1 equiv). The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by reverse-phase HPLC to afford this compound.[1]

Visualizations

LeustroducsinB_Workflow cluster_synthesis Convergent Synthesis Strategy cluster_coupling Key Coupling Reactions cluster_final Final Steps F1 Fragment 1 (Western) C1 Vinyl Zincate Addition F1->C1 F2 Fragment 2 (Central) F2->C1 F3 Fragment 3 (Eastern) C2 Silicon-Mediated Cross-Coupling F3->C2 C1->C2 DP Global Deprotection C2->DP LB This compound DP->LB

Caption: Convergent synthesis workflow for this compound.

LeustroducsinB_Signaling LeustroducsinB This compound ASMase Acid Sphingomyelinase (A-SMase) LeustroducsinB->ASMase potentiates Ceramide Ceramide ASMase->Ceramide hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->ASMase IKK IKK Complex Ceramide->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) - IκB IkB->NFkB_inactive degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Cytokine Cytokine Gene Transcription Nucleus->Cytokine

Caption: this compound signaling pathway via A-SMase and NF-κB.

References

Avoiding decomposition of Leustroducsin B during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Leustroducsin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the complex synthesis of this potent natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches to the total synthesis of this compound?

A1: The total synthesis of this compound is a significant challenge due to its complex, highly congested linear structure.[1] Successful approaches have utilized a convergent strategy, which involves dividing the molecule into three key fragments or segments (often labeled as western, central, and eastern fragments, or segments A, B, and C).[1][2] These fragments are synthesized independently and then coupled together in the later stages of the synthesis. This approach allows for the parallel development of different parts of the molecule, improving overall efficiency.[1][3] Key coupling reactions employed include the Julia coupling, Nozaki-Hiyama-Kishi (NHK) reaction, chelate-controlled addition of a vinyl zincate to an α-hydroxy ketone, and silicon-mediated cross-coupling.[1][2]

Q2: this compound is known to be sensitive to pH. What is the optimal pH for its stability?

A2: this compound belongs to the phoslactomycin family of natural products.[1] A stability study of the related compound, phoslactomycin B, has shown that its decomposition is catalyzed by both acidic and basic conditions, exhibiting a U-shaped pH-rate profile.[4] The maximum stability for phoslactomycin B was found at pH 6.63.[4] Given the structural similarities, it is highly recommended to maintain a pH close to neutral (around 6.5-7.0) during purification and handling of this compound and its late-stage intermediates to minimize degradation.

Q3: What are the common protecting groups used in this compound synthesis and what are the challenges associated with the final deprotection step?

A3: The synthesis of a complex molecule like this compound necessitates the use of a variety of protecting groups for hydroxyl, amino, and phosphate functionalities. Common protecting groups include silyl ethers (e.g., TES), allyl groups, and PMB-ketals.[1] The final deprotection step is critical and can be challenging. A one-pot removal of multiple protecting groups (e.g., three allyl and two silyl groups) using an excess of formic acid has been reported as a mild and effective method.[1] However, attempts at simultaneous deprotection are not always successful and can lead to decomposition.[1] A stepwise deprotection strategy may be required to circumvent these issues.[1] For instance, the reduction of an azide to an amine followed by in situ protection as a carbamate before final deprotection has been employed.[1]

Troubleshooting Guide

Problem 1: Low Yield and Epimerization During Fragment Coupling

Symptoms:

  • Low yield of the desired coupled product.

  • Formation of unexpected stereoisomers (epimers).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Coupling Reaction: The Julia coupling reaction between segments of this compound has been reported to result in low yields and unexpected epimerization.[2]Consider alternative coupling strategies. The Nozaki-Hiyama-Kishi (NHK) reaction has been shown to be a higher-yielding alternative for coupling similar fragments, avoiding the epimerization issue.[2]
Steric Hindrance: The complex and congested nature of the fragments can hinder the coupling reaction.Optimize reaction conditions such as temperature, concentration, and reaction time. Ensure high purity of the starting materials.
Problem 2: Decomposition of Ketone Intermediate

Symptoms:

  • Low yield or complete loss of the ketone intermediate during a reaction or workup.

  • Formation of multiple unidentifiable byproducts.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Thermal Instability: A key ketone intermediate in one of the reported syntheses is highly sensitive to temperature and decomposes above -50 °C.[1][3]It is crucial to maintain a rigorously low temperature (below -50 °C) throughout the reaction and workup steps involving this intermediate.[1][3]
Reagent Quality: The success of reactions involving organometallic reagents, such as the addition of a vinyl zincate to the sensitive ketone, is highly dependent on the quality of the reagent.Use freshly prepared or high-quality commercial organometallic reagents. Titrate the reagent before use to determine its exact concentration.
Problem 3: Degradation of Intermediates During Purification or Reaction

Symptoms:

  • Decomposition of compounds upon concentration of the solution.[1]

  • Degradation in the presence of basic reagents like tetrabutylammonium fluoride (TBAF).[1][3]

  • Decomposition during reactions under non-buffered conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Instability in Solution: Some intermediates have been observed to be stable in solution at room temperature but decompose upon concentration.[1]Avoid concentrating solutions of sensitive intermediates. If concentration is necessary, use low temperatures (e.g., a cold water bath for rotary evaporation) and do not evaporate to complete dryness. It is often better to use the crude material directly in the next step if possible.
Presence of Residual Hydroxide: Commercial sources of reagents like TBAF can contain residual hydroxide, which can cause decomposition of sensitive intermediates.[1][3]Buffer the reaction mixture. The addition of acetic acid has been shown to be essential for the success of a silicon-based palladium-catalyzed cross-coupling reaction using TBAF, as it neutralizes residual hydroxide.[1][3]
Suboptimal pH: As discussed in the FAQs, this compound and its precursors are sensitive to both acidic and basic conditions.Maintain the pH of the reaction and purification steps as close to neutral as possible. Use buffered solutions for chromatography where appropriate.
Mild Basic Conditions for Alkyne Reduction: A chemoselective reduction of an alkyne to a cis-alkene was performed under mild basic conditions to prevent significant decomposition of the starting material.[1]For similar transformations, carefully screen reaction conditions to identify the mildest possible method to achieve the desired transformation while minimizing degradation.

Experimental Protocols

Protocol 1: Buffered Cross-Coupling Reaction

This protocol is based on a successful silicon-based palladium-catalyzed cross-coupling reaction reported in the synthesis of this compound, where buffering was critical to prevent decomposition.[1]

  • To a solution of the vinyl iodide fragment (1.0 equiv) and the lactone fragment (1.2 equiv) in THF, add a catalytic amount of Pd₂(dba)₃·CHCl₃ (0.05 equiv).

  • Add tetrabutylammonium fluoride (TBAF) (1.5 equiv, 1M in THF).

  • Crucially, add acetic acid (1.5 equiv) to buffer the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Decomposition_Pathway cluster_acid Acid-Catalyzed Decomposition cluster_base Base-Catalyzed Decomposition Leustroducsin_B This compound (or sensitive intermediate) Acid_Products Dehydration Products (e.g., C9-C11 phosphorinane derivative) Leustroducsin_B->Acid_Products H⁺ Base_Products Lactone Hydrolysis Products Leustroducsin_B->Base_Products OH⁻

Caption: General decomposition pathways of this compound under acidic and basic conditions.

Troubleshooting_Workflow Start Low Product Yield or Decomposition Observed Check_Temp Is the reaction temperature strictly controlled (e.g., < -50°C)? Start->Check_Temp Check_pH Is the reaction medium buffered or pH neutral? Check_Temp->Check_pH Yes Solution_Temp Maintain rigorous low temperature control. Check_Temp->Solution_Temp No Check_Reagents Are reagents (e.g., TBAF) free of impurities like hydroxides? Check_pH->Check_Reagents Yes Solution_pH Add a buffering agent (e.g., acetic acid). Check_pH->Solution_pH No Check_Concentration Was the product concentrated to dryness? Check_Reagents->Check_Concentration Yes Solution_Reagents Use high-purity reagents or buffer the reaction. Check_Reagents->Solution_Reagents No Solution_Concentration Avoid complete solvent removal; use crude material directly. Check_Concentration->Solution_Concentration Yes Investigate_Alternative Consider alternative reaction pathways. Check_Concentration->Investigate_Alternative No

Caption: Troubleshooting workflow for low yield and decomposition during this compound synthesis.

References

Technical Support Center: Stereoselective Synthesis of Leustroducsin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Leustroducsin B.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My overall yield for the total synthesis is low. What are the most critical and challenging steps I should re-evaluate?

A: The total synthesis of this compound is a lengthy and complex process, with some steps being more challenging than others. Previous successful syntheses have highlighted the coupling of the western and central fragments as a particularly difficult stage.[1][2] A highly convergent approach, breaking the molecule down into three fragments of similar complexity, has been shown to improve efficiency.[3][4][5] If you are experiencing low overall yields, consider the following:

  • Fragment Coupling Strategy: Re-evaluate your fragment coupling strategy. A highly efficient method involves the chelate-controlled addition of a vinyl zincate to an α-hydroxy ketone and a silicon-mediated cross-coupling.[3][4][5]

  • Protecting Group Strategy: A well-thought-out protecting group strategy is crucial.[1][6][7] Ensure your protecting groups are robust enough to withstand the reaction conditions of subsequent steps but can be removed efficiently in the final stages. The final deprotection of this compound can be challenging; a one-pot deprotection of multiple silyl and allyl groups has been successfully achieved using a catalytic amount of Pd(PPh₃)₄, formic acid, and triethylamine.[2]

  • Stereocontrol: Inefficient stereocontrol in any of the stereochemistry-setting steps will lead to a mixture of diastereomers and a lower yield of the desired product. Key reactions for establishing stereocenters include the zinc-ProPhenol-catalyzed aldol reaction and palladium-catalyzed asymmetric allylic alkylation.[3][4][5]

2. Q: I am struggling with poor stereoselectivity in the synthesis of the central fragment, specifically the aldol reaction. How can I improve this?

A: Achieving high stereoselectivity is a critical challenge in the synthesis of this compound. For the central fragment, a zinc-ProPhenol-catalyzed aldol reaction has been demonstrated to be highly effective.[3][4][5]

  • Catalyst System: The use of a dinuclear zinc-ProPhenol complex is key to achieving high enantioselectivity.[5] This catalyst has been shown to deliver the desired adduct in high yield and excellent enantiomeric excess (ee).[2]

  • Reaction Conditions: Ensure that the reaction conditions are optimized. This includes the choice of solvent, temperature, and the slow addition of reagents. Minor variations can significantly impact the stereochemical outcome.

  • Substrate Purity: The purity of your aldehyde and ketone starting materials is paramount. Impurities can interfere with the catalyst and lead to side reactions, reducing both yield and stereoselectivity.

Reaction Catalyst Achieved Enantiomeric Excess (ee) Yield
Zinc-ProPhenol Aldol Reaction3 mol % Zn-ProPhenol99% ee78%

3. Q: The coupling of the western and central fragments is proving to be the bottleneck in my synthesis, with low yields and side products. What are the recommended procedures?

A: The coupling of the western (vinyl iodide) and central (β-azido ketone) fragments is indeed one of the most challenging steps in the synthesis.[1][2] A direct addition of a vinyl metal species to the ketone is a convergent approach but requires careful execution.

  • Choice of Organometallic Reagent: The use of a vinyl zincate, generated from the corresponding vinyl iodide, has been shown to be exceptionally diastereoselective.[1][2] This is attributed to chelation with the α-alkoxy group, which directs the nucleophilic attack.

  • Alternative Coupling Reactions: While the vinyl zincate addition is highly recommended, other coupling reactions like the Julia coupling and the Nozaki-Hiyama-Kishi (NHK) reaction have also been explored. However, the Julia coupling was reported to result in low yields due to epimerization.[8] The NHK reaction provided a better yield for the coupling of similar fragments.[8]

  • Reaction Conditions: The presence of sensitive functional groups, such as the azide, requires mild reaction conditions. The stability of the azide group throughout these transformations is noteworthy and should be maintained by avoiding harsh reagents or high temperatures.[1]

4. Q: I am having difficulty with the final deprotection step. The reaction is either incomplete or leads to decomposition of the this compound product. What is the advised protocol?

A: The final deprotection is a delicate step due to the numerous sensitive functional groups in the this compound molecule. A stepwise deprotection can be cumbersome and lead to lower yields. A one-pot procedure is ideal for efficiency.

  • Recommended Reagents: A highly successful method for the simultaneous removal of three allyl and two silyl protecting groups involves using a catalytic amount of Pd(PPh₃)₄ with formic acid and triethylamine.[2]

  • Buffering the Reaction: The addition of an acid, such as acetic acid, can be essential to buffer the reaction mixture and prevent decomposition of the product, especially when using reagents like TBAF which may contain residual hydroxide species.[1]

  • Troubleshooting Incomplete Deprotection: If you observe incomplete deprotection, you can try slightly increasing the reaction time or the amount of catalyst. However, be cautious as prolonged reaction times can lead to degradation. If issues persist, a stepwise protocol might be necessary, though it is less efficient. For instance, a Staudinger reaction can be used for the azide reduction, followed by protection of the resulting amine before proceeding with other deprotection steps.[2]

Experimental Protocols

Zinc-ProPhenol-Catalyzed Aldol Reaction

This protocol describes a key step in setting the stereochemistry of the central fragment of this compound.[2]

  • Catalyst Preparation: Prepare the dinuclear zinc-ProPhenol catalyst by treating the ProPhenol ligand with an alkyl zinc reagent (e.g., Et₂Zn).

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the ketone (1.0 equiv) in an appropriate solvent (e.g., toluene).

  • Addition of Reagents: Add the zinc-ProPhenol catalyst (e.g., 3 mol %). Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Aldehyde Addition: Slowly add the aldehyde (e.g., 1.2 equiv) to the reaction mixture over a period of time to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

Visualizations

Leustroducsin_B_Synthesis_Strategy cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling Western Fragment Western Fragment Coupling_WC Vinyl Zincate Addition Western Fragment->Coupling_WC Central Fragment Central Fragment Central Fragment->Coupling_WC Eastern Fragment Eastern Fragment Coupling_CE Silicon-mediated Cross-Coupling Eastern Fragment->Coupling_CE Coupled_W_C_Fragment Coupled_W_C_Fragment Coupling_WC->Coupled_W_C_Fragment C7-C8 bond Protected this compound Protected this compound Coupling_CE->Protected this compound C13-C14 bond This compound This compound Final Deprotection Final Deprotection Final Deprotection->this compound Coupled_W_C_Fragment->Coupling_CE Protected this compound->Final Deprotection

Caption: Convergent synthetic strategy for this compound.

Stereocontrol_Workflow cluster_western Western Fragment Stereocontrol cluster_central Central Fragment Stereocontrol AAA Palladium-catalyzed Asymmetric Allylic Alkylation Western_Stereocenters_Set Western_Stereocenters_Set AAA->Western_Stereocenters_Set Stereocenters of Western Fragment Set Aldol Zinc-ProPhenol catalyzed Aldol Reaction Central_Stereocenters_Set Central_Stereocenters_Set Aldol->Central_Stereocenters_Set Stereocenters of Central Fragment Set Start Start->AAA Start->Aldol Coupling Fragment Coupling Western_Stereocenters_Set->Coupling Central_Stereocenters_Set->Coupling Final_Product Final_Product Coupling->Final_Product This compound Troubleshooting_Workflow Start Low Yield in Fragment Coupling? Check_Reagents Verify purity of fragments and reagents Start->Check_Reagents Yes Failure Re-evaluate Synthetic Route Start->Failure No Optimize_Conditions Optimize reaction conditions (temp, time) Check_Reagents->Optimize_Conditions Change_Catalyst Consider alternative coupling catalyst/reagents Optimize_Conditions->Change_Catalyst Success Yield Improved Change_Catalyst->Success Change_Catalyst->Failure

References

Technical Support Center: Enhancing Leustroducsin B Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Leustroducsin B, with a focus on improving the efficiency of its key coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the fragment coupling stages of this compound synthesis.

Nozaki-Hiyama-Kishi (NHK) Reaction

Question 1: My Nozaki-Hiyama-Kishi (NHK) reaction for coupling the A and B fragments of this compound is giving low yields. What are the potential causes and solutions?

Answer: Low yields in the NHK reaction are a common issue, often stemming from the quality of the chromium(II) chloride (CrCl₂) and the presence of impurities. Here are several factors to consider and troubleshoot:

  • Chromium(II) Chloride Quality: The reactivity of the NHK reaction is highly dependent on the source and purity of CrCl₂. It is known that trace nickel impurities in the chromium salt are often essential for high reactivity.[1] If you are using highly pure CrCl₂, the reaction may be sluggish.

    • Solution: Add a catalytic amount of nickel(II) chloride (NiCl₂) to your reaction mixture. This is a standard practice for the modern NHK reaction.

  • Reaction Conditions: The reaction is sensitive to air and moisture.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.

  • Substrate Quality: Ensure the aldehyde and vinyl halide fragments are pure and free of any contaminants that could quench the organochromium reagent.

  • Solvent Choice: The choice of solvent can impact the solubility of the chromium salts and the reaction rate.

    • Solution: While DMF and DMSO are common solvents, consider optimizing the solvent system for your specific substrates.

Question 2: I am observing significant formation of side products in my NHK coupling reaction. How can I improve the chemoselectivity?

Answer: The NHK reaction is generally known for its high chemoselectivity, especially its preference for aldehydes over other functional groups.[1] If you are observing side products, consider the following:

  • Catalyst Loading: If using a nickel co-catalyst, ensure the loading is not too high, as this can sometimes lead to side reactions like the direct coupling of the vinyl halide to form a diene.

  • Reaction Temperature: While the reaction is often run at room temperature, temperature control can be crucial.

    • Solution: Try running the reaction at a lower temperature (e.g., 0 °C) to minimize potential side reactions.

  • Purity of Starting Materials: Impurities in your aldehyde or vinyl halide fragments can lead to unexpected reactions.

    • Solution: Re-purify your starting materials before the coupling reaction.

Julia-Kocienski Olefination

Question 3: I attempted a Julia coupling to connect two fragments of a this compound precursor, but the yield was low due to epimerization, as reported in some syntheses.[2][3] How can I mitigate this?

Answer: Epimerization at a stereocenter adjacent to the newly formed double bond can be a significant challenge in Julia-type olefinations, particularly with base-sensitive substrates. Here are some strategies to address this:

  • Choice of Base and Temperature: The strength of the base and the reaction temperature can influence the extent of epimerization.

    • Solution: Use a milder base for the deprotonation of the sulfone. Running the reaction at lower temperatures can also help to suppress epimerization.

  • Reaction Time: Prolonged exposure to basic conditions can increase the likelihood of epimerization.

    • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Alternative Olefination Methods: If epimerization remains a persistent issue, consider alternative olefination strategies that are known to be milder or proceed under different conditions. For the synthesis of this compound, the NHK reaction was successfully used as an alternative to a problematic Julia coupling.[2][3]

Stille and Wittig Coupling Reactions

Question 4: My Stille coupling to connect the coupled A-B fragment with the C fragment of this compound is inefficient. What factors should I investigate?

Answer: The efficiency of Stille couplings can be influenced by several parameters, especially with complex and sterically hindered fragments.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical.

    • Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. Electron-rich and bulky phosphine ligands can often improve the efficiency of the oxidative addition and reductive elimination steps.

  • Additives: The addition of certain salts can accelerate the reaction.

    • Solution: The use of additives like copper(I) salts can sometimes enhance the rate of transmetalation.

  • Purity of the Organostannane: The purity of the organotin reagent is crucial for a successful Stille coupling.

    • Solution: Ensure your organostannane reagent is pure and free from decomposition products.

Question 5: The Wittig reaction to introduce a specific double bond in a this compound fragment is giving a poor E/Z selectivity. How can I control the stereochemical outcome?

Answer: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Ylide Stabilization:

    • Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of the E-alkene.

    • Non-stabilized ylides (e.g., alkyl-substituted) typically favor the Z-alkene.

  • Salt-Free Conditions: The presence of lithium salts can decrease the Z-selectivity of non-stabilized ylides.

    • Solution: To enhance Z-selectivity, use salt-free ylides, which can be prepared using bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS).

  • Schlosser Modification: For non-stabilized ylides where the E-alkene is desired, the Schlosser modification can be employed. This involves deprotonation of the intermediate betaine with a strong base at low temperature before warming to effect elimination.

Quantitative Data Summary

The following tables summarize typical yields for key coupling reactions in the context of this compound and related complex natural product syntheses.

Table 1: Comparison of Julia vs. NHK Coupling for this compound A-B Fragments

Coupling ReactionReactantsReported YieldKey ObservationReference
Julia Coupling Segment A1 + Segment BLowSignificant epimerization observed.[2],[3]
NHK Reaction Segment A2 + Segment BGoodSuccessfully yielded the coupled product without epimerization issues.[2],[3]

Table 2: Yields of Other Key Coupling Reactions in this compound Syntheses

Coupling ReactionFragments Being CoupledCatalyst/ReagentsYieldReference
Stille Coupling Coupled A-B fragment + Segment CPd(PPh₃)₄Good[2]
Wittig Reaction Used in the synthesis of Segment B(EtO)₂P(O)CH₂CO₂Et, NaHGood[4]
Silicon-mediated cross-coupling Lactone fragment + Vinyl iodide fragmentPd₂(dba)₃·CHCl₃, TBAF70%[5]
Chelate-controlled vinyl zincate addition Western fragment (vinyl iodide) + Central fragment (ketone)t-BuLi, ZnCl₂, THF-[5]

Experimental Protocols

Detailed experimental protocols for the key coupling reactions are provided below as examples. Note: These are generalized procedures and may require optimization for specific substrates.

General Protocol for a Nozaki-Hiyama-Kishi (NHK) Reaction
  • Preparation: Under an argon atmosphere, add CrCl₂ and a catalytic amount of NiCl₂ to a flame-dried flask.

  • Solvent Addition: Add anhydrous DMF or another suitable anhydrous solvent and stir the suspension.

  • Addition of Reactants: Add a solution of the aldehyde and the vinyl halide in the same anhydrous solvent to the stirring suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography.

General Protocol for a Stille Coupling Reaction
  • Preparation: To a flame-dried flask under an argon atmosphere, add the vinyl or aryl halide/triflate, the organostannane reagent, and the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Solvent Addition: Add an anhydrous and degassed solvent such as toluene or DMF.

  • Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture can be quenched with a saturated aqueous solution of KF to remove tin byproducts. The mixture is then filtered, and the filtrate is extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

Signaling Pathway

This compound is an inhibitor of Protein Phosphatase 2A (PP2A), a key enzyme in many cellular signaling pathways. PP2A acts as a tumor suppressor by negatively regulating oncogenic pathways such as the PI3K/Akt and MAPK/ERK pathways.

PP2A_Inhibition Leustroducsin_B This compound PP2A PP2A Leustroducsin_B->PP2A inhibits pAkt p-Akt (Active) PP2A->pAkt dephosphorylates pERK p-ERK (Active) PP2A->pERK dephosphorylates Akt Akt Akt->pAkt phosphorylated Cell_Growth Cell Growth & Survival pAkt->Cell_Growth Apoptosis Apoptosis pAkt->Apoptosis inhibits ERK ERK ERK->pERK phosphorylated pERK->Cell_Growth

Caption: Inhibition of PP2A by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for a fragment coupling reaction followed by analysis.

Experimental_Workflow start Start: Prepare Reactants (Fragments A & B) setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) start->setup reaction Coupling Reaction (e.g., NHK, Stille) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Coupled Product analysis->end Troubleshooting_Logic rect_node rect_node start Low Yield? check_reagents Reagents Pure? start->check_reagents check_conditions Reaction Conditions Optimal? check_reagents->check_conditions No repurify Repurify Starting Materials check_reagents->repurify Yes check_catalyst Catalyst/Additives Correct? check_conditions->check_catalyst No optimize_conditions Optimize Temperature, Solvent, Time check_conditions->optimize_conditions Yes screen_catalysts Screen Different Catalysts, Ligands, or Additives check_catalyst->screen_catalysts Yes success Improved Yield check_catalyst->success No repurify->start optimize_conditions->start screen_catalysts->start

References

Validation & Comparative

A Comparative Guide to Leustroducsin B and Phoslactomycin as PP2A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Leustroducsin B and Phoslactomycin, two natural product inhibitors of the ubiquitously expressed serine/threonine phosphatase, Protein Phosphatase 2A (PP2A). A comprehensive understanding of their inhibitory mechanisms, potency, and effects on key cellular signaling pathways is crucial for their application in research and potential therapeutic development.

Introduction to PP2A and its Inhibition

Protein Phosphatase 2A (PP2A) is a critical regulator of numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis. It functions as a heterotrimeric holoenzyme, consisting of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The diverse family of B subunits confers substrate specificity and subcellular localization to the holoenzyme. Dysregulation of PP2A activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Natural product inhibitors like this compound and Phoslactomycin are valuable tools for studying PP2A function and serve as potential leads for drug discovery.

Comparative Analysis of Inhibitor Properties

PropertyThis compoundPhoslactomycin
Class Polyketide lactoneOrganophosphorus compound
Source Streptomyces platensisStreptomyces platensis
Mechanism of Action Inhibition of PP2A catalytic activityCovalent modification of the PP2A catalytic subunit
Binding Site on PP2A Not definitively identified, but believed to interact with the catalytic subunit.Cysteine-269 (Cys-269) of the catalytic subunit (PP2Ac).[1]
Potency (IC50 vs. PP2A) Generally considered a weaker inhibitor than Phoslactomycin. A specific IC50 value is not consistently reported in the literature.4.7 µM (for Phoslactomycin F).[1]
Selectivity Selective for PP2A over some other phosphatases.Selective for PP2A over PP1.[1]

Mechanism of Action and Binding Site

Phoslactomycin has been shown to act as a covalent inhibitor of PP2A. Studies using biotinylated Phoslactomycin A (PLMA) have demonstrated that it directly binds to the catalytic subunit of PP2A (PP2Ac) in cells. The specific binding site has been identified as the Cys-269 residue of PP2Ac.[1] This covalent interaction likely leads to an irreversible inhibition of the enzyme's phosphatase activity.

This compound , belonging to the same family of natural products as Phoslactomycin, is also known to inhibit PP2A. However, its precise binding site and mechanism of inhibition are less clearly defined in the available literature. It is presumed to interact with the catalytic subunit, but whether this interaction is covalent or non-covalent, and the specific amino acid residues involved, require further investigation.

Impact on Cellular Signaling Pathways

PP2A plays a pivotal role in regulating key signaling pathways that are often dysregulated in disease. Inhibition of PP2A by this compound and Phoslactomycin can therefore have profound effects on these pathways. While direct experimental evidence detailing the effects of these specific inhibitors on all major pathways is limited, we can infer their likely impact based on the known functions of PP2A.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. PP2A is known to dephosphorylate and inactivate key components of this pathway, including MEK and ERK, thereby acting as a negative regulator.

Workflow for Investigating MAPK/ERK Pathway Modulation:

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Separation cluster_2 Western Blotting cluster_3 Data Analysis a Treat cells with This compound or Phoslactomycin b Lyse cells to extract proteins a->b c Quantify protein concentration (BCA assay) b->c d Separate proteins by SDS-PAGE c->d e Transfer proteins to PVDF membrane d->e f Block membrane e->f g Incubate with primary antibodies (p-ERK, total ERK) f->g h Incubate with HRP-conjugated secondary antibody g->h i Detect chemiluminescence h->i j Quantify band intensities i->j k Normalize p-ERK to total ERK j->k

Figure 1. Experimental workflow for analyzing ERK phosphorylation.

By inhibiting PP2A, both this compound and Phoslactomycin would be expected to lead to hyperphosphorylation and sustained activation of the MAPK/ERK pathway. This could result in increased cell proliferation or other context-dependent cellular responses.

Hypothesized MAPK/ERK Signaling Modulation:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation TF->Proliferation PP2A PP2A PP2A->MEK PP2A->ERK Inhibitor This compound or Phoslactomycin Inhibitor->PP2A

Figure 2. Hypothesized effect of inhibitors on the MAPK/ERK pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and metabolism. PP2A can dephosphorylate and inactivate Akt, thereby acting as a tumor suppressor in this context.

Inhibition of PP2A by this compound or Phoslactomycin is expected to increase the phosphorylation and activation of Akt. This would lead to the phosphorylation of downstream targets of Akt, promoting cell survival and inhibiting apoptosis.

Hypothesized PI3K/Akt Signaling Modulation:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Survival Cell Survival Akt->Survival PP2A PP2A PP2A->Akt Inhibitor This compound or Phoslactomycin Inhibitor->PP2A

Figure 3. Hypothesized effect of inhibitors on the PI3K/Akt pathway.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis. A key regulatory component of this pathway is the "destruction complex," which includes PP2A. This complex targets β-catenin for proteasomal degradation. PP2A is thought to dephosphorylate β-catenin, thereby stabilizing it and promoting its nuclear translocation and subsequent activation of target gene transcription.

Given this role, inhibition of PP2A by this compound or Phoslactomycin would be expected to decrease the levels of active β-catenin, leading to the downregulation of Wnt target genes.

Hypothesized Wnt/β-catenin Signaling Modulation:

G cluster_pp2a Role of PP2A Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1, PP2A) Dsh->DestructionComplex beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates beta_catenin_p p-β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF nuclear translocation Proteasome Proteasome beta_catenin_p->Proteasome degradation TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Inhibitor This compound or Phoslactomycin PP2A PP2A Inhibitor->PP2A PP2A->beta_catenin dephosphorylates (stabilizes)

Figure 4. Hypothesized effect of inhibitors on the Wnt/β-catenin pathway.

Experimental Protocols

PP2A Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphatase activity of PP2A using a colorimetric substrate.

Materials:

  • Recombinant PP2A enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)

  • This compound and Phoslactomycin

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and Phoslactomycin in the assay buffer.

  • In a 96-well plate, add 50 µL of each inhibitor dilution. Include a no-inhibitor control.

  • Add 50 µL of the pNPP substrate solution to each well.

  • Initiate the reaction by adding 100 µL of the PP2A enzyme solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 50 µL of 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Western Blot Analysis of Signaling Pathway Components

This method is used to detect changes in the phosphorylation status of key proteins within a signaling cascade following treatment with the inhibitors.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound and Phoslactomycin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-β-catenin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound or Phoslactomycin for a specified time. Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound and Phoslactomycin are valuable chemical probes for studying the function of PP2A. Phoslactomycin is a well-characterized covalent inhibitor with a defined binding site on the catalytic subunit of PP2A. This compound, while also a PP2A inhibitor, requires further investigation to fully elucidate its mechanism of action and binding site. Both compounds are expected to modulate key cellular signaling pathways, including the MAPK/ERK, PI3K/Akt, and Wnt/β-catenin pathways, by virtue of their inhibitory effect on PP2A. The provided experimental protocols offer a framework for researchers to further investigate and compare the effects of these inhibitors on cellular processes. A deeper understanding of their differential effects will be instrumental in leveraging them for both basic research and the development of novel therapeutic strategies.

References

A Comparative Analysis of Synthetic Routes to Leustroducsin B

Author: BenchChem Technical Support Team. Date: November 2025

Leustroducsin B, a potent inducer of colony-stimulating factors with significant biological activities, has garnered considerable attention from the synthetic chemistry community. Its complex, highly oxygenated, and stereochemically rich structure presents a formidable challenge, inspiring the development of several elegant and distinct total syntheses. This guide provides a comparative analysis of three prominent synthetic routes to this compound, developed by the research groups of Trost, Miyashita, and Fukuyama. The comparison focuses on their strategic approaches, key transformations, and overall efficiency, offering valuable insights for researchers in natural product synthesis and drug development.

Quantitative Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor, often measured by the number of steps and the overall yield. The following table summarizes these key metrics for the Trost, Miyashita, and Fukuyama syntheses of this compound.

Parameter Trost Synthesis (2015) Miyashita Synthesis (2007) Fukuyama Synthesis (2003)
Longest Linear Sequence 17 steps[1][2][3]37 steps[2]Not explicitly stated, but noted as the first total synthesis
Total Number of Steps 39 steps[1][2][3]64 steps[2]Not explicitly stated
Overall Yield Not explicitly statedNot explicitly statedNot explicitly stated
Key Strategic Approach Highly convergent three-fragment approach[1][2][3]Convergent three-fragment (A, B, C) approach[4][5]Convergent two-fragment approach

Experimental Protocols: Key Transformations

The ingenuity of each synthesis is best illustrated by its key bond-forming and stereochemistry-defining reactions. Below are the experimental protocols for a pivotal step from each route.

1. Trost's Chelate-Controlled Addition of a Vinyl Zincate

This reaction masterfully unites the western and central fragments of this compound with high diastereoselectivity.[1][2]

  • Reaction: Diastereoselective addition of a vinyl zincate to an α-hydroxy ketone.

  • Procedure: To a solution of the vinyl iodide (1.0 equiv) in THF at -78 °C is added n-butyllithium (2.2 equiv). After stirring for 30 minutes, a solution of ZnCl₂ (1.2 equiv) in THF is added, and the mixture is stirred for another 30 minutes. The α-hydroxy ketone (1.5 equiv) in THF is then added dropwise. The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the coupled product.

2. Miyashita's Nozaki-Hiyama-Kishi (NHK) Reaction

This chromium- and nickel-catalyzed coupling reaction proved superior to the initially attempted Julia coupling for connecting segments A and B of the molecule.[4][5]

  • Reaction: Nozaki-Hiyama-Kishi coupling of a vinyl iodide and an aldehyde.

  • Procedure: To a suspension of CrCl₂ (10.0 equiv) and NiCl₂ (0.1 equiv) in THF is added a solution of the vinyl iodide (2.0 equiv) and the aldehyde (1.0 equiv) in THF at room temperature under an argon atmosphere. The mixture is stirred for 12 hours. The reaction is then quenched with water and the mixture is filtered through a pad of Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography to yield the desired alcohol.

3. Fukuyama's Lipase-Mediated Desymmetrization

This enzymatic reaction is a cornerstone of the Fukuyama synthesis, establishing a key stereocenter early in the route with high enantioselectivity.[6][7]

  • Reaction: Enzymatic desymmetrization of a meso-diol.

  • Procedure: To a solution of the meso-diol (1.0 equiv) in vinyl acetate is added Lipase AK (Amano) at room temperature. The suspension is stirred and the reaction progress is monitored by TLC. Upon completion, the enzyme is removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by flash chromatography on silica gel to provide the optically active monoacetate.[7]

Visualization of Synthetic Strategies and Biological Pathway

The following diagrams illustrate the strategic disconnections of each synthetic route and the signaling pathway influenced by this compound.

Trost_Synthesis Leustroducsin_B This compound Fragment_Coupling Final Deprotection Leustroducsin_B->Fragment_Coupling Silicon_Cross_Coupling Silicon-Mediated Cross-Coupling Fragment_Coupling->Silicon_Cross_Coupling Chelate_Addition Chelate-Controlled Vinyl Zincate Addition Silicon_Cross_Coupling->Chelate_Addition Eastern_Fragment Eastern Fragment Silicon_Cross_Coupling->Eastern_Fragment Western_Fragment Western Fragment Chelate_Addition->Western_Fragment Central_Fragment Central Fragment Chelate_Addition->Central_Fragment

Trost's Convergent Synthesis Strategy

Miyashita_Synthesis Leustroducsin_B This compound Phosphorylation Phosphorylation Leustroducsin_B->Phosphorylation Stille_Coupling Stille Coupling Phosphorylation->Stille_Coupling NHK_Reaction Nozaki-Hiyama-Kishi Reaction Stille_Coupling->NHK_Reaction Segment_C Segment C Stille_Coupling->Segment_C Segment_A Segment A NHK_Reaction->Segment_A Segment_B Segment B NHK_Reaction->Segment_B

Miyashita's Convergent Synthesis Strategy

Fukuyama_Synthesis Leustroducsin_B This compound Coupling Fragment Coupling Leustroducsin_B->Coupling Fragment_1 Fragment 1 (from meso-diol) Coupling->Fragment_1 Fragment_2 Fragment 2 Coupling->Fragment_2 Meso_Diol meso-Diol Fragment_1->Meso_Diol Lipase-mediated desymmetrization

Fukuyama's Convergent Synthesis Strategy

Leustroducsin_B_Pathway Leustroducsin_B This compound PP2A Protein Phosphatase 2A (PP2A) Leustroducsin_B->PP2A inhibits NF_kappaB_Inhibitor IκB PP2A->NF_kappaB_Inhibitor dephosphorylates NF_kappaB NF-κB NF_kappaB_Inhibitor->NF_kappaB sequesters in cytoplasm Nucleus Nucleus NF_kappaB->Nucleus translocates to Cytokine_Production Cytokine Production Nucleus->Cytokine_Production induces transcription of

This compound Signaling Pathway

Concluding Remarks

The total syntheses of this compound by Trost, Miyashita, and Fukuyama each represent landmark achievements in organic chemistry. Trost's route stands out for its remarkable efficiency, significantly reducing the step count through a highly convergent strategy and the use of powerful catalytic reactions.[1][2] Miyashita's synthesis, while longer, showcases a robust and versatile approach, employing a series of reliable and well-established transformations.[4][5] Fukuyama's pioneering work laid the foundation for subsequent efforts, demonstrating the feasibility of synthesizing this complex natural product and introducing elegant solutions for stereochemical control.[6][7]

For researchers embarking on the synthesis of this compound or its analogs, the choice of route will depend on the specific goals of the project. For the rapid generation of material and the exploration of structural diversity, Trost's synthesis offers a clear advantage. For projects where the development of new synthetic methodologies is a key objective, the more classical yet elegant approaches of Miyashita and Fukuyama provide a wealth of inspiration. Ultimately, the collective wisdom embodied in these syntheses will continue to fuel innovation in the field of total synthesis and drug discovery.

References

Validating the Inhibitory Effect of Leustroducsin B on PP2A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leustroducsin B's inhibitory effect on Protein Phosphatase 2A (PP2A) with other commonly used inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.

Introduction to PP2A and its Inhibition

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. Its diverse roles are dictated by the composition of its holoenzyme, which typically consists of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. Given its central role in cellular signaling, the dysregulation of PP2A is implicated in various diseases, making it a significant target for therapeutic intervention and basic research. A variety of natural products have been identified as potent inhibitors of PP2A, each with distinct potencies and selectivities. This guide focuses on this compound and compares its activity with established PP2A inhibitors: Okadaic acid, Calyculin A, and Fostriecin.

Comparative Analysis of PP2A Inhibitors

The inhibitory potency of this compound and its alternatives against PP2A and other protein phosphatases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. It indicates how much of a particular drug or other substance is needed to inhibit a given biological process or component by 50%.

InhibitorTargetIC50 (nM)Selectivity Notes
This compound PP2A ~20-400 Weaker inhibitor compared to others listed.
Okadaic AcidPP2A0.1-0.3Potent inhibitor of PP2A and PP4. Also inhibits PP1, PP3, and PP5 at higher concentrations. Does not inhibit PP2C.
PP115-50
PP33.7-4
PP40.1
PP53.5
Calyculin APP2A0.5-1Potent inhibitor of both PP1 and PP2A.
PP12
FostriecinPP2A1.4 - 3.2Highly selective for PP2A and PP4 over PP1 and PP5.
PP43
PP1131,000
Topoisomerase II40,000

Experimental Protocols

In Vitro PP2A Inhibition Assay (Malachite Green Assay)

This protocol describes the determination of the inhibitory activity of compounds on PP2A using a colorimetric malachite green assay. This assay measures the release of free phosphate from a substrate peptide.

Materials:

  • Recombinant PP2A enzyme

  • Ser/Thr Phosphatase Assay Buffer (e.g., 20 mM MOPS pH 7.5, 1 mM DTT, 0.1 mg/ml BSA)

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Reagent

  • Phosphate standard solution

  • Test inhibitors (this compound and alternatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the PP2A enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the phosphopeptide substrate in assay buffer.

    • Prepare serial dilutions of the test inhibitors in assay buffer.

    • Prepare a phosphate standard curve according to the malachite green kit manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test inhibitor solution (or vehicle control)

      • PP2A enzyme solution

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate Reaction:

    • Add the phosphopeptide substrate to each well to start the reaction.

    • Incubate the plate at 30°C for 15-30 minutes.

  • Stop Reaction and Color Development:

    • Add the Malachite Green Reagent to each well to stop the reaction and initiate color development.

    • Incubate at room temperature for 15-20 minutes.

  • Measurement:

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Use the phosphate standard curve to determine the amount of phosphate released in each well.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for PP2A Inhibition: Western Blot for Phospho-Akt

This protocol validates the inhibitory effect of the compounds in a cellular context by measuring the phosphorylation status of a known PP2A substrate, Akt.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Cell culture medium and supplements

  • Test inhibitors (this compound and alternatives)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 30 minutes to 2 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an anti-total-Akt antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-Akt and total-Akt.

    • Calculate the ratio of phospho-Akt to total-Akt for each treatment condition.

    • Compare the ratios of inhibitor-treated samples to the vehicle control to determine the effect on Akt phosphorylation.

Signaling Pathways and Experimental Workflows

PP2A in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. PP2A acts as a negative regulator of this pathway by dephosphorylating and inactivating key kinases such as MEK and ERK. Inhibition of PP2A leads to the sustained activation of the MAPK pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates PP2A PP2A PP2A->RAF Dephosphorylates PP2A->MEK Dephosphorylates Leustroducsin_B This compound (or other inhibitors) Leustroducsin_B->PP2A Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: PP2A negatively regulates the MAPK pathway.

PP2A and Apoptosis

PP2A plays a complex role in apoptosis, or programmed cell death. It can dephosphorylate and regulate the activity of several key pro- and anti-apoptotic proteins, such as Bad and Bcl-2. Inhibition of PP2A can lead to the hyperphosphorylation of these proteins, thereby promoting apoptosis.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bad_p Phospho-Bad (Inactive) Bad Bad (Active) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Prevents Release PP2A PP2A PP2A->Bad_p Dephosphorylates Leustroducsin_B This compound (or other inhibitors) Leustroducsin_B->PP2A Inhibits Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Activates Caspases Caspase Activation Apoptosome->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: PP2A's role in the intrinsic apoptosis pathway.

Experimental Workflow for Validating PP2A Inhibition

The following workflow outlines the key steps to validate the inhibitory effect of a compound on PP2A, from in vitro characterization to cellular confirmation.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation Inhibitor_Screening Inhibitor Screening (e.g., this compound) PP2A_Assay In Vitro PP2A Inhibition Assay (Malachite Green) Inhibitor_Screening->PP2A_Assay IC50_Determination IC50 Determination PP2A_Assay->IC50_Determination Cell_Treatment Cell Treatment with Inhibitor IC50_Determination->Cell_Treatment Select Concentrations Lysis_Quantification Cell Lysis and Protein Quantification Cell_Treatment->Lysis_Quantification Western_Blot Western Blot for Phospho-Substrate (e.g., p-Akt) Lysis_Quantification->Western_Blot Data_Analysis Densitometry and Data Analysis Western_Blot->Data_Analysis

Caption: Workflow for validating PP2A inhibitors.

Conclusion

This compound is a valuable tool for studying the roles of PP2A in cellular processes. However, its potency is generally lower than that of other well-established inhibitors like Okadaic acid, Calyculin A, and Fostriecin. The choice of inhibitor should be guided by the specific requirements of the experiment, including the desired potency and selectivity. For instance, Fostriecin offers high selectivity for PP2A/PP4, which can be advantageous in dissecting specific signaling pathways. Conversely, the broader specificity of Calyculin A for both PP1 and PP2A might be useful in studies where the inhibition of both phosphatases is desired. This guide provides the foundational data and protocols to aid researchers in making an informed decision and in designing experiments to validate the effects of their chosen PP2A inhibitor.

A Comparative Guide to Cytokine Inducers: Leustroducsin B vs. Toll-like Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytokine inducer Leustroducsin B and other well-characterized cytokine inducers, namely Lipopolysaccharide (LPS), Polyinosinic:polycytidylic acid (Poly(I:C)), and CpG DNA. This comparison focuses on their mechanisms of action, signaling pathways, and cytokine induction profiles, supported by available experimental data.

Introduction to Cytokine Inducers

Cytokine inducers are a broad class of molecules that stimulate the production and release of cytokines, which are small proteins crucial for intercellular communication in the immune system. These inducers can be of microbial origin, synthetic compounds, or endogenous molecules. Their ability to modulate immune responses makes them valuable tools in immunology research and potential therapeutic agents for various diseases, including cancer and infectious diseases.

This guide focuses on a comparative analysis of four distinct cytokine inducers:

  • This compound: A natural product isolated from Streptomyces platensis.

  • Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria.

  • Polyinosinic:polycytidylic acid (Poly(I:C)): A synthetic analog of double-stranded RNA, a molecular pattern associated with viral infections.

  • CpG DNA: Synthetic oligodeoxynucleotides containing unmethylated CpG dinucleotides, which mimic bacterial DNA.

Mechanism of Action and Signaling Pathways

The signaling pathways initiated by these inducers are fundamentally different, leading to distinct patterns of cytokine expression.

This compound: A Unique Pathway via Acidic Sphingomyelinase

This compound induces cytokine production through a signaling pathway that is distinct from the Toll-like receptor (TLR) pathways utilized by LPS, Poly(I:C), and CpG DNA.[1] Experimental evidence suggests that this compound potentiates the acidic sphingomyelinase (A-SMase) pathway to activate the transcription factor Nuclear Factor-kappa B (NF-κB) .[2] This activation is crucial for the transcription of various cytokine genes. The pathway is thought to involve the generation of ceramide from sphingomyelin by A-SMase, which then acts as a second messenger leading to the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB.

Leustroducsin_B_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leustroducsin_B This compound ASMase Acidic Sphingomyelinase (A-SMase) Leustroducsin_B->ASMase potentiates Cell_Membrane Cell Membrane Ceramide Ceramide ASMase->Ceramide hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin IKK_Complex IKK Complex Ceramide->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokine_Genes Cytokine Genes (e.g., G-CSF, GM-CSF, IL-6, IL-8) NFkB->Cytokine_Genes activates transcription of Cytokines Cytokine Production Cytokine_Genes->Cytokines

Fig. 1: this compound Signaling Pathway.
TLR Agonists: LPS, Poly(I:C), and CpG DNA

LPS, Poly(I:C), and CpG DNA are pathogen-associated molecular patterns (PAMPs) that are recognized by specific Toll-like receptors (TLRs), initiating downstream signaling cascades that lead to cytokine production. These pathways are broadly categorized into MyD88-dependent and TRIF-dependent pathways.

  • LPS primarily signals through TLR4 . Upon binding, TLR4 can initiate both the MyD88-dependent and the TRIF-dependent signaling pathways. The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines, while the TRIF-dependent pathway leads to the production of type I interferons and other inflammatory mediators.

  • Poly(I:C) is recognized by TLR3 , which exclusively signals through the TRIF-dependent pathway. This leads to the strong induction of type I interferons and other inflammatory cytokines.

  • CpG DNA is recognized by TLR9 , which signals through the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines.

TLR_Signaling_Pathways cluster_LPS LPS cluster_PolyIC Poly(I:C) cluster_CpG CpG DNA LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF PolyIC Poly(I:C) TLR3 TLR3 PolyIC->TLR3 TLR3->TRIF CpG CpG DNA TLR9 TLR9 CpG->TLR9 TLR9->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation TRIF->NFkB_activation IRF_activation IRF Activation TRIF->IRF_activation Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_activation->Proinflammatory_Cytokines TypeI_IFN Type I Interferons IRF_activation->TypeI_IFN

Fig. 2: Simplified TLR Signaling Pathways.

Comparative Analysis of Cytokine Induction

Table 1: Comparison of Cytokine Induction Profiles

Cytokine InducerPrimary Target CellsKey Induced CytokinesSignaling Pathway
This compound Human Mesenchymal Cells (e.g., hBMSCs, KM-102)G-CSF, GM-CSF, IL-6, IL-8[1][2]Acidic Sphingomyelinase / NF-κB
LPS Monocytes, Macrophages, Dendritic Cells, Mesenchymal Stem CellsTNF-α, IL-1β, IL-6, IL-8, G-CSF, GM-CSFTLR4 / MyD88 & TRIF
Poly(I:C) Dendritic Cells, Macrophages, Mesenchymal Stem CellsIFN-α, IFN-β, TNF-α, IL-6, IL-8, CXCL10TLR3 / TRIF
CpG DNA B cells, Plasmacytoid Dendritic Cells, MonocytesIL-6, IL-12, IFN-α, TNF-αTLR9 / MyD88

Note: The specific concentrations of induced cytokines can vary significantly depending on the cell type, donor variability, concentration of the inducer, and the duration of stimulation.

Experimental Protocols

This section outlines a general methodology for comparing the cytokine-inducing activity of different compounds in vitro.

Cell Culture and Stimulation
  • Cell Line: Human bone marrow stromal cell line (e.g., KM-102) or primary human mesenchymal stem cells are suitable for assessing the activity of this compound and for comparison with other inducers.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 104 cells/well and cultured for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Stimulation: The culture medium is replaced with fresh medium containing the respective cytokine inducers at various concentrations. A vehicle control (e.g., DMSO for this compound, sterile water or PBS for others) should be included.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) to allow for cytokine production.

Cytokine Quantification by ELISA

The concentration of specific cytokines (e.g., G-CSF, GM-CSF, IL-6, IL-8) in the cell culture supernatants is determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated.

  • Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

  • Measurement: The optical density is measured at 450 nm using a microplate reader. The cytokine concentration in the samples is calculated from the standard curve.

ELISA_Workflow Start Start Coat_Plate Coat 96-well plate with capture antibody Start->Coat_Plate Block_Plate Wash and block plate Coat_Plate->Block_Plate Add_Samples Add standards and culture supernatants Block_Plate->Add_Samples Add_Detection_Ab Wash and add biotinylated detection antibody Add_Samples->Add_Detection_Ab Add_Avidin_HRP Wash and add Avidin-HRP Add_Detection_Ab->Add_Avidin_HRP Add_Substrate Wash and add TMB substrate Add_Avidin_HRP->Add_Substrate Stop_Reaction Add stop solution Add_Substrate->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data Calculate cytokine concentrations Read_Plate->Analyze_Data End End Analyze_Data->End

Fig. 3: General ELISA Workflow.

Summary and Conclusion

This compound stands out as a cytokine inducer with a unique mechanism of action that is independent of the well-characterized TLR pathways. Its ability to stimulate cytokine production in mesenchymal cells via the A-SMase/NF-κB pathway highlights a novel route for modulating immune responses. In contrast, LPS, Poly(I:C), and CpG DNA act through specific TLRs, leading to the activation of MyD88 and/or TRIF-dependent signaling cascades.

The distinct signaling pathways employed by these molecules result in differential cytokine expression profiles. While this compound is noted for its induction of hematopoietic growth factors like G-CSF and GM-CSF in stromal cells, the TLR agonists induce a broader range of pro-inflammatory cytokines and interferons in a variety of immune and non-immune cells.

For researchers and drug development professionals, understanding these differences is crucial for selecting the appropriate tool to modulate the immune system for specific research or therapeutic purposes. The unique pathway of this compound may offer therapeutic opportunities with a different safety and efficacy profile compared to TLR agonists. Further head-to-head comparative studies with quantitative analysis of a broad panel of cytokines are warranted to fully elucidate the relative potency and specific immunomodulatory properties of this compound.

References

Comparative Analysis of Leustroducsin B Cross-reactivity with Protein Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of Leustroducsin B, a known Protein Phosphatase 2A (PP2A) inhibitor, with other phosphatases. Due to the limited availability of direct quantitative comparison data for this compound across a wide range of phosphatases, this guide synthesizes available information on this compound and related compounds from the phoslactomycin family. The guide also includes comparisons with other well-characterized phosphatase inhibitors, Okadaic Acid and Fostriecin, to provide a broader context for its selectivity.

Data Presentation: Inhibitor Specificity

InhibitorPrimary Target(s)PP1PP2APP2B (Calcineurin)Other PhosphatasesReference
This compound PP2AWeaker Inhibition (presumed)Potent Inhibitor Not well characterizedNot well characterized[1][2]
Okadaic AcidPP1, PP2AModerate Inhibitor (IC50: 15-50 nM)Potent Inhibitor (IC50: ~0.1 nM)Weak Inhibitor (IC50: >1 µM)PP4, PP5, PP6 sensitive[3]
FostriecinPP2A, PP4Very Weak Inhibitor (IC50: 131 µM)Potent Inhibitor (IC50: 3.2 nM)No significant effectHighly selective against PP1 and PP5[4][5]

IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

Experimental Protocols

To assess the cross-reactivity of an inhibitor like this compound, a standardized in vitro phosphatase inhibition assay is employed. The following is a generalized protocol based on common methodologies.

General Phosphatase Inhibition Assay Protocol

1. Reagents and Materials:

  • Purified recombinant phosphatases (e.g., PP1, PP2A, PP2B, PP4, PP5, and various Protein Tyrosine Phosphatases).

  • Phosphatase substrate: A suitable phosphorylated substrate for each phosphatase. For serine/threonine phosphatases, a common substrate is phosphorylase a, labeled with ³²P. For colorimetric assays, p-nitrophenyl phosphate (pNPP) can be used, although it is less specific.

  • Assay Buffer: Typically contains Tris-HCl or HEPES, a reducing agent like DTT or β-mercaptoethanol, and divalent cations (e.g., Mn²⁺ or Mg²⁺) as required by the specific phosphatase.

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • 96-well microplates.

  • Scintillation counter or microplate reader.

2. Assay Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well microplate, add the diluted inhibitor to the wells. Include a control with only the solvent.

  • Add the purified phosphatase to each well and incubate for a predetermined period (e.g., 15-30 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the phosphatase reaction by adding the phosphorylated substrate to each well.

  • Allow the reaction to proceed for a specific time, ensuring the reaction remains in the linear range.

  • Terminate the reaction. For radiolabeled assays, this is often done by adding trichloroacetic acid (TCA) to precipitate the protein, followed by centrifugation to separate the released ³²P-labeled phosphate.

  • Quantify the amount of phosphate released. For radiolabeled assays, the radioactivity of the supernatant is measured using a scintillation counter. For colorimetric assays, the absorbance is measured using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of PP2A and a typical workflow for assessing inhibitor cross-reactivity.

PP2A Signaling Pathway cluster_3 Inhibitor Kinase e.g., Akt, ERK Substrate Dephosphorylated Substrate Kinase->Substrate Phosphorylation PP2A PP2A Holoenzyme (A, B, and C subunits) Substrate_P Phosphorylated Substrate PP2A->Substrate_P Dephosphorylation Leustroducsin_B This compound Leustroducsin_B->PP2A Inhibition

Caption: PP2A dephosphorylates substrates phosphorylated by kinases. This compound inhibits PP2A.

Workflow for Phosphatase Cross-reactivity Screening cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis cluster_3 Outcome A Prepare this compound Dilution Series C Incubate Inhibitor with each Phosphatase A->C B Prepare Phosphatase Panel (PP1, PP2A, PP2B, PTPs, etc.) B->C D Add Substrate and Incubate C->D E Terminate Reaction D->E F Quantify Phosphate Release E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H I Cross-reactivity Profile H->I

Caption: Experimental workflow for determining the cross-reactivity of an inhibitor against phosphatases.

References

Leustroducsin B: A Mechanistic Comparison to Established Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel natural product Leustroducsin B against established cancer therapies, with a focus on its potential mechanisms of action. While direct comparative efficacy data for this compound in oncology is currently limited in publicly accessible research, this document outlines its known molecular targets and contrasts them with those of well-documented chemotherapeutic agents. The information presented is intended to provide a framework for future research and development.

Introduction to this compound

This compound is a natural product that has garnered interest for its diverse biological activities. Notably, it has been identified as a potent inhibitor of protein serine/threonine phosphatase 2A (PP2A), a critical enzyme involved in cell growth regulation. Furthermore, studies have indicated that this compound can activate the nuclear factor-kappa B (NF-κB) signaling pathway through the acidic sphingomyelinase (A-SMase) pathway.[1] These molecular targets suggest a potential role for this compound in cancer therapy, as both PP2A and NF-κB are key players in tumorigenesis and cancer progression.

Mechanism of Action: this compound vs. Established Therapies

The potential anti-cancer effects of this compound stem from its unique molecular targets, which differ significantly from many established chemotherapeutic agents. This section compares the mechanism of action of this compound with two widely used cancer drugs, Doxorubicin and Paclitaxel.

This compound: A Dual Modulator of PP2A and NF-κB

This compound's potential efficacy is linked to two key cellular pathways:

  • PP2A Inhibition: PP2A is a tumor suppressor protein that negatively regulates several signaling pathways involved in cell proliferation and survival. In many cancers, PP2A function is suppressed.[2][3][4] Paradoxically, in some contexts, inhibition of PP2A has shown therapeutic potential, particularly in sensitizing cancer cells to other treatments.[5][6] The precise downstream effects of this compound-mediated PP2A inhibition in cancer cells require further investigation.

  • NF-κB Activation: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[7][8][9][10] While chronic NF-κB activation is often associated with cancer development and progression,[11][12][13] its role is complex and context-dependent. In some scenarios, activation of NF-κB can promote an anti-tumor immune response. This compound has been shown to activate NF-κB via the A-SMase pathway in a human bone marrow-derived stromal cell line.[1]

LeustroducsinB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound A-SMase A-SMase This compound->A-SMase activates Sphingomyelin Sphingomyelin A-SMase->Sphingomyelin hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide IKK IKK Ceramide->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases p50 p50 NF-κB->p50 p65 p65 NF-κB->p65 NF-κB_nuc NF-κB (p50/p65) p50->NF-κB_nuc p65->NF-κB_nuc Target Genes Target Genes NF-κB_nuc->Target Genes promotes transcription Doxorubicin_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibits ROS Reactive Oxygen Species Doxorubicin->ROS Generates Apoptosis Apoptosis DNA->Apoptosis damage leads to Topoisomerase II->Apoptosis inhibition leads to ROS->Apoptosis damage leads to Paclitaxel_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubules Polymerize into Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Form Mitotic Arrest Mitotic Arrest Mitotic Spindle->Mitotic Arrest Dysfunction leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity IC50 Determine IC₅₀ Cytotoxicity->IC50 Xenograft Xenograft Model (Immunodeficient Mice) IC50->Xenograft Inform Dosing Data_Comparison Compare Efficacy of This compound vs. Established Therapies IC50->Data_Comparison TGI Tumor Growth Inhibition Study Xenograft->TGI Efficacy Evaluate Anti-Tumor Efficacy TGI->Efficacy Efficacy->Data_Comparison

References

Validating the In Vivo Anti-Infection Activity of Leustroducsin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leustroducsin B, a natural product isolated from Streptomyces platensis, has garnered significant interest for its immunomodulatory properties. Its potential as an anti-infective agent stems from its ability to stimulate the host's own immune system to combat pathogens. This guide provides a comparative analysis of the in vivo anti-infection activity of this compound, supported by available experimental data. We will delve into its mechanism of action, compare its efficacy with related immunomodulatory agents, and provide detailed experimental protocols for researchers looking to validate or expand upon these findings.

Mechanism of Action: A Host-Directed Approach

This compound exerts its anti-infective effects not by directly targeting pathogens, but by augmenting the host's immune response. It is a potent inducer of several key cytokines, which are signaling proteins that orchestrate the immune system's response to infection.[1][2] The primary mechanism involves the stimulation of colony-stimulating factors (CSFs), leading to the enhanced production and activation of neutrophils, a type of white blood cell crucial for engulfing and destroying bacteria.[1][2]

Specifically, this compound has been shown to induce the production of Interleukin-6 (IL-6), Granulocyte-Colony Stimulating Factor (G-CSF), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) from bone marrow stromal cells.[1] This surge in cytokines, particularly IL-6, enhances the bactericidal activity of neutrophils, in part by increasing the generation of superoxide anions, which are highly reactive molecules that can kill bacteria.[1][2]

Below is a diagram illustrating the proposed signaling pathway for this compound's anti-infection activity.

LeustroducsinB_Pathway LeustroducsinB This compound BMS Bone Marrow Stromal Cells LeustroducsinB->BMS Induces Cytokines Cytokine Production (IL-6, G-CSF, GM-CSF) BMS->Cytokines Neutrophils Neutrophil Activation & Proliferation Cytokines->Neutrophils Stimulates Activity Enhanced Bactericidal Activity (Superoxide Anion Generation) Neutrophils->Activity Clearance Bacterial Clearance Activity->Clearance Infection Bacterial Infection (e.g., E. coli) Infection->Clearance Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Acclimatization (BALB/c mice) Infection Induce Infection (i.p. injection of E. coli) Animal_Prep->Infection Bacteria_Prep Bacterial Culture (E. coli) Bacteria_Prep->Infection Compound_Prep Compound Preparation (this compound & Controls) Treatment Administer Treatment (this compound / Controls) Compound_Prep->Treatment Infection->Treatment Survival Monitor Survival Treatment->Survival Bacterial_Load Determine Bacterial Load (CFU Assay) Treatment->Bacterial_Load Cytokine_Analysis Measure Cytokine Levels (ELISA) Treatment->Cytokine_Analysis Histopathology Histopathological Examination Treatment->Histopathology

References

A Comparative Analysis of Leustroducsin B and Fostriecin: Potent Protein Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structurally related natural products, Leustroducsin B and Fostriecin, reveals their shared mechanism as potent inhibitors of protein phosphatase 2A (PP2A), a critical regulator of cellular processes. While both compounds exhibit significant biological activity, subtle structural differences may lead to distinct downstream effects and therapeutic potential. This guide provides a comparative overview of their performance, supported by available experimental data, to aid researchers in drug development and scientific investigation.

This compound and Fostriecin are members of the phoslactomycin family of natural products, isolated from Streptomyces species.[1][2] Their shared pharmacophore, including a phosphate ester and an unsaturated lactone, is crucial for their potent inhibitory activity against a subset of the phosphoprotein phosphatase (PPP) family, primarily PP2A and the structurally related PP4.[3] This inhibition disrupts the delicate balance of protein phosphorylation, leading to cell cycle arrest and apoptosis, making them promising candidates for anti-cancer therapies.[4]

Comparative Data on Inhibitory Activity

A critical aspect of comparing these two molecules is their relative potency in inhibiting their primary targets. While extensive quantitative data is available for Fostriecin, specific IC50 values for this compound against various protein phosphatases are less prevalent in the reviewed literature.

Table 1: Inhibitory Concentration (IC50) of Fostriecin against Various Enzymes

Enzyme TargetIC50 ValueReference(s)
Protein Phosphatase 2A (PP2A)1.4 ± 0.3 nM[3]
Protein Phosphatase 2A (PP2A)3.2 nM[5]
Protein Phosphatase 2A (PP2A)40 nM[6]
Protein Phosphatase 4 (PP4)Potent Inhibition (IC50 in low nM range)[2]
Protein Phosphatase 1 (PP1)4 µM[6]
Protein Phosphatase 1 (PP1)~60 µM[3]
Protein Phosphatase 5 (PP5)~60 µM[3]
Topoisomerase II40 µM[4]

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

For this compound, it is described as a potent and selective inhibitor of protein serine/threonine phosphatase 2A.[1] While specific nanomolar IC50 values are not as frequently cited as for Fostriecin, its structural similarity and shared mechanism of action strongly suggest a comparable potency. Further head-to-head comparative studies are needed to definitively establish the relative inhibitory activities of these two compounds.

Mechanism of Action and Signaling Pathways

Both this compound and Fostriecin exert their primary biological effects through the inhibition of PP2A. This inhibition leads to the hyperphosphorylation of numerous cellular proteins, disrupting critical signaling pathways that control cell cycle progression and survival.

Fostriecin's Mechanism of Action:

Fostriecin's inhibition of PP2A and PP4 disrupts the G2/M checkpoint of the cell cycle, forcing cells to enter mitosis prematurely, which ultimately leads to apoptosis.[4] This effect is attributed to the hyperphosphorylation of key cell cycle regulators. Initially, Fostriecin was also identified as a weak inhibitor of topoisomerase II, but its potent anti-cancer effects are now primarily attributed to its high affinity for PP2A.[4]

This compound's Mechanism of Action:

This compound also potently and selectively inhibits PP2A.[1] Beyond this shared mechanism, this compound has been shown to induce the production of various cytokines and to activate the nuclear factor-kappa B (NF-κB) signaling pathway. This suggests that this compound may have additional immunomodulatory effects that differ from those of Fostriecin.

Below are diagrams illustrating the key signaling pathways affected by these compounds.

Fostriecin_Pathway Fostriecin Fostriecin PP2A_PP4 PP2A / PP4 Fostriecin->PP2A_PP4 Inhibits CellCycle_Proteins Hyperphosphorylated Cell Cycle Proteins PP2A_PP4->CellCycle_Proteins Dephosphorylates (Inhibited by Fostriecin) G2M_Arrest G2/M Phase Arrest CellCycle_Proteins->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Fostriecin's primary mechanism of action.

LeustroducsinB_Pathway LeustroducsinB This compound PP2A PP2A LeustroducsinB->PP2A Inhibits NFkB_Pathway NF-κB Pathway LeustroducsinB->NFkB_Pathway Activates CellCycle_Proteins Hyperphosphorylated Cell Cycle Proteins PP2A->CellCycle_Proteins Dephosphorylates (Inhibited by this compound) Cytokine_Production Cytokine Production NFkB_Pathway->Cytokine_Production Induces Cell_Cycle_Arrest Cell Cycle Arrest CellCycle_Proteins->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

This compound's dual mechanism of action.

Experimental Protocols

Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound and Fostriecin against PP2A using the colorimetric substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Purified Protein Phosphatase 2A (PP2A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)

  • Test compounds (this compound, Fostriecin) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop Solution (e.g., 1 M NaOH)

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and Fostriecin) in the Assay Buffer.

  • In a 96-well plate, add a fixed amount of purified PP2A enzyme to each well.

  • Add the various concentrations of the test compounds to the wells containing the enzyme. Include a control well with no inhibitor.

  • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding the pNPP substrate solution to each well.

  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 30°C).

  • Stop the reaction by adding the Stop Solution to each well. The stop solution will also develop the yellow color of the p-nitrophenol product.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

PP2A_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - PP2A Enzyme - Assay Buffer - pNPP Substrate - Test Compounds Start->Prep_Reagents Dispense_Enzyme Dispense PP2A into 96-well plate Prep_Reagents->Dispense_Enzyme Add_Inhibitors Add Serial Dilutions of this compound / Fostriecin Dispense_Enzyme->Add_Inhibitors Pre_Incubate Pre-incubate Add_Inhibitors->Pre_Incubate Add_Substrate Add pNPP Substrate to initiate reaction Pre_Incubate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the PP2A inhibition assay.

Conclusion

This compound and Fostriecin are potent inhibitors of protein phosphatase 2A, a key enzyme in cellular regulation. While Fostriecin has been more extensively characterized in terms of its inhibitory concentrations, both compounds hold significant promise as anti-cancer agents due to their ability to induce cell cycle arrest and apoptosis. The distinct ability of this compound to activate the NF-κB pathway suggests it may have a broader spectrum of biological activities, including immunomodulatory effects, which warrants further investigation. The provided experimental protocol for a PP2A inhibition assay offers a standardized method for directly comparing the potency of these and other potential phosphatase inhibitors, facilitating future research and development in this critical area of cancer therapy.

References

Unraveling the Molecular Target of Leustroducsin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leustroducsin B, a natural product isolated from Streptomyces platensis, has garnered significant interest for its diverse biological activities, including the induction of cytokine production. However, its precise molecular target remains a subject of ongoing investigation. This guide provides a comparative analysis of the current evidence supporting potential molecular targets of this compound, contrasting its proposed mechanisms with that of a well-characterized inhibitor of a different cellular process, cotransin.

Executive Summary

Current research points to two primary hypotheses for the molecular mechanism of this compound:

  • Inhibition of Protein Phosphatase 2A (PP2A): As a member of the phoslactomycin family, this compound is suggested to inhibit the serine/threonine phosphatase PP2A, a key regulator of numerous cellular processes.

  • Activation of the Acidic Sphingomyelinase (A-SMase) Pathway: Evidence suggests that this compound can activate A-SMase, leading to the production of ceramide and subsequent activation of the transcription factor NF-κB, a master regulator of inflammation and immunity.

This guide will delve into the experimental data supporting these hypotheses and provide a comparative context by examining the mechanism of cotransin , a potent inhibitor of the Sec61 translocon , which is involved in protein translocation into the endoplasmic reticulum.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and the comparator, cotransin, against their respective proposed targets.

CompoundProposed TargetAssay TypeMetricValueReference
This compound Protein Phosphatase 2A (PP2A)In vitro phosphatase inhibitionIC50~4.7 µM (for related phoslactomycins)[1]
This compound Acidic Sphingomyelinase (A-SMase) / NF-κB PathwayNF-κB Reporter AssayEC50Data not available; demonstrated activation[1]
Cotransin Sec61 TransloconIn vitro protein translocation inhibitionIC50~0.5 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PP2A.

Materials:

  • Purified or recombinant PP2A enzyme

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the PP2A enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the phosphorylated substrate to all wells.

  • Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution if using a colorimetric substrate like pNPP).

  • Measure the absorbance or fluorescence of the product using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NF-κB transcription factor in response to a stimulus.

Materials:

  • Mammalian cells (e.g., HEK293T or a relevant cell line)

  • An NF-κB reporter plasmid containing the luciferase gene under the control of an NF-κB response element promoter.

  • A control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound and vehicle control.

  • Luciferase assay reagent (containing luciferin).

  • Luminometer.

Protocol:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Plate the transfected cells into a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).

  • Lyse the cells using a lysis buffer.

  • Transfer the cell lysate to a luminometer plate.

  • Add the luciferase assay reagent to each well to measure firefly luciferase activity (from the NF-κB reporter).

  • Add a second reagent to quench the firefly luciferase and measure Renilla luciferase activity (for normalization).

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

  • Plot the fold induction of NF-κB activity relative to the vehicle control.

In Vitro Protein Translocation Assay

This assay assesses the ability of a compound to inhibit the translocation of a nascent polypeptide chain into the endoplasmic reticulum (ER).

Materials:

  • In vitro transcription/translation system (e.g., rabbit reticulocyte lysate).

  • Plasmid DNA encoding a protein with a signal sequence (e.g., preprolactin).

  • Canine pancreatic rough ER microsomes.

  • Test compound (cotransin) and vehicle control.

  • Protease (e.g., proteinase K).

  • SDS-PAGE and autoradiography equipment.

Protocol:

  • Set up in vitro transcription/translation reactions containing the plasmid DNA, reticulocyte lysate, and radiolabeled amino acids (e.g., [³⁵S]-methionine).

  • Add cotransin or vehicle control to the reactions.

  • Initiate translation and allow it to proceed for a set time.

  • Add rough ER microsomes to the reaction to allow for co-translational translocation.

  • After the translocation reaction, divide each sample into two aliquots.

  • Treat one aliquot with proteinase K. The translocated protein within the microsomes will be protected from digestion, while the untranslocated protein will be degraded.

  • Leave the other aliquot untreated as a control.

  • Analyze all samples by SDS-PAGE and autoradiography.

  • A successful translocation will show a protected, processed (signal peptide-cleaved) protein band in the proteinase K-treated sample. Inhibition of translocation will result in the absence of this protected band.

Visualizing the Mechanisms

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

LeustroducsinB_ASmase_Pathway cluster_membrane cluster_nucleus LeustroducsinB This compound ASMase Acidic Sphingomyelinase (A-SMase) LeustroducsinB->ASMase Activates PlasmaMembrane Plasma Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis IKK IKK Complex Ceramide->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneExpression Cytokine Gene Expression

Caption: Proposed signaling pathway of this compound via A-SMase activation.

Target_ID_Workflow SmallMolecule Bioactive Small Molecule (e.g., this compound) AffinityProbe Synthesize Affinity Probe (Biotinylated/Crosslinker) SmallMolecule->AffinityProbe CellLysate Incubate with Cell Lysate AffinityProbe->CellLysate AffinityCapture Affinity Capture (e.g., Streptavidin beads) CellLysate->AffinityCapture Wash Wash to Remove Non-specific Binders AffinityCapture->Wash Elute Elute Bound Proteins Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE MassSpec Mass Spectrometry (LC-MS/MS) SDSPAGE->MassSpec DataAnalysis Data Analysis & Target Identification MassSpec->DataAnalysis Cotransin_Sec61_Inhibition Ribosome Ribosome NascentChain Nascent Polypeptide with Signal Sequence Ribosome->NascentChain Synthesizes Sec61 Sec61 Translocon NascentChain->Sec61 Targets ER_Lumen ER Lumen Sec61->ER_Lumen Translocates Cotransin Cotransin Cotransin->Sec61 Binds and Inhibits

References

Safety Operating Guide

Navigating the Disposal of Leustroducsin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a procedural framework for the safe disposal of Leustroducsin B, ensuring the protection of laboratory personnel and the environment.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The handling of this compound, due to its cytotoxic potential, requires stringent safety measures to prevent exposure.

PPE Component Specification Purpose
Gloves Chemically resistant, disposable (e.g., nitrile)To prevent skin contact with the compound.
Lab Coat Disposable or dedicated, with long sleeves and cuffsTo protect clothing and skin from contamination.
Eye Protection Safety glasses with side shields or gogglesTo shield eyes from splashes or aerosols.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) may be necessary when handling powders or creating aerosols.To prevent inhalation of the compound.

All handling of this compound and its waste should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

II. Step-by-Step Disposal Procedure

The following steps outline a safe and compliant method for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

  • Segregation of Waste: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes, but is not limited to:

    • Unused or expired this compound

    • Contaminated gloves, lab coats, and other disposable PPE

    • Pipette tips, vials, and other plasticware

    • Paper towels and bench liners

    • Aqueous and solvent solutions containing this compound

  • Waste Containment:

    • Solid Waste: Place all contaminated solid materials into a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the name "this compound."

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and shatter-resistant container. This container must also be clearly labeled with "Hazardous Waste," "Cytotoxic," and "this compound," along with the solvent composition.

    • Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Decontamination of Work Surfaces: Following the completion of work and the packaging of waste, all surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated. Use a suitable decontamination solution, such as a high-pH solution or a commercial product specifically designed for cytotoxic drug inactivation, followed by a rinse with an appropriate solvent and then water.

  • Storage of Waste: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound waste down the drain or in the regular trash.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

LeustroducsinB_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_final Final Steps start Start: Handling this compound wear_ppe Wear Appropriate PPE start->wear_ppe work_in_hood Work in Fume Hood / BSC wear_ppe->work_in_hood waste_generated This compound Waste Generated work_in_hood->waste_generated identify_waste Identify Waste Type waste_generated->identify_waste solid_waste Solid Waste identify_waste->solid_waste Solid liquid_waste Liquid Waste identify_waste->liquid_waste Liquid sharps_waste Sharps Waste identify_waste->sharps_waste Sharps contain_solid Contain in Labeled Hazardous Waste Bag/Bin solid_waste->contain_solid contain_liquid Contain in Labeled, Sealed Waste Bottle liquid_waste->contain_liquid contain_sharps Contain in Sharps Container sharps_waste->contain_sharps decontaminate Decontaminate Work Area contain_solid->decontaminate contain_liquid->decontaminate contain_sharps->decontaminate store_waste Store Waste in Designated Area decontaminate->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guidance for Handling Leustroducsin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Leustroducsin B. The following guidance is based on general best practices for handling potent, complex organic molecules in a laboratory setting. Researchers should always conduct a risk assessment before handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a biologically active natural product. The procedural guidance herein is intended to promote a culture of safety and ensure the proper handling and disposal of this compound.

Personal Protective Equipment (PPE)

Given the unknown toxicity profile of this compound, a cautious approach to personal protection is warranted. The following PPE is recommended at all times when handling the compound, whether in solid or solution form.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][2][3]Protects against splashes, aerosols, and accidental contact with the eyes and face.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1][3][4][5]Provides a barrier against skin contact. It is crucial to select gloves appropriate for the specific solvents being used.[4][5]
Body Protection A buttoned, long-sleeved laboratory coat.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.A fume hood provides primary containment to prevent inhalation of any powders or aerosols.
Foot Protection Closed-toe shoes.[2]Protects feet from spills and falling objects.
Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of the compound.

Step 1: Preparation and Engineering Controls

  • Work Area: All handling of this compound, including weighing and preparation of solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

Step 2: Handling Procedures

  • Donning PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.

  • Weighing: If handling the solid form, carefully weigh the required amount in the fume hood. Use appropriate tools (e.g., spatulas) to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent.

Step 3: Storage

  • Container: Store this compound in a clearly labeled, tightly sealed container. The label should include the compound name, date received, and any known hazard information.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

First Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7][8]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]
Disposal Plan

All waste generated from the handling of this compound must be considered hazardous unless determined otherwise by your institution's EHS department.

  • Waste Segregation:

    • Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing paper should be placed in a designated, sealed hazardous waste bag.

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical, and the approximate concentration and volume.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area until they are collected by the EHS department.

  • Disposal: Follow your institution's specific procedures for the disposal of chemical waste.[10][11][12] Do not dispose of any materials down the drain or in the regular trash.

Visual Workflow for Handling and Disposal

The following diagram illustrates the standard operational workflow for safely handling and disposing of a potent research compound like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep 1. Don PPE setup 2. Prepare Fume Hood prep->setup weigh 3. Weigh Compound prep->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate experiment->decontaminate store 7. Store Compound decontaminate->store waste_solid 8a. Dispose of Solid Waste decontaminate->waste_solid decontaminate->waste_solid waste_liquid 8b. Dispose of Liquid Waste decontaminate->waste_liquid ehs_pickup 9. EHS Pickup waste_solid->ehs_pickup waste_liquid->ehs_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.